2,2-Dimethylpentanal
説明
Structure
3D Structure
特性
IUPAC Name |
2,2-dimethylpentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-5-7(2,3)6-8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXAGOUPXPGFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162065 | |
| Record name | 2,2-Dimethylvaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14250-88-5 | |
| Record name | 2,2-Dimethylpentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14250-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylvaleraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014250885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylvaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylvaleraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Dimethylpentanal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 2,2-Dimethylpentanal. The information is intended to support research, development, and safety assessments of this compound.
Chemical Structure and Identification
This compound, also known as 2,2-dimethylvaleraldehyde, is an aliphatic aldehyde with a branched hydrocarbon chain. Its structure is characterized by a pentanal backbone with two methyl groups attached to the alpha-carbon (the carbon atom adjacent to the carbonyl group).
Table 1: Compound Identification [1]
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | 2,2-Dimethylvaleraldehyde, Pentanal, 2,2-dimethyl- |
| CAS Number | 14250-88-5 |
| Molecular Formula | C₇H₁₄O |
| SMILES | CCCC(C)(C)C=O |
| InChI Key | YMXAGOUPXPGFLB-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a flammable liquid. A summary of its key physicochemical properties is presented below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 114.19 g/mol | [1] |
| Boiling Point | 136.4 °C at 760 mmHg | |
| Melting Point | Not available | [2] |
| Density | 0.807 g/cm³ | |
| Flash Point | 24.5 °C | |
| Vapor Pressure | 7.38 mmHg at 25°C | |
| Refractive Index | 1.404 |
| LogP | 2.01 | |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are crucial for its application in research and development.
Synthesis of this compound
A plausible synthetic route, based on general organic chemistry principles for the formation of related structures, is the alkylation of a propanal derivative. For instance, the reaction of the enolate of propanal with a suitable alkylating agent in the presence of a strong base is a common method for introducing alkyl groups at the α-position. To achieve gem-dimethyl substitution, a two-step alkylation or the use of a pre-functionalized starting material would be necessary.
Another potential approach is the oxidation of the corresponding primary alcohol, 2,2-dimethyl-1-pentanol.
Logical Synthesis Workflow:
References
An In-depth Technical Guide to the Synthesis of 2,2-Dimethylpentanal from 2,2-Dimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for the oxidation of the sterically hindered primary alcohol, 2,2-dimethylpentan-1-ol (B1361373), to its corresponding aldehyde, 2,2-dimethylpentanal. This transformation is a crucial step in various organic synthesis pathways, particularly in the development of complex molecules and active pharmaceutical ingredients where the neopentyl aldehyde moiety is a key building block.
This document details the most effective and commonly employed oxidation methods, including Sworn Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium (B92312) Chlorochromate (PCC) Oxidation. For each method, a thorough discussion of the reaction mechanism, advantages, and limitations is provided, supplemented with detailed experimental protocols. All quantitative data is summarized in structured tables for straightforward comparison, and logical workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the experimental processes.
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. Aldehydes are valuable intermediates due to the reactivity of the carbonyl group, which allows for a wide array of subsequent chemical modifications, including C-C bond formation, reduction to alcohols, and oxidation to carboxylic acids. The synthesis of this compound from 2,2-dimethylpentan-1-ol presents a unique challenge due to the steric hindrance imposed by the gem-dimethyl group adjacent to the primary alcohol. This steric bulk can significantly influence the reaction rates and yields of oxidation reactions. Therefore, the selection of an appropriate oxidizing agent and reaction conditions is critical for a successful and efficient synthesis.
This guide explores three prominent methods for this conversion, each offering distinct advantages in terms of reaction conditions, selectivity, and scalability.
General Experimental Workflow
The overall process for the synthesis, purification, and characterization of this compound from 2,2-dimethylpentan-1-ol can be generalized into the following workflow. The specific details of the reaction and purification steps will vary depending on the chosen oxidation method.
Caption: General workflow for the synthesis of this compound.
Oxidation Methodologies
This section provides a detailed examination of three widely used methods for the oxidation of primary alcohols to aldehydes, with a focus on their application to sterically hindered substrates like 2,2-dimethylpentan-1-ol.
Swern Oxidation
The Swern oxidation is a highly reliable and mild method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[1] It utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride, at low temperatures (-78 °C).[2] A hindered amine base, such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA), is then used to induce the elimination reaction that forms the carbonyl compound.[3]
Mechanism Pathway:
Caption: Key steps in the Swern oxidation pathway.
Advantages:
-
Mild Conditions: The reaction is performed at very low temperatures, which makes it suitable for substrates with sensitive functional groups.[]
-
High Yields: Swern oxidation is known for providing good to excellent yields for a wide range of alcohols.
-
Avoids Toxic Metals: Unlike PCC, this method does not use chromium-based reagents.[]
Limitations:
-
Cryogenic Temperatures: Requires a dry ice/acetone bath to maintain -78 °C.[5]
-
Malodorous Byproduct: Produces dimethyl sulfide, which has a strong and unpleasant odor.[2]
-
Precise Stoichiometry: Careful control of reagent addition is necessary to avoid side reactions.
Experimental Protocol (Representative): [3][5]
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) cooled to -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 equivalents) in DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Slowly add a solution of 2,2-dimethylpentan-1-ol (1.0 equivalent) in DCM to the reaction mixture.
-
Stir for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and continue stirring for another 30 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, also known as Dess-Martin periodinane (DMP), as the oxidizing agent.[6] This method is renowned for its mild, neutral conditions and operational simplicity.[7]
Advantages:
-
Room Temperature Reaction: The oxidation is typically carried out at room temperature, eliminating the need for cryogenic setups.[8]
-
High Selectivity: DMP is highly selective for the oxidation of alcohols and tolerates a wide variety of sensitive functional groups.[7]
-
Rapid Reactions: The reaction is often complete within a few hours.[8]
-
Simplified Workup: The workup procedure is generally straightforward.[6]
Limitations:
-
Cost of Reagent: DMP is a relatively expensive reagent, which can be a drawback for large-scale syntheses.[7]
-
Potentially Explosive: DMP is known to be potentially explosive under certain conditions, requiring careful handling.[9]
Experimental Protocol (Representative):
-
To a solution of 2,2-dimethylpentan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers become clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Pyridinium Chlorochromate (PCC) Oxidation
Pyridinium chlorochromate (PCC) is a chromium(VI)-based oxidizing agent that is particularly useful for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[10] The reaction is typically carried out in an anhydrous organic solvent, most commonly dichloromethane (DCM).[11]
Advantages:
-
Operational Simplicity: The reaction is relatively easy to set up and run at or near room temperature.[12]
-
Good for Less Sensitive Substrates: PCC is a robust and effective oxidizing agent for a wide range of primary alcohols.
Limitations:
-
Toxicity of Chromium: The use of a chromium-based reagent raises environmental and health concerns, and proper waste disposal is crucial.[11]
-
Acidity: PCC is slightly acidic and may not be suitable for acid-labile substrates.[11]
-
Heterogeneous Reaction: The reaction mixture is often a suspension, which can sometimes lead to inconsistent results. The addition of an adsorbent like Celite can help mitigate this.[11]
Experimental Protocol (Representative): [11]
-
To a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite in anhydrous dichloromethane (DCM), add a solution of 2,2-dimethylpentan-1-ol (1.0 equivalent) in DCM.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Florisil to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by flash column chromatography or distillation.
Data Presentation
| Oxidation Method | Typical Yield Range | Reaction Temperature | Key Reagents | Advantages | Disadvantages |
| Swern Oxidation | 85-95% | -78 °C to RT | DMSO, Oxalyl Chloride, Et3N | Mild, High Yield, No Toxic Metals | Cryogenic, Odor, Strict Stoichiometry |
| DMP Oxidation | 90-98% | Room Temperature | Dess-Martin Periodinane | Mild, Fast, High Selectivity | Reagent Cost, Potentially Explosive |
| PCC Oxidation | 80-90% | Room Temperature | Pyridinium Chlorochromate | Simple, Effective | Chromium Toxicity, Acidity |
Characterization Data for this compound:
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ ~9.5 (s, 1H, CHO), 1.3-1.5 (m, 2H, CH₂), 1.0 (s, 6H, 2xCH₃), 0.9 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~205 (CHO), ~50 (C(CH₃)₂), ~35 (CH₂), ~25 (C(CH₃)₂), ~17 (CH₂CH₃), ~14 (CH₃) |
| IR (neat) | ~2960 cm⁻¹ (C-H stretch), ~2710 cm⁻¹ (aldehyde C-H stretch), ~1730 cm⁻¹ (C=O stretch) |
| Mass Spec (EI) | m/z = 114 (M⁺), 85, 57, 41 |
Note: The exact chemical shifts and peak intensities may vary depending on the solvent and instrument used.
Conclusion
The synthesis of this compound from 2,2-dimethylpentan-1-ol can be effectively achieved using several modern oxidation methods. The choice of the most suitable method will depend on the specific requirements of the synthesis, including the scale of the reaction, the presence of other functional groups in the molecule, and considerations regarding cost, safety, and environmental impact.
For high-yield, small-scale syntheses where mild conditions are paramount, Dess-Martin periodinane oxidation is often the preferred method due to its operational simplicity and excellent functional group tolerance. Swern oxidation also offers very high yields under mild conditions but requires cryogenic temperatures and the handling of a malodorous byproduct. For larger-scale preparations where cost is a significant factor and the substrate is not acid-sensitive, PCC oxidation remains a viable, albeit less environmentally friendly, option.
It is recommended that for any specific application, a small-scale trial of the chosen method be conducted to optimize the reaction conditions for yield and purity.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. youtube.com [youtube.com]
Spectroscopic Profile of 2,2-Dimethylpentanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethylpentanal (CAS No. 14250-88-5), a saturated aliphatic aldehyde. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document collates data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering insights into the molecule's structural features.
Chemical Structure and Physical Properties
This compound is a seven-carbon aldehyde with a quaternary carbon atom at the C2 position. Its chemical structure and basic physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 14250-88-5 |
| Canonical SMILES | CCCC(C)(C)C=O |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. A key feature for an aldehyde is the signal for the aldehydic proton, which is typically found far downfield. For a compound with the molecular formula C₇H₁₄O, a singlet at approximately 9.2 ppm is indicative of the aldehyde proton (-CHO) which is not coupled to any neighboring protons.
Expected ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.2 | Singlet | 1H | -CHO |
| ~1.3 - 1.5 | Multiplet | 2H | -CH₂-CH₂-CH₃ |
| ~1.2 | Multiplet | 2H | -C(CH₃)₂-CH₂- |
| ~1.0 | Singlet | 6H | -C(CH₃)₂- |
| ~0.9 | Triplet | 3H | -CH₂-CH₃ |
The ¹³C NMR spectrum provides information about the different carbon environments. The most deshielded carbon is expected to be the carbonyl carbon of the aldehyde group.
Expected ¹³C NMR Data
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~200-205 | C=O | Aldehyde Carbonyl |
| ~45-50 | Quaternary C | -C(CH₃)₂- |
| ~35-40 | CH₂ | -C(CH₃)₂-CH₂- |
| ~25-30 | (CH₃)₂ | -C(CH₃)₂- |
| ~15-20 | CH₂ | -CH₂-CH₃ |
| ~10-15 | CH₃ | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands are associated with the carbonyl group and the C-H bonds.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2870 | Strong | C-H stretch (alkane) |
| ~2820 and ~2720 | Medium | C-H stretch (aldehyde) |
| ~1725-1740 | Strong | C=O stretch (aldehyde) |
| ~1465 | Medium | C-H bend (methylene) |
| ~1375 | Medium | C-H bend (gem-dimethyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron ionization (EI) is a common method for analyzing such compounds.
Expected Mass Spectrometry Data
| m/z | Possible Fragment |
| 114 | [M]⁺ (Molecular Ion) |
| 85 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
| 43 | [C₃H₇]⁺ (propyl cation) or [CH₃CO]⁺ (acylium ion) |
| 29 | [C₂H₅]⁺ (ethyl cation) or [CHO]⁺ |
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data for this compound are not available. However, the following are general procedures that are typically followed for a liquid aldehyde sample.
NMR Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., 0.5-1.0 mL of chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon environment.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is typically recorded first and then subtracted from the sample spectrum. The spectrum is usually scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system, which separates the sample from any impurities before ionization. Alternatively, direct injection can be used.
-
Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.
This diagram shows how NMR, IR, and MS provide distinct yet complementary data points—connectivity, functional groups, and molecular weight/fragmentation, respectively—that collectively lead to the unambiguous determination of the this compound structure.
2,2-Dimethylpentanal CAS number and physical constants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-Dimethylpentanal, a branched aliphatic aldehyde. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and outlining relevant experimental methodologies.
Core Properties of this compound
This compound, also known as 2,2-dimethylvaleraldehyde, is an organic compound with the chemical formula C₇H₁₄O[1][2][3][4]. Its structure features a pentanal backbone with two methyl groups attached to the alpha carbon. The CAS Registry Number for this compound is 14250-88-5 [1][2][3][4].
Physical and Chemical Constants
The known physical and chemical properties of this compound are summarized in the table below. These constants are crucial for its handling, application in synthesis, and purification.
| Property | Value | Reference |
| CAS Number | 14250-88-5 | [1][2][3][4] |
| Molecular Formula | C₇H₁₄O | [1][2][3][4] |
| Molecular Weight | 114.19 g/mol | [1][4] |
| Boiling Point | 136.4 °C at 760 mmHg | |
| Density | 0.807 g/cm³ | |
| Flash Point | 24.5 °C | |
| Melting Point | Not Available | [3] |
| Solubility | Expected to have low solubility in water and be soluble in organic solvents. |
Experimental Protocols
Determination of Boiling Point
The boiling point of this compound can be determined using a standard distillation or reflux apparatus.
-
Apparatus: A round-bottom flask, heating mantle, condenser, thermometer, and distillation head.
-
Procedure:
-
Place a sample of this compound in the round-bottom flask with a few boiling chips.
-
Assemble the distillation apparatus.
-
Slowly heat the sample until it begins to boil.
-
Record the temperature at which the vapor and liquid are in equilibrium, and the temperature remains constant. This temperature is the boiling point.
-
Determination of Density
The density of liquid this compound can be determined using a pycnometer or a digital density meter.
-
Apparatus: A pycnometer of a known volume, a balance, and a temperature-controlled water bath.
-
Procedure:
-
Weigh the empty, dry pycnometer.
-
Fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Place the filled pycnometer in a water bath to bring it to a specific temperature (e.g., 20 °C).
-
Remove any excess liquid and weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Chemical Synthesis and Reactivity
This compound is a useful intermediate in organic synthesis. One of its key reactions is the aldol (B89426) condensation.
Aldol Condensation of this compound
Due to the absence of α-hydrogens, this compound can act as an electrophile in a crossed aldol condensation with another enolizable aldehyde or ketone. A general protocol for a base-catalyzed crossed aldol condensation is as follows:
-
Reactants: this compound, an enolizable aldehyde or ketone (e.g., acetone), a base catalyst (e.g., sodium hydroxide), and a solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the enolizable carbonyl compound in the solvent in a reaction flask.
-
Slowly add the base catalyst to the solution while stirring.
-
Add this compound dropwise to the reaction mixture.
-
The reaction is typically stirred at room temperature or with gentle heating.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by neutralization, extraction, and purification of the β-hydroxy carbonyl product, which may dehydrate to form an α,β-unsaturated carbonyl compound.
-
Below is a logical workflow for a general crossed aldol condensation involving this compound.
Caption: Workflow for a crossed aldol condensation.
Biological Activity and Signaling Pathways
Currently, there is no significant information available in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. Its primary application appears to be as a synthetic intermediate in organic chemistry.
Synthesis of this compound
A plausible synthetic route to this compound involves the oxidation of the corresponding primary alcohol, 2,2-dimethylpentan-1-ol.
Caption: Synthesis of this compound.
References
Navigating the Steric Maze: A Technical Guide to the Reactivity of the Aldehyde Group in 2,2-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethylpentanal, a heptanal (B48729) isomer, presents a unique case study in aldehyde reactivity, where electronic and steric factors converge to dictate its chemical behavior. The presence of a quaternary carbon adjacent to the carbonyl group introduces significant steric hindrance, profoundly influencing its interaction with nucleophiles and its participation in common aldehyde reactions. This in-depth technical guide explores the core principles governing the reactivity of the aldehyde group in this compound, providing a theoretical framework and practical insights relevant to synthetic chemistry and drug development. We delve into the impact of steric hindrance and electronic effects, and detail the expected outcomes and representative experimental protocols for key transformations, including oxidation, reduction, nucleophilic addition, and the Cannizzaro reaction. This guide serves as a valuable resource for researchers navigating the complexities of sterically encumbered aldehydes in their scientific endeavors.
Introduction
Aldehydes are a cornerstone of organic synthesis, prized for the electrophilicity of their carbonyl carbon and their versatile reactivity. However, the reactivity of an aldehyde is not solely governed by the inherent properties of the formyl group. The surrounding molecular architecture, particularly the substitution pattern at the α-carbon, can dramatically modulate its chemical behavior. This compound serves as an exemplary model for understanding the impact of severe steric hindrance on an aldehyde's reactivity. The two methyl groups at the α-position create a sterically congested environment around the carbonyl carbon, which, combined with the electron-donating nature of the alkyl substituents, reduces its electrophilicity.
This guide will provide a comprehensive analysis of these effects and their implications for the synthetic utility of this compound. Furthermore, we will touch upon the relevance of understanding the metabolism of such aldehydes in the context of drug development, where aldehyde-containing molecules can be both therapeutically active and potentially toxic.[1][2][3]
Physicochemical and Spectroscopic Data
A foundational understanding of a molecule's physical and spectral properties is paramount for its application in research. The following tables summarize the key data for this compound and its primary reaction products.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₇H₁₄O | 114.19 | 136.4 | 0.807 |
| 2,2-Dimethylpentanoic Acid | C₇H₁₄O₂ | 130.18 | - | - |
| 2,2-Dimethylpentan-1-ol | C₇H₁₆O | 116.20 | 146.6 | 0.82 |
Table 2: Spectroscopic Data of 2,2-Dimethylpentanoic Acid
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR (Predicted) | δ (ppm): ~12 (s, 1H, COOH), ~2.2 (t, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~1.2 (s, 6H, 2xCH₃), ~0.9 (t, 3H, CH₃) |
| ¹³C NMR[4] | δ (ppm): ~184 (C=O), ~46 (quaternary C), ~35 (CH₂), ~26 (2xCH₃), ~17 (CH₂), ~14 (CH₃) |
| IR (KBr)[4] | ν (cm⁻¹): ~2960 (O-H stretch, broad), ~1700 (C=O stretch) |
Table 3: Spectroscopic Data of 2,2-Dimethylpentan-1-ol
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR (Predicted) | δ (ppm): ~3.3 (s, 2H, CH₂OH), ~1.8 (br s, 1H, OH), ~1.3 (m, 2H, CH₂), ~1.2 (m, 2H, CH₂), ~0.8 (s, 6H, 2xCH₃), ~0.8 (t, 3H, CH₃) |
| ¹³C NMR (Predicted)[5] | δ (ppm): ~70 (CH₂OH), ~38 (quaternary C), ~35 (CH₂), ~26 (2xCH₃), ~17 (CH₂), ~14 (CH₃) |
| IR[6] | ν (cm⁻¹): ~3300 (O-H stretch, broad), ~2960 (C-H stretch) |
Core Reactivity Principles: Steric and Electronic Effects
The reactivity of the aldehyde group in this compound is primarily dictated by a combination of steric and electronic factors.
Steric Hindrance
The two methyl groups on the α-carbon create a sterically congested environment around the carbonyl carbon. This bulkiness impedes the approach of nucleophiles, slowing down the rate of nucleophilic addition reactions.[7] The logical relationship between steric hindrance and reactivity can be visualized as follows:
References
- 1. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,2-Dimethylpentanoic acid | C7H14O2 | CID 14455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Stereochemical Analysis of 2,2-Dimethylpentanal: An Achiral Molecule
An In-depth Technical Guide to 2,2-Dimethylpentanal and the Stereoisomerism of its Structural Isomer, 2,3-Dimethylpentanal (B105951)
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the stereochemical properties of this compound. A crucial aspect of its molecular structure is its achirality, meaning it does not possess stereoisomers. To provide a comprehensive understanding of stereoisomerism within this class of compounds, this guide also offers a detailed analysis of the stereoisomers of its structural isomer, 2,3-dimethylpentanal. The document includes a summary of physicochemical properties, detailed experimental protocols for synthesis and analysis of related chiral aldehydes, and logical diagrams to illustrate key concepts and workflows.
A common misconception may arise regarding the potential for stereoisomerism in branched aldehydes. However, this compound is an achiral molecule and, therefore, does not exist as enantiomers or diastereomers.
The basis for chirality in a molecule is the presence of a stereocenter, or chiral center. A chiral center is typically a carbon atom that is bonded to four different substituent groups. In the case of this compound, the carbon atom at the C-2 position is bonded to a propyl group, a hydrogen atom, and two methyl groups. Because two of the substituents on the C-2 carbon are identical (the two methyl groups), this carbon is not a chiral center.[1] Consequently, the molecule is superimposable on its mirror image and exhibits no optical activity. The lack of a defined atom stereocenter is confirmed by chemical databases.[1]
Physicochemical Properties of this compound
While it lacks stereoisomers, this compound has distinct physical and chemical properties. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O | [2][3] |
| Molecular Weight | 114.19 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 14250-88-5 | [2][3] |
| Density | 0.807 g/cm³ | [2] |
| Boiling Point | 136.4 °C at 760 mmHg | [2] |
| Flash Point | 24.5 °C | [2] |
| Vapor Pressure | 7.38 mmHg at 25°C | [2] |
| XLogP3 | 2.0 | [4] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Complexity | 74.5 | [1] |
Stereoisomerism in 2,3-Dimethylpentanal: A Chiral Structural Isomer
In contrast to this compound, its structural isomer, 2,3-dimethylpentanal, possesses two chiral centers at the C-2 and C-3 positions.[5] This gives rise to a total of four possible stereoisomers (2n, where n=2 is the number of chiral centers).[5]
These four stereoisomers exist as two pairs of enantiomers:
-
(2R,3R)-2,3-dimethylpentanal and (2S,3S)-2,3-dimethylpentanal form one enantiomeric pair.
-
(2R,3S)-2,3-dimethylpentanal and (2S,3R)-2,3-dimethylpentanal form the second enantiomeric pair.
The relationship between a stereoisomer from one pair and a stereoisomer from the other is diastereomeric (e.g., (2R,3R) and (2R,3S) are diastereomers).[5]
Properties of 2,3-Dimethylpentanal Stereoisomers
Enantiomers possess identical physical properties (e.g., boiling point, density) in an achiral environment, differing only in their interaction with plane-polarized light and other chiral molecules. Diastereomers, however, have different physical properties and can be separated by standard chromatographic techniques.[5] Table 2 summarizes computed properties for the (2R,3R)-2,3-dimethylpentanal stereoisomer.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O | [6] |
| Molecular Weight | 114.19 g/mol | [6] |
| IUPAC Name | (2R,3R)-2,3-dimethylpentanal | [6] |
| CAS Number | 86290-35-9 | [6] |
| XLogP3 | 2.1 | [6] |
| Topological Polar Surface Area | 17.1 Ų | [6] |
| Complexity | 68.8 | [6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported. However, established methodologies for the synthesis and stereochemical analysis of related chiral aldehydes, such as 2,3-dimethylpentanal, are available and provide a framework for research in this area.
Protocol 1: Synthesis of 2,3-Dimethylpentanal
The following protocol is based on a method disclosed in the patent literature for the synthesis of 2,3-dimethylpentanal, which achieves molar yields of 40-70%.[7]
Objective: To synthesize 2,3-dimethylpentanal via a Darzens-type condensation followed by saponification and decarboxylation.
Materials:
-
α-haloacetate (e.g., ethyl chloroacetate)
-
Strong base (e.g., sodium ethoxide)
-
Methanol
-
Sodium hydroxide (B78521) or potassium hydroxide
-
Hydrochloric acid
-
Anhydrous solvents (e.g., ethanol, diethyl ether)
Procedure:
-
Condensation: In a reaction vessel under an inert atmosphere, dissolve 3-methyl-2-pentanone and an α-haloacetate in an anhydrous solvent.
-
Slowly add a strong base to the solution at a controlled temperature to initiate the condensation reaction, forming the corresponding epoxy carboxylate (a glycidic ester).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Saponification: Extract the epoxy carboxylate with an organic solvent (e.g., diethyl ether). To the extracted product, add a solution of sodium hydroxide or potassium hydroxide in methanol.
-
Heat the mixture to reflux to facilitate the saponification of the ester.
-
Acidification and Decarboxylation: After saponification is complete, cool the reaction mixture and carefully acidify with hydrochloric acid.
-
Gently heat the acidified solution to promote the decarboxylation of the glycidic acid intermediate, yielding 2,3-dimethylpentanal.
-
Purification: Extract the final product with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and purify by fractional distillation under reduced pressure.
Protocol 2: Enantiomeric Separation by Chiral Gas Chromatography (GC)
Chiral GC is a primary technique for the separation and quantification of volatile enantiomers like those of 2,3-dimethylpentanal.[8][9]
Objective: To separate and determine the enantiomeric excess (ee) of a sample of 2,3-dimethylpentanal.
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based stationary phase such as β-DEX™ 225).[10]
-
High-purity carrier gas (Helium or Hydrogen).
-
Sample of 2,3-dimethylpentanal dissolved in a volatile solvent (e.g., hexane).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 2,3-dimethylpentanal sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
GC Conditions Setup:
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Carrier Gas Flow: Set to an optimal linear velocity for the column (e.g., 1-2 mL/min for Helium).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) to ensure separation of volatile components. Hold for 1-2 minutes. Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to an upper temperature that allows for elution of the compounds in a reasonable time but does not exceed the column's maximum operating temperature (enantioselectivity often decreases at higher temperatures).[11]
-
Injection: Inject 1 µL of the prepared sample using a split or splitless injection mode.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers of 2,3-dimethylpentanal based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the integrated areas of the major and minor enantiomers, respectively).
-
Protocol 3: Determination of Enantiomeric Excess by NMR Spectroscopy
NMR spectroscopy using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) is a powerful method for determining the enantiomeric composition of chiral molecules.[12][13] This protocol outlines a general approach using a CDA.
Objective: To determine the enantiomeric excess of a chiral aldehyde by converting the enantiomers into diastereomers with distinct NMR signals.
Materials:
-
Chiral aldehyde sample.
-
High-purity chiral derivatizing agent (e.g., a chiral amine or alcohol that reacts with the aldehyde).
-
High-field NMR spectrometer.
-
Deuterated NMR solvent (e.g., CDCl₃).
Procedure:
-
Derivatization: In an NMR tube, dissolve a known quantity of the chiral aldehyde sample in the deuterated solvent.
-
Add a stoichiometric equivalent of the chiral derivatizing agent. The reaction (e.g., formation of a diastereomeric imine or acetal) often proceeds rapidly at room temperature.[14]
-
Ensure the reaction goes to completion.
-
NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the diastereomeric mixture.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.
-
Carefully integrate the areas of these two distinct signals.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample. Calculate the % ee from this ratio.
-
Workflow and Biological Context
General Experimental Workflow
The analysis of a chiral aldehyde like 2,3-dimethylpentanal follows a logical progression from synthesis to detailed characterization. This workflow is crucial for applications in asymmetric synthesis and drug development.
Biological Significance of Branched-Chain Aldehydes
While specific signaling pathways involving 2,2- or 2,3-dimethylpentanal are not well-documented, branched-chain aldehydes as a class are biologically significant. They are recognized as important flavor compounds in many fermented and heat-treated foods, arising from the degradation of amino acids.[15] In biological systems, aldehydes are widespread and can be formed endogenously through metabolic processes like lipid peroxidation.[16] They can act as signaling molecules but are also associated with cellular stress at high concentrations due to their reactivity with macromolecules like proteins and DNA.[16][17] The diverse biological activities of natural aldehydes, including antioxidant and anti-inflammatory effects, make them relevant to pharmacology and drug development.[18] The stereochemistry of such molecules can be critical, as different enantiomers often exhibit markedly different biological activities.
References
- 1. 2,2-Dimethylvaleraldehyde | C7H14O | CID 84292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PENTANAL, 2,2-DIMETHYL- | CAS#:14250-88-5 | Chemsrc [chemsrc.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. (2R,3R)-2,3-dimethylpentanal | C7H14O | CID 6994455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101525279A - Synthetic method of 2,3-dimethylpentanal - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 18. orientjchem.org [orientjchem.org]
A Technical Guide to 2,2-Dimethylpentanal for Researchers and Drug Development Professionals
An In-depth Overview of the Commercial Availability, Properties, and Handling of a Key Aldehyde Building Block
Introduction to 2,2-Dimethylpentanal
This compound, also known as 2,2-dimethylvaleraldehyde, is an organic compound with the molecular formula C7H14O.[1] Its structure, featuring a quaternary carbon atom adjacent to the aldehyde group, imparts specific steric and electronic properties that make it a unique building block in the synthesis of more complex molecules. The absence of α-hydrogens prevents self-condensation reactions, making it a useful partner in crossed-aldol reactions.
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers, primarily catering to the research and development market. The compound is typically offered in various purities and quantities.
Table 1: Commercial Suppliers and Product Specifications for this compound
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| Molport | Molport-006-120-932 | ≥95% | 1 g | $723.00 |
| BOC Sciences | 14250-88-5 | Inquire | Inquire | Inquire |
| Dayang Chem (Hangzhou) Co., Ltd. | N/A | 98.0% | 100g, 1kg, 100kg, 1000kg | Inquire |
| Chemsrc | N/A | Inquire | Inquire | Inquire |
Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for planning reactions, purification procedures, and for ensuring safe handling.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 14250-88-5 | [1][2] |
| Molecular Formula | C7H14O | [1] |
| Molecular Weight | 114.188 g/mol | [1] |
| Boiling Point | 136.4°C at 760 mmHg | [3] |
| Density | 0.807 g/cm³ | [3] |
| Flash Point | 24.5°C | [3] |
| SMILES | CCCC(C)(C)C=O | [1][2] |
| InChIKey | YMXAGOUPXPGFLB-UHFFFAOYSA-N | [1] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, information for similar aldehydes suggests that it should be handled with care in a well-ventilated laboratory, preferably within a fume hood. It is expected to be a flammable liquid and vapor. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis or specific reactions of this compound are scarce in readily accessible literature. However, based on its chemical structure, a common application is in crossed-aldol reactions.
General Protocol for a Crossed-Aldol Reaction with this compound
This protocol describes the general procedure for the reaction between butanal and this compound in the presence of a base, a classic example of a crossed-aldol reaction. Since this compound lacks α-hydrogens, it can only act as the electrophile in this reaction, leading to a more controlled product distribution compared to aldol (B89426) reactions where both partners can enolize.
Reactants:
-
Butanal
-
This compound
-
Sodium hydroxide (B78521) (NaOH) solution in water
Procedure:
-
In a reaction vessel equipped with a stirrer and under a controlled temperature (e.g., cooled in an ice bath), a solution of sodium hydroxide in water is prepared.
-
Butanal is slowly added to the basic solution. As butanal possesses α-hydrogens, it will be deprotonated to form the enolate.
-
This compound is then added to the reaction mixture. The enolate of butanal will act as the nucleophile, attacking the carbonyl carbon of this compound.
-
The reaction is stirred for a specified period to allow for the formation of the β-hydroxy aldehyde product.
-
The reaction is then quenched, typically by the addition of an acid.
-
The product is extracted from the aqueous phase using an organic solvent.
-
The organic layer is dried and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of the β-hydroxy aldehyde can be achieved through techniques such as distillation or column chromatography.
Note: This is a generalized protocol. The specific concentrations, reaction times, and temperatures would need to be optimized for desired yield and purity.
Example Synthesis of a Related Compound: 2,3-Dimethylpentanal (B105951)
As a reference for the synthesis of substituted aldehydes, the following protocol for the synthesis of 2,3-dimethylpentanal is adapted from a patent.[4] This multi-step synthesis involves a condensation reaction followed by saponification, acidification, and decarboxylation.
Reactants:
-
3-Methyl-2-pentanone
-
Methyl chloroacetate
-
Sodium methoxide
-
Sodium hydroxide
-
Concentrated hydrochloric acid
-
Methyl tertiary butyl ether
-
Copper powder
Procedure:
-
In a 1-liter flask equipped with a mechanical stirrer, thermometer, and solid feed hopper, add 90g (0.9 mol) of 3-methyl-2-pentanone, 108.5g (1 mol) of methyl chloroacetate, and 100 mL of toluene.
-
Cool the reaction solution to -20°C.
-
Add 64.8g (1.2 mol) of sodium methoxide, controlling the reaction temperature at approximately -15°C, over about 3 hours.
-
After the addition is complete, continue stirring at this temperature for 2 hours, followed by stirring for 1 hour at room temperature.
-
Drip in a solution of 72g of sodium hydroxide in 400 mL of methanol and react at room temperature for 4 hours.
-
Under reduced pressure (20 KPa), reclaim the methanol.
-
Add 300 mL of cold water and stir for about 5 minutes, then let it stand for 30 minutes.
-
Separate the toluene layer.
-
Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer three times with 240 mL of methyl tertiary butyl ether.
-
Add 0.9g of copper powder to the combined organic extracts and reclaim the solvent.
-
Collect the fraction distilling at 72-75°C under a pressure of 5 KPa to obtain 66g of 2,3-dimethylpentanal (molar yield 64%).[4]
Visualizing Workflows and Relationships
Sourcing and Quality Control Workflow
The following diagram illustrates a typical workflow for sourcing this compound and ensuring its quality for research and development purposes.
Caption: Sourcing and QC workflow for this compound.
Logical Relationship in a Crossed-Aldol Reaction
The diagram below outlines the logical steps and the roles of the reactants in the crossed-aldol reaction between butanal and this compound.
Caption: Logical flow of the crossed-aldol reaction.
References
2,2-Dimethylpentanal: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and storage of 2,2-Dimethylpentanal. The information is intended to support laboratory personnel in the safe and effective management of this chemical. Due to the limited availability of specific toxicological data for this compound, information from analogous compounds, particularly pentanal, is included for comparative purposes and is clearly identified.
Chemical and Physical Properties
This compound is a branched aliphatic aldehyde. A summary of its key chemical and physical properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C7H14O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1] |
| CAS Number | 14250-88-5 | [1][3][4] |
| Boiling Point | 136.4°C at 760 mmHg | [2] |
| Flash Point | 24.5°C | [2] |
| Density | 0.807 g/cm³ | [2] |
| Vapor Pressure | 7.38 mmHg at 25°C | [2] |
| Synonyms | 2,2-Dimethylvaleraldehyde, Pentanal, 2,2-dimethyl- | [1][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Pictograms:
-
Flame
-
Exclamation Mark
Signal Word: Danger
Toxicological Data
| Toxicity Test | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | 3200–6400 mg/kg bw | [5] |
| Mouse | Oral | 6400–12800 mg/kg bw | [5] | |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 4857 mg/kg bw | [5] |
| Guinea Pig | Dermal | >20000 mg/kg bw | [5] | |
| Skin Irritation | Rabbit | Dermal | Slightly irritating | [5] |
| Eye Irritation | Rabbit | Eye | Irritant | [5] |
Experimental Protocols for Toxicity Testing
The generation of toxicological data follows standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and reproducibility. Below are summaries of the methodologies for key acute toxicity tests.
Acute Oral Toxicity (Based on OECD Guideline 420, 423, 425)[5][6][7][8][9]
-
Objective: To determine the acute oral toxicity of a substance.
-
Principle: The substance is administered orally in a single dose or multiple doses within 24 hours to several groups of experimental animals at different dose levels.[5]
-
Test Animals: Typically, rats are used.[6]
-
Procedure:
-
Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the animals) is calculated.
Acute Dermal Toxicity (Based on OECD Guideline 402)[10][11][12][13][14]
-
Objective: To determine the acute dermal toxicity of a substance.
-
Principle: The substance is applied to the skin of experimental animals in a single dose.[7]
-
Test Animals: Rabbits or rats are commonly used.[7]
-
Procedure:
-
The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[8]
-
The test substance is applied uniformly over a defined area of the skin.
-
The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[8]
-
Animals are observed for signs of toxicity and skin reactions for at least 14 days.[8]
-
-
Data Analysis: The LD50 is determined.
Acute Inhalation Toxicity (Based on OECD Guideline 403)[2][15][16][17][18]
-
Objective: To determine the acute inhalation toxicity of a substance.
-
Principle: Animals are exposed to the substance, either as a gas, vapor, or aerosol, in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).[9][10]
-
Test Animals: Rats are the preferred species.[10]
-
Procedure:
-
Data Analysis: The LC50 (the concentration in air estimated to cause mortality in 50% of the animals) is calculated.
Skin Irritation/Corrosion (Based on OECD Guideline 404/439)[19][20][21][22]
-
Objective: To determine the potential of a substance to cause skin irritation or corrosion.
-
In Vitro Method (OECD 439): This is the preferred method to reduce animal testing. It utilizes reconstructed human epidermis (RhE) models.[12][13][14]
-
In Vivo Method (OECD 404): To be used only when in vitro methods are not applicable.
-
The substance is applied to a small area of skin on a single animal (typically a rabbit).[15]
-
The skin is observed for erythema (redness) and edema (swelling) at specified intervals.
-
The severity of the reactions is scored.
-
Eye Irritation/Corrosion (Based on OECD Guideline 405)[1][23][24][25][26]
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
-
Principle: A weight-of-the-evidence analysis and in vitro methods should be considered before any in vivo testing.[1][16][17]
-
In Vivo Method:
-
The test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The other eye serves as a control.[18]
-
The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at specific time points.[19]
-
The severity and reversibility of the observed effects are scored.
-
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures are essential to minimize exposure to this compound.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when heating or creating aerosols.[20][21]
-
Process Enclosure: For larger scale operations, consider using enclosed systems.
-
Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the work area.[20]
Caption: Hierarchy of controls for minimizing chemical exposure.
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.[22]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.[20][22]
Caption: Personal Protective Equipment (PPE) decision workflow.
First Aid Measures
In case of exposure to this compound, follow these first aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[20]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Fire Fighting Measures
This compound is a highly flammable liquid.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Disposal
Proper storage and disposal are critical for safety and environmental protection.
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[22]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.
-
Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[22] Ground and bond containers and receiving equipment to prevent static discharge.
-
Refrigeration: If refrigerated, use a refrigerator designed for flammable liquid storage.[23]
Caption: Key storage guidelines for this compound.
Disposal
-
Waste Management: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it in the sewer system.
-
Container Disposal: Empty containers may retain product residues and should be treated as hazardous.
Accidental Release Measures
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety department or emergency response team.
-
This guide is intended to provide comprehensive safety information for the handling and storage of this compound. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier and follow all applicable institutional and regulatory guidelines.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 3. 2,2-Dimethylvaleraldehyde | C7H14O | CID 84292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. scribd.com [scribd.com]
- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 10. oecd.org [oecd.org]
- 11. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 12. mbresearch.com [mbresearch.com]
- 13. uniube.br [uniube.br]
- 14. x-cellr8.com [x-cellr8.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. oecd.org [oecd.org]
- 19. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 20. wcu.edu [wcu.edu]
- 21. ehs.yale.edu [ehs.yale.edu]
- 22. ehs.washington.edu [ehs.washington.edu]
- 23. lsu.edu [lsu.edu]
Theoretical Calculations on the Conformational Landscape of 2,2-Dimethylpentanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of 2,2-dimethylpentanal. Understanding the three-dimensional structure and conformational preferences of aldehydes is crucial in various fields, including drug design and materials science, as it dictates molecular interactions and reactivity. This document outlines the computational protocols for identifying stable conformers, determining their relative energies, and mapping the potential energy surface associated with bond rotations. The presented data, while illustrative, serves as a blueprint for conducting and interpreting computational studies on flexible molecules.
Introduction
This compound is an aliphatic aldehyde characterized by a quaternary carbon atom adjacent to the carbonyl group. This structural feature introduces significant steric hindrance, which profoundly influences its conformational preferences. The rotation around the C2-C3 and C3-C4 single bonds gives rise to a complex potential energy surface with several local minima corresponding to different conformers. The relative populations of these conformers at a given temperature are governed by their Gibbs free energies, which can be accurately predicted using modern computational chemistry methods.
The purpose of this guide is to detail a theoretical workflow for the complete conformational analysis of this compound. This includes the identification of all unique conformers, the calculation of their relative energies and key geometrical parameters, and the determination of the energy barriers separating them. Such information is invaluable for understanding the molecule's intrinsic properties and its behavior in larger molecular systems.
Theoretical Background & Signaling Pathways
The conformational space of this compound is primarily defined by the dihedral angles around the C2-C3 and C3-C4 bonds. Due to the sp3 hybridization of these carbon atoms, staggered conformations are generally more stable than eclipsed conformations. The presence of bulky methyl and ethyl groups, along with the carbonyl group, leads to a rich conformational landscape.
The following diagram illustrates the key rotational degrees of freedom in this compound.
Experimental Protocols: Computational Methodology
A systematic computational approach is required to explore the conformational space of this compound thoroughly. The following protocol outlines a standard workflow for such a study.
Initial Structure Generation
Initial 3D coordinates of this compound can be generated using standard molecular building software. A preliminary conformational search is then performed using a computationally inexpensive method, such as molecular mechanics with the MMFF94 force field, to identify a set of low-energy starting structures.
Quantum Mechanical Calculations
The geometries of the initial conformers are then optimized using quantum mechanical methods. Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X, and a Pople-style basis set, like 6-31G(d), is a common choice for providing a good balance between accuracy and computational cost.
Frequency Analysis
Vibrational frequency calculations are performed on all optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the structures correspond to true local minima on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies, which are used to calculate relative Gibbs free energies.
Potential Energy Surface Scans
To determine the rotational barriers between conformers, relaxed potential energy surface (PES) scans are performed. This involves systematically varying the key dihedral angles (τ1 and τ2) while allowing all other geometrical parameters to relax. The resulting energy profile reveals the transition states connecting the stable conformers.
The logical workflow for this computational protocol is depicted below.
Methodological & Application
Application Notes and Protocols for the Grignard Synthesis of 2,2-Dimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2,2-dimethylpentan-1-ol (B1361373), also known as neoheptanol, via the Grignard reaction. The protocol herein is adapted from established methodologies for the synthesis of primary alcohols using Grignard reagents and formaldehyde (B43269).
Introduction
The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, such as a carbonyl compound. The synthesis of primary alcohols is readily achieved through the reaction of a Grignard reagent with formaldehyde. In this application, 2,2-dimethylpentylmagnesium halide is reacted with formaldehyde to produce 2,2-dimethylpentan-1-ol. The Grignard reagent is prepared in situ from the corresponding 1-halo-2,2-dimethylpentane and magnesium metal in an anhydrous ether solvent.
Reaction Scheme
The synthesis of 2,2-dimethylpentan-1-ol via the Grignard reaction proceeds in two main steps:
-
Formation of the Grignard Reagent: 1-Bromo-2,2-dimethylpentane (B1374200) reacts with magnesium metal in anhydrous diethyl ether to form 2,2-dimethylpentylmagnesium bromide.
-
Reaction with Formaldehyde and Work-up: The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. Subsequent acidic work-up yields the final product, 2,2-dimethylpentan-1-ol.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 1-Bromo-2,2-dimethylpentane | C₇H₁₅Br | 179.10 | ~165-167 | ~1.13 | ~1.45 |
| Magnesium | Mg | 24.31 | 1090 | 1.74 | N/A |
| Diethyl Ether (anhydrous) | C₄H₁₀O | 74.12 | 34.6 | 0.713 | 1.353 |
| Paraformaldehyde | (CH₂O)n | (30.03)n | N/A | 1.46 | N/A |
| 2,2-Dimethylpentan-1-ol | C₇H₁₆O | 116.20 | 153-154[1] | 0.830[1][2] | 1.423-1.425[1] |
Table 2: Expected Spectroscopic Data for 2,2-Dimethylpentan-1-ol
| Spectroscopy | Expected Characteristic Signals |
| ¹H NMR | δ (ppm): ~3.4 (s, 2H, -CH₂OH), ~1.2-1.4 (m, 4H, -CH₂CH₂-), ~0.9 (s, 6H, -C(CH₃)₂), ~0.85 (t, 3H, -CH₂CH₃), ~1.5-2.0 (br s, 1H, -OH) |
| ¹³C NMR | δ (ppm): ~70 (-CH₂OH), ~40 (-C(CH₃)₂), ~35 (-CH₂CH₂-), ~25 (-C(CH₃)₂), ~18 (-CH₂CH₃), ~14 (-CH₂CH₃) |
| IR (cm⁻¹) | ~3300 (broad, O-H stretch), ~2960-2870 (C-H stretch), ~1465 (C-H bend), ~1050 (C-O stretch) |
Experimental Protocols
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Drying tubes (filled with calcium chloride)
-
Standard laboratory glassware
-
1-Bromo-2,2-dimethylpentane
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Paraformaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
Part 1: Preparation of the Grignard Reagent (2,2-Dimethylpentylmagnesium Bromide)
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, a dropping funnel, and an inlet for inert gas. Ensure all glassware is scrupulously dry.
-
Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.
-
Solvent Addition: Add a small portion of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.
-
Addition of Alkyl Halide: Dissolve 1-bromo-2,2-dimethylpentane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small amount of this solution to the magnesium.
-
Reaction Initiation: The reaction should begin spontaneously, indicated by the disappearance of the iodine color, the formation of a cloudy/gray solution, and gentle boiling of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Completion of Grignard Formation: Once the reaction has initiated, add the remaining 1-bromo-2,2-dimethylpentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and gently reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent should be a grayish, cloudy solution.
Part 2: Reaction with Formaldehyde and Work-up
-
Preparation of Formaldehyde: In a separate, dry flask, heat paraformaldehyde gently to depolymerize it into gaseous formaldehyde. Alternatively, and more conveniently, paraformaldehyde can be used directly as a suspension.
-
Reaction: Cool the Grignard reagent solution in an ice bath. Slowly introduce the gaseous formaldehyde above the surface of the stirred Grignard reagent, or add the paraformaldehyde powder in small portions. This reaction is exothermic; maintain the temperature below 20 °C during the addition.
-
Completion: After the addition of formaldehyde is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The mixture will likely become a viscous slurry.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt. This should be done dropwise initially as the reaction can be vigorous.
-
Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material. Separate the ether layer. Extract the aqueous layer twice more with diethyl ether.
-
Drying and Solvent Removal: Combine all the organic extracts and dry them over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. Remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude 2,2-dimethylpentan-1-ol by distillation. Collect the fraction boiling at approximately 153-154 °C.
Visualizations
Caption: Reaction pathway for the synthesis of 2,2-dimethylpentan-1-ol.
References
Application Notes and Protocols for the Oxidation of 2,2-dimethylpentan-1-ol to 2,2-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. 2,2-Dimethylpentanal, a valuable intermediate, is synthesized by the oxidation of 2,2-dimethylpentan-1-ol (B1361373). The steric hindrance posed by the neopentyl-like structure of this substrate necessitates the use of mild and efficient oxidation protocols to prevent over-oxidation to the corresponding carboxylic acid and to achieve high yields.
This document provides detailed application notes and experimental protocols for three widely-used and reliable methods for the oxidation of 2,2-dimethylpentan-1-ol: Pyridinium (B92312) Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation.
Comparative Overview of Oxidation Methods
The choice of an oxidizing agent is critical and depends on factors such as substrate sensitivity, desired scale, and tolerance of other functional groups. Below is a summary of the key characteristics of the three discussed methods.
| Feature | Pyridinium Chlorochromate (PCC) | Swern Oxidation | Dess-Martin Periodinane (DMP) |
| Reagent(s) | Pyridinium chlorochromate | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dess-Martin Periodinane |
| Typical Yield | Good to Excellent | Excellent | Excellent |
| Reaction Temp. | Room Temperature | -78 °C | Room Temperature |
| Key Advantages | Operationally simple, readily available reagent. | High yields, metal-free, mild conditions. | Very mild, neutral pH, short reaction times, high functional group tolerance.[1] |
| Key Disadvantages | Chromium-based (toxic), acidic nature, difficult workup of chromium byproducts. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide (B99878), sensitive to moisture.[2] | Potentially explosive, relatively expensive.[1] |
| Workup | Filtration through celite or silica (B1680970) gel. | Aqueous quench and extraction. | Quenching with sodium thiosulfate (B1220275) followed by extraction. |
Experimental Protocols
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a versatile and effective reagent for the oxidation of primary alcohols to aldehydes.[3] The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation.[4] The use of an adsorbent like Celite simplifies the workup by adsorbing the chromium byproducts.
Reaction Scheme:
Protocol:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite (an equal weight to PCC) in anhydrous dichloromethane (DCM) (5-10 mL per gram of alcohol) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,2-dimethylpentan-1-ol (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by distillation or column chromatography on silica gel.
DOT Diagram of PCC Oxidation Workflow:
Caption: Workflow for the PCC oxidation of 2,2-dimethylpentan-1-ol.
Swern Oxidation
The Swern oxidation is a very mild and highly efficient method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[2] This method is particularly useful for sensitive substrates and generally provides high yields of aldehydes.[5]
Reaction Scheme:
Protocol:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (5-10 mL per gram of alcohol) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 2,2-dimethylpentan-1-ol (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise, and stir the mixture for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation or column chromatography.
DOT Diagram of Swern Oxidation Workflow:
C7H16O + C13H13IO8 -> C7H14O + C9H9IO4 + 2 CH3COOH (2,2-dimethylpentan-1-ol) (DMP) (this compound)
Caption: Workflow for the Dess-Martin oxidation of 2,2-dimethylpentan-1-ol.
Safety Precautions
-
PCC: Chromium (VI) compounds are toxic and carcinogenic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Swern Oxidation: Oxalyl chloride is corrosive and toxic. The reaction generates carbon monoxide, a toxic gas. Dimethyl sulfide is volatile and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. The reaction can be exothermic and requires careful temperature control.
-
Dess-Martin Periodinane: DMP is potentially explosive upon impact or heating. Handle with care and avoid grinding.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
Application Note: GC-MS Analysis Protocol for 2,2-Dimethylpentanal
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,2-Dimethylpentanal (also known as 2,2-Dimethylvaleraldehyde) is a branched-chain aldehyde with the molecular formula C7H14O.[1][2] Its analysis is relevant in various fields, including flavor and fragrance, environmental monitoring, and as a potential impurity or intermediate in chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the identification and quantification of volatile compounds like this compound, offering high separation efficiency and definitive compound identification based on mass spectra.[3]
Direct analysis of aldehydes can be challenging due to their reactivity.[4] Therefore, derivatization is often employed to enhance thermal stability and improve chromatographic behavior. This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation with derivatization, instrument parameters, and data analysis guidelines.
Experimental Protocols
This section details the methodology for the analysis of this compound.
1. Materials and Reagents
-
This compound standard (CAS: 14250-88-5)[5]
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (GC grade)[6]
-
Dichloromethane (GC grade)[6]
-
Methanol (B129727) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Helium (99.999% purity)
-
1.5 mL GC vials with PTFE-lined septa[7]
2. Sample Preparation: Derivatization and Extraction
To ensure stability and sensitivity, aldehydes are often derivatized with PFBHA to form thermally stable oximes.[4] This protocol is adapted from established methods for aldehyde analysis.[8]
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution in deionized water.
-
Sample Aliquot: To 1 mL of the aqueous sample or calibration standard in a glass vial, add an appropriate internal standard if required.
-
Derivatization: Add 100 µL of a 10 mg/mL PFBHA solution (in water). Adjust the pH of the mixture to 3 with HCl.
-
Reaction: Tightly cap the vial and incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivative.[8]
-
Extraction: After cooling the vial to room temperature, add 500 µL of hexane. Vortex the mixture vigorously for 1 minute to extract the derivative.[8]
-
Phase Separation: Centrifuge the mixture at 5000 rpm for 5 minutes to separate the organic and aqueous layers.[8]
-
Final Sample: Carefully transfer the upper organic layer (hexane) to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.[7]
3. GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters. Optimization may be required depending on the specific instrument.
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[8] |
| Inlet Temperature | 250°C[8] |
| Injection Volume | 1 µL[8] |
| Injection Mode | Splitless[7][8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[8] |
| Oven Temperature Program | Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI)[8] |
| Ionization Energy | 70 eV[8] |
| Mass Range | m/z 40-450[8] |
| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis.[8] |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
Data Analysis
1. Qualitative Analysis Identification of the this compound PFBHA-oxime derivative is performed by comparing the acquired mass spectrum and retention time with that of a known standard. The mass spectrum of native this compound is characterized by specific fragment ions. Cleavage of bonds next to the carbonyl group is a common fragmentation pathway for aldehydes.[9]
2. Quantitative Analysis For quantification, a calibration curve is constructed by plotting the peak area of the target analyte against the concentration of the prepared standards. The concentration of this compound in unknown samples is then determined from this curve. The use of an internal standard is recommended to improve accuracy and precision.[8] Linearity is typically demonstrated with a coefficient of determination (R²) value >0.99.[8][10]
Data Presentation
Table 1: Expected Mass Fragments for this compound
The following table summarizes the expected characteristic mass-to-charge ratios (m/z) for underivatized this compound based on its structure and common fragmentation patterns for aldehydes and branched alkanes.[9][11] The molecular ion peak is expected at m/z 114.
| m/z (Mass/Charge) | Possible Fragment Ion | Interpretation |
| 114 | [C7H14O]+• | Molecular Ion (M+) |
| 85 | [M - CHO]+ | Loss of the formyl radical (-CHO) |
| 71 | [M - C3H7]+ | Alpha-cleavage, loss of a propyl radical |
| 57 | [C4H9]+ | Formation of the highly stable tert-butyl cation; likely to be the base peak. |
Note: The mass spectrum of the PFBHA derivative will be significantly different and will be dominated by ions characteristic of the PFBHA moiety (e.g., m/z 181).
Visualization
Caption: Workflow for this compound quantification by GC-MS.
References
- 1. 2,2-Dimethylvaleraldehyde | C7H14O | CID 84292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. commons.und.edu [commons.und.edu]
- 5. PENTANAL, 2,2-DIMETHYL- | CAS#:14250-88-5 | Chemsrc [chemsrc.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: ¹H and ¹³C NMR Sample Preparation for 2,2-Dimethylpentanal
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures. The quality of the resulting NMR spectrum is highly dependent on the proper preparation of the sample.[1] This document provides a detailed protocol for the preparation of 2,2-Dimethylpentanal (C₇H₁₄O, MW: 114.19 g/mol ) for both ¹H and ¹³C NMR analysis.[2] this compound is a nonpolar organic liquid, which dictates the choice of an appropriate deuterated solvent for achieving a homogeneous solution.[3][4] Following these guidelines will help ensure the acquisition of high-resolution spectra, which is crucial for accurate structural analysis and characterization in research and drug development.
Core Principles of NMR Sample Preparation
The primary goal of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.
-
Deuterated Solvents : Solvents in which hydrogen atoms (¹H) are replaced with deuterium (B1214612) (²H) are essential.[5] This substitution prevents the large solvent signal from obscuring the analyte's signals in ¹H NMR spectra.[6] The spectrometer also uses the deuterium signal to stabilize, or "lock," the magnetic field strength during the experiment.[1][6]
-
Concentration : The amount of sample required depends on the nucleus being observed. ¹H NMR is highly sensitive and requires a smaller amount of material compared to ¹³C NMR, which is approximately 6000 times less sensitive.[1][7]
-
Internal Standard : An internal reference compound is used to accurately define the 0 ppm mark on the spectrum.[6] Tetramethylsilane (TMS) is the most common internal standard for organic solvents like Chloroform-d.[8][9] Many commercially available deuterated solvents already contain TMS.[10]
Quantitative Data Summary
The following table summarizes the recommended quantities for preparing this compound samples for ¹H and ¹³C NMR spectroscopy.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Citation(s) |
| Analyte (this compound) | 5 - 25 mg | 50 - 100 mg | [1][9][11] |
| Deuterated Solvent | Chloroform-d (CDCl₃) | Chloroform-d (CDCl₃) | [12][13] |
| Solvent Volume | ~0.6 - 0.7 mL | ~0.6 - 0.7 mL | [1][14] |
| Internal Standard | TMS (0.03% v/v) | TMS (0.03% v/v) | [8] |
| NMR Tube | 5 mm OD, clean, dry | 5 mm OD, clean, dry | [7] |
Experimental Workflow Diagram
The diagram below illustrates the general workflow for preparing a this compound sample for NMR analysis.
Caption: Workflow for preparing this compound for NMR analysis.
Detailed Experimental Protocols
A. Materials and Reagents
-
This compound (Analyte)
-
Chloroform-d (CDCl₃), with or without 0.03% TMS[12]
-
Tetramethylsilane (TMS), if not already in the solvent
-
5 mm NMR tubes, clean and dry[7]
-
NMR tube caps (B75204)
-
Pasteur pipettes
-
Small vials
-
Vortex mixer (optional)
-
Analytical balance
-
Lint-free tissues (e.g., Kimwipes)
B. Protocol for ¹H NMR Sample Preparation
This protocol is designed for acquiring a standard proton NMR spectrum.
-
Weighing the Analyte : In a clean, dry vial, accurately weigh between 5 and 25 mg of this compound.[14]
-
Adding the Solvent : Using a clean Pasteur pipette, add approximately 0.6 - 0.7 mL of Chloroform-d (CDCl₃) to the vial.[14] If the solvent does not contain an internal standard, add the appropriate amount of TMS.
-
Dissolution : Gently swirl or vortex the vial to ensure the analyte is fully dissolved and the solution is homogeneous.
-
Transfer to NMR Tube : Carefully transfer the solution from the vial into a clean, dry 5 mm NMR tube using a Pasteur pipette.[11] If any solid particles are present, filter the solution through a small plug of glass wool packed into the pipette during the transfer.[1] The final liquid height in the tube should be about 4-5 cm.
-
Capping and Cleaning : Cap the NMR tube securely. Wipe the exterior of the tube with a lint-free tissue to remove any dust or fingerprints.[14]
-
Loading the Sample : Place the NMR tube into a spinner turbine, using a depth gauge to ensure it is positioned at the correct height for the spectrometer.
-
Analysis : Insert the sample into the NMR spectrometer. The experiment can begin after the instrument locks on the deuterium signal and the magnetic field is shimmed for homogeneity.[14][15]
C. Protocol for ¹³C NMR Sample Preparation
The procedure is nearly identical to ¹H NMR preparation, with the primary difference being the larger amount of analyte required to compensate for the lower sensitivity of the ¹³C nucleus.[9]
-
Weighing the Analyte : In a clean, dry vial, accurately weigh between 50 and 100 mg of this compound.[9] A higher concentration reduces the acquisition time needed for a good signal-to-noise ratio.[1]
-
Adding the Solvent : Add approximately 0.6 - 0.7 mL of Chloroform-d (CDCl₃) to the vial.
-
Dissolution : Gently swirl or vortex the vial to create a homogeneous solution.
-
Transfer to NMR Tube : Transfer the clear solution to a 5 mm NMR tube, filtering if necessary to remove any particulates.[1]
-
Capping and Cleaning : Securely cap the NMR tube and wipe the outside clean.
-
Loading the Sample : Position the tube in a spinner turbine using a depth gauge.
-
Analysis : Insert the sample into the spectrometer for locking, shimming, and subsequent data acquisition.[15] Note that ¹³C NMR experiments typically require a longer acquisition time (20-60 minutes or more) than ¹H experiments.[9]
D. Post-Analysis: NMR Tube Cleaning
Proper cleaning of NMR tubes is essential for preventing cross-contamination and ensuring high-quality future spectra.
-
Rinse : Rinse the tube thoroughly with a suitable solvent, such as acetone.[10]
-
Dry : Dry the tube completely. A blast of dry air or nitrogen is effective. Avoid drying tubes in a hot oven, as this may not effectively remove solvent vapors.[1]
-
Store : Store the clean, dry tubes and caps in a dust-free environment.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. 2,2-Dimethylvaleraldehyde | C7H14O | CID 84292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. PENTANAL, 2,2-DIMETHYL- | CAS#:14250-88-5 | Chemsrc [chemsrc.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. NMR Solvents [sigmaaldrich.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. scribd.com [scribd.com]
- 12. allanchem.com [allanchem.com]
- 13. labinsights.nl [labinsights.nl]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,2-Dimethylpentanal in Flavor and Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,2-Dimethylpentanal, including its synthesis, physicochemical properties, and potential applications in the flavor and fragrance industry. Detailed experimental protocols for its synthesis and sensory evaluation are provided to guide researchers in their studies.
Introduction to this compound
This compound (also known as 2,2-Dimethylvaleraldehyde) is a branched-chain aliphatic aldehyde with the chemical formula C7H14O.[1][2] Branched-chain aldehydes are recognized as significant flavor compounds in a variety of food products, often contributing malty or chocolate-like notes.[3][4] The unique structure of this compound, with two methyl groups on the alpha-carbon, suggests potential for interesting and potent olfactory properties, making it a target for investigation in flavor and fragrance research. This document outlines its synthesis, sensory profile, and potential applications.
Physicochemical Properties and Safety Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and formulation development.
| Property | Value | Reference(s) |
| CAS Number | 14250-88-5 | [1] |
| Molecular Formula | C7H14O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1] |
| Boiling Point | 136.4°C at 760 mmHg | [4] |
| Density | 0.807 g/cm³ | [4] |
| Flash Point | 24.5°C | [4] |
| Vapor Pressure | 7.38 mmHg at 25°C | [4] |
| Solubility | Insoluble in water. | [5] |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved via the alkylation of an enolate. A plausible and efficient method involves the reaction of isobutyraldehyde (B47883) with a propyl halide in the presence of a strong base.
Synthesis Workflow Diagram
References
Application Notes: 2,2-Dimethylpentanal Motif as a Chiral Building Block in Asymmetric Synthesis
Introduction
The enantioselective synthesis of molecules containing quaternary stereocenters at the α-position to a carbonyl group represents a significant challenge in modern organic chemistry. The 2,2-dimethylpentanal structural motif, possessing such a sterically hindered chiral center, serves as a valuable target and building block in the synthesis of complex chiral molecules, including natural products and pharmaceuticals. Due to the steric hindrance and the lack of an α-proton, traditional enolate-based asymmetric reactions are not applicable to this compound itself for creating the chiral center. Therefore, advanced asymmetric catalytic methods are required for the enantioselective synthesis of its derivatives, primarily the corresponding chiral alcohol, 2,2-dimethyl-1-pentanol, or for the construction of the α-quaternary center in other aldehyde precursors.
This document provides an overview of modern asymmetric synthetic strategies to access chiral molecules featuring the this compound motif, with a focus on catalytic enantioselective addition to related aldehydes and the asymmetric synthesis of α,α-disubstituted aldehydes.
Key Applications
The primary application of asymmetric synthesis in the context of the this compound structure is the production of enantiomerically enriched 2,2-dimethyl-1-pentanol and its derivatives. These chiral alcohols are valuable intermediates for further synthetic transformations. Methodologies to achieve this include:
-
Asymmetric reduction of the corresponding ketone: While not directly involving the aldehyde, the asymmetric reduction of 2,2-dimethylpentan-3-one would lead to a chiral alcohol with a related structure.
-
Enantioselective addition of organometallic reagents to this compound: This is a direct approach to creating the chiral alcohol.
-
Organocatalytic asymmetric alkylation of α,α-disubstituted aldehydes: This method allows for the creation of the crucial α-quaternary stereocenter in a catalytic and enantioselective manner.[1][2]
These approaches have significant implications in drug development and material science, where the precise three-dimensional arrangement of atoms is critical for biological activity and material properties.
Data Presentation
The following table summarizes representative quantitative data from studies on the asymmetric synthesis of molecules containing α-quaternary stereocenters, which is the key structural feature of the this compound motif.
| Reaction Type | Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Organocatalytic Alkylation of α,α-disubstituted aldehydes | Triphenylsilyl-protected β-amino alcohol / 3,5-dinitrobenzoic acid | α,α-disubstituted aldehyde & 3-bromooxindole | Enantioenriched oxindole | High | High | N/A | [1] |
| Enantioselective 1,2-addition of alkylzirconium reagents | (Ra,S)-Ph-BINMOL / Ti(OiPr)4 / ZnBr2 | Aliphatic aldehydes | Chiral aliphatic secondary alcohols | 27-54 | 56-86 | N/A | [3] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Enantioselective 1,2-Addition of Alkenes to Aliphatic Aldehydes [3]
This protocol describes a general method for the enantioselective synthesis of chiral secondary alcohols from aliphatic aldehydes, a reaction type applicable to this compound.
Materials:
-
Schwartz reagent (Cp₂ZrHCl)
-
Alkene (e.g., 1-hexene)
-
Anhydrous Dichloromethane (DCM)
-
Aliphatic aldehyde (e.g., this compound)
-
Zinc Bromide (ZnBr₂), flame-dried
-
Titanium isopropoxide (Ti(OⁱPr)₄)
-
Chiral ligand (e.g., (Ra,S)-Ph-BINMOL)
-
Argon atmosphere
Procedure:
-
To a stirred suspension of Schwartz reagent (2 eq.) in dry DCM under an argon atmosphere at room temperature, add the alkene (2.2 eq.) dropwise.
-
Stir the mixture for 30 minutes until the solution becomes clear yellow, indicating the formation of the alkylzirconium reagent.
-
Add flame-dried ZnBr₂ (0.5 eq.) to the solution at room temperature and stir for 2 minutes.
-
In a separate flask, prepare a solution of the chiral ligand (e.g., (Ra,S)-Ph-BINMOL) and Ti(OⁱPr)₄ (1.5 eq.) in dry DCM.
-
Add the solution of the titanium-ligand complex to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) and add the aliphatic aldehyde (1 eq.) dropwise.
-
Monitor the reaction by TLC or GC until completion.
-
Quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Signaling Pathways and Workflows
Logical Workflow for Asymmetric Synthesis of Chiral Alcohols with α-Quaternary Centers
Caption: Workflow for the asymmetric synthesis of a chiral alcohol.
Reaction Pathway for Organocatalytic Alkylation of α,α-Disubstituted Aldehydes
Caption: Catalytic cycle for asymmetric α-alkylation of a branched aldehyde.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,2-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed protocols for the synthesis of various heterocyclic compounds utilizing 2,2-dimethylpentanal as a key starting material. While direct literature precedents for the use of this compound in many classical heterocyclic syntheses are limited, this document outlines plausible synthetic pathways based on well-established named reactions. The protocols provided are based on analogous reactions with structurally similar aldehydes and are intended to serve as a foundational guide for researchers exploring the utility of this sterically hindered aldehyde as a building block in medicinal chemistry and drug discovery. The inherent steric hindrance of the gem-dimethyl group in this compound offers a unique opportunity to synthesize novel, sterically demanding heterocyclic scaffolds that may exhibit interesting biological activities.
Introduction to this compound in Heterocyclic Synthesis
Nitrogen-containing heterocyclic compounds are of paramount importance in the pharmaceutical industry, forming the core structure of a vast number of approved drugs.[1][2][3][4] The development of efficient synthetic routes to novel heterocyclic scaffolds is a continuous endeavor in organic and medicinal chemistry. This compound, with its significant steric bulk around the carbonyl group, presents both a challenge and an opportunity for the synthesis of unique molecular architectures. While sterically hindered aldehydes can sometimes exhibit lower reactivity, they can also lead to different selectivity and the formation of novel products in multicomponent reactions.[5][6]
This document explores the potential application of this compound in three well-known multicomponent reactions for the synthesis of pyridines, pyrimidines, and imidazoles. The provided protocols are hypothetical and will likely require optimization.
Synthesis of Dihydropyridine (B1217469) Derivatives via Hantzsch Condensation
The Hantzsch pyridine (B92270) synthesis is a classic multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), to form a dihydropyridine.[5][7][8][9][10] This dihydropyridine can then be oxidized to the corresponding pyridine. The use of a sterically hindered aldehyde like this compound may influence the reaction rate and yield.[5]
Proposed Reaction Scheme
A proposed Hantzsch reaction using this compound, ethyl acetoacetate (B1235776), and ammonium acetate is outlined below.
Caption: Proposed Hantzsch synthesis of a dihydropyridine derivative.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.1 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The extended reaction time is suggested due to the potential for slower reaction rates with the sterically hindered aldehyde.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.
Data Presentation
| Parameter | Expected Outcome | Notes |
| Product | 4-(1,1-dimethylbutyl)-3,5-diethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine | Structure to be confirmed by NMR and MS. |
| Hypothetical Yield | 40-60% | Yields may be lower than with unhindered aldehydes.[5] |
| Reaction Time | 12-24 hours | Longer reaction times may be necessary. |
| Potential Side Products | Knoevenagel condensation product, Michael adduct | Purification by column chromatography may be required. |
Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction
The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[11][12][13] This reaction is typically acid-catalyzed.
Proposed Reaction Scheme
A proposed Biginelli reaction using this compound, ethyl acetoacetate, and urea is depicted below.
Caption: Proposed Biginelli synthesis of a dihydropyrimidinone.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux and stir for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may crystallize out of solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no solid forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Data Presentation
| Parameter | Expected Outcome | Notes |
| Product | 4-(1,1-dimethylbutyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | Characterization by NMR, IR, and MS is essential. |
| Hypothetical Yield | 50-70% | The reaction is generally robust with various aldehydes. |
| Reaction Time | 8-16 hours | Optimization of catalyst and temperature may be required. |
| Catalyst | HCl, other Lewis or Brønsted acids can be explored.[12] | Catalyst choice may influence reaction efficiency. |
Synthesis of Imidazole (B134444) Derivatives
The synthesis of substituted imidazoles can be achieved through various multicomponent reactions. A common method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
Proposed Reaction Scheme
A proposed synthesis of a trisubstituted imidazole using benzil (B1666583), this compound, and ammonium acetate is shown below.
Caption: Proposed synthesis of a trisubstituted imidazole.
Experimental Protocol
Materials:
-
Benzil (1.0 eq)
-
This compound (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve benzil (1.0 eq) and this compound (1.0 eq) in glacial acetic acid.
-
Add ammonium acetate (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
Data Presentation
| Parameter | Expected Outcome | Notes |
| Product | 2-(1,1-dimethylbutyl)-4,5-diphenyl-1H-imidazole | Structure verification by standard analytical techniques. |
| Hypothetical Yield | 60-80% | This reaction is generally high-yielding. |
| Reaction Time | 4-8 hours | Microwave-assisted synthesis could be explored to shorten reaction times.[14] |
| Solvent | Glacial acetic acid | Acts as both solvent and catalyst. |
Conclusion
This compound is a potentially valuable, yet underexplored, building block for the synthesis of novel heterocyclic compounds. The steric hindrance provided by the gem-dimethyl group can be exploited to create unique molecular scaffolds that may be of interest in drug discovery programs. The protocols outlined in this document for the Hantzsch, Biginelli, and imidazole syntheses provide a starting point for researchers to investigate the reactivity of this compound in these and other important heterocyclic forming reactions. Experimental validation and optimization of these proposed methods are encouraged to fully elucidate the synthetic utility of this compound.
References
- 1. Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective | MDPI [mdpi.com]
- 4. Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 12. Biginelli Reaction [organic-chemistry.org]
- 13. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungshinweis und Protokolle zur Derivatisierung von 2,2-Dimethylpentanal für die HPLC-Analyse
Anwendungsgebiet: Quantifizierung von 2,2-Dimethylpentanal in pharmazeutischen oder industriellen Prozessproben.
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
This compound ist eine Carbonylverbindung, deren genaue Quantifizierung in verschiedenen Matrices für die Qualitätskontrolle und Prozessoptimierung in der pharmazeutischen und chemischen Industrie von Bedeutung sein kann. Da aliphatische Aldehyde wie this compound keinen starken Chromophor besitzen, ist eine direkte Detektion mittels HPLC mit UV-Vis-Detektoren oft nicht empfindlich genug.
Eine gängige und robuste Methode zur Überwindung dieser Einschränkung ist die VSäulen-Derivatisierung.[1] Bei diesem Verfahren wird das Aldehyd mit einem Derivatisierungsreagenz umgesetzt, um ein Produkt zu erzeugen, das ein starkes UV-Absorptionsmaximum aufweist. 2,4-Dinitrophenylhydrazin (DNPH) ist das am weitesten verbreitete Reagenz für Aldehyde und Ketone.[2][3] Es reagiert mit der Carbonylgruppe zu einem stabilen 2,4-Dinitrophenylhydrazon, das bei etwa 360 nm eine starke UV-Absorption zeigt und sich hervorragend für die quantitative Analyse mittels HPLC eignet.[4][5]
Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Derivatisierung von this compound mit DNPH und die anschließende Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC).
Chemische Reaktion
Die Derivatisierungsreaktion von this compound mit 2,4-Dinitrophenylhydrazin (DNPH) verläuft über eine nukleophile Additions-Eliminierungs-Reaktion. Das primäre Amin des DNPH greift die Carbonylgruppe des Aldehyds an, gefolgt von der Eliminierung eines Wassermoleküls, um das entsprechende this compound-2,4-dinitrophenylhydrazon zu bilden. Die Reaktion wird typischerweise in einem sauren Medium katalysiert.
Abbildung 1: Chemische Reaktion von this compound mit DNPH.
Experimentelle Protokolle
Benötigte Materialien und Reagenzien
-
This compound (Reinheit ≥ 98 %)
-
2,4-Dinitrophenylhydrazin (DNPH), re-kristallisiert
-
Acetonitril (ACN), HPLC-Qualität
-
Wasser, HPLC-Qualität oder ultrarein
-
Salzsäure (HCl), konzentriert, p.a.-Qualität
-
Standard-Glaskolben (verschiedene Größen)
-
Pipetten und Pipettenspitzen
-
Vortex-Mischer
-
HPLC-Vials mit Septumkappen
-
Spritzenfilter (z. B. 0,45 µm PTFE)
-
HPLC-System mit UV-Vis-Detektor
-
HPLC-Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm Partikelgröße)
Vorbereitung der Lösungen
-
DNPH-Derivatisierungslösung: Eine gesättigte Lösung von DNPH wird durch Lösen von re-kristallisiertem DNPH in 2 N Salzsäure hergestellt. Alternativ kann eine kommerziell erhältliche, stabilisierte DNPH-Lösung in Acetonitril verwendet werden.
-
Hinweis: DNPH kann mit Aldehyden aus der Umgebungsluft reagieren. Es ist wichtig, die Reinheit der DNPH-Lösung zu überprüfen und Blindproben durchzuführen.[6]
-
-
Stammlösung this compound (ca. 1000 mg/L): Eine genaue Menge des reinen 2,2-Dimethylpentanals wird in Acetonitril gelöst.[6]
-
Kalibrierstandards: Eine Reihe von Kalibrierstandards wird durch Verdünnen der Stammlösung mit Acetonitril hergestellt, um den erwarteten Konzentrationsbereich der Proben abzudecken.
Derivatisierungsprotokoll
-
Probenvorbereitung: Eine genau abgemessene Menge der Probe, die this compound enthält, wird in ein geeignetes Reaktionsgefäß gegeben.
-
Reaktion: Ein Überschuss der DNPH-Derivatisierungslösung wird zur Probe sowie zu jedem Kalibrierstandard und einer Blindprobe (nur Lösungsmittel) gegeben.
-
Inkubation: Die Mischungen werden gründlich durchmischt (gevortext) und bei Raumtemperatur für mindestens 1 Stunde an einem dunklen Ort inkubiert, um eine vollständige Reaktion zu gewährleisten.
-
Probenaufreinigung: Nach der Reaktion wird die Lösung durch einen 0,45 µm Spritzenfilter filtriert und in ein HPLC-Vial überführt.
HPLC-Analyseprotokoll
Die Analyse der derivatisierten Proben erfolgt mittels Umkehrphasen-HPLC.
-
HPLC-Säule: C18, 4,6 x 150 mm, 5 µm
-
Mobile Phase: Isokratische oder Gradientenelution mit einer Mischung aus Acetonitril und Wasser. Eine typische isokratische Bedingung ist Acetonitril:Wasser (60:40, v/v).[4]
-
Flussrate: 1,0 mL/min
-
Säulentemperatur: 30 °C
-
Injektionsvolumen: 10 µL
Datenpräsentation
Die quantitative Analyse erfolgt durch den Vergleich der Peakflächen des this compound-DNPH-Derivats in den Proben mit einer externen Kalibrierkurve, die aus den derivatisierten Standards erstellt wurde.
Tabelle 1: Repräsentative quantitative Daten für die Analyse von aliphatischen Aldehyden
| Parameter | Wert | Anmerkung |
| Analyt | This compound-DNPH | Derivatisierter Analyt |
| Retentionszeit (t_R) | ca. 10 - 15 min | Abhängig von den genauen HPLC-Bedingungen und der Säule. Höher substituierte Aldehyde eluieren später. |
| Detektionswellenlänge (λ_max) | 360 nm | Charakteristisches Absorptionsmaximum für DNPH-Hydrazone.[4][7] |
| Linearitätsbereich | 0.1 - 50 µg/mL | Typischer Bereich für DNPH-Derivate. |
| Korrelationskoeffizient (r²) | > 0.999 | Zeigt eine ausgezeichnete Linearität der Kalibrierkurve an. |
| Nachweisgrenze (LOD) | ca. 30 - 100 ng/mL | Repräsentative Werte für ähnliche Aldehyde.[8] |
| Bestimmungsgrenze (LOQ) | ca. 100 - 400 ng/mL | Repräsentative Werte für ähnliche Aldehyde.[8] |
Hinweis: Die angegebenen Werte für Retentionszeit, LOD und LOQ sind Schätzungen, die auf der Analyse ähnlicher verzweigtkettiger aliphatischer Aldehyde basieren, da spezifische veröffentlichte Daten für this compound nicht verfügbar waren.
Workflow-Visualisierung
Der gesamte experimentelle Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse ist im folgenden Diagramm dargestellt.
Abbildung 2: Experimenteller Workflow für die HPLC-Analyse.
Fazit
Die Derivatisierung von this compound mit 2,4-Dinitrophenylhydrazin ist eine zuverlässige und empfindliche Methode für dessen quantitative Bestimmung mittels HPLC mit UV-Detektion. Das hier beschriebene Protokoll bietet eine solide Grundlage für die Entwicklung und Validierung einer spezifischen Analysemethode. Die Methode zeichnet sich durch ihre Robustheit und Anwendbarkeit auf eine Vielzahl von Aldehyden aus und ist daher gut für den Einsatz in regulierten Umgebungen wie der pharmazeutischen Qualitätskontrolle geeignet.
References
- 1. chem-agilent.com [chem-agilent.com]
- 2. DNPH-Verfahren – Wikipedia [de.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. ZENTRALLABOR: M03.021 [tuhh.de]
- 6. epa.gov [epa.gov]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. apps.thermoscientific.com [apps.thermoscientific.com]
High-Resolution Mass Spectrometry of 2,2-Dimethylpentanal: An Application Note and Protocol
Introduction
2,2-Dimethylpentanal is a branched-chain aldehyde that may be present in complex matrices as a volatile organic compound (VOC). Its accurate identification and quantification are crucial in fields such as environmental analysis, food and fragrance chemistry, and metabolomics, where it may serve as a biomarker. High-resolution mass spectrometry (HRMS), particularly when coupled with gas chromatography (GC), offers the necessary sensitivity and specificity for this task. The high mass accuracy of HRMS enables the determination of elemental compositions, providing a high degree of confidence in compound identification by distinguishing it from isobaric interferences.[1]
This document provides a detailed protocol for the analysis of this compound using GC-HRMS. It is intended for researchers, scientists, and drug development professionals who require a robust method for the characterization of volatile aldehydes.
Principle
The analysis of volatile aldehydes like this compound by GC-HRMS involves several key steps. First, the analyte is separated from other components in the sample matrix using gas chromatography. Following separation, the eluted compounds are ionized, typically through electron ionization (EI). The resulting ions are then transferred to a high-resolution mass analyzer (e.g., Orbitrap or TOF), which measures their mass-to-charge ratio (m/z) with high precision.
The accurate mass measurements provided by HRMS allow for the calculation of the elemental formula of the molecular ion and its fragments.[2] This specificity is critical for distinguishing the target analyte from other compounds with the same nominal mass. The fragmentation pattern, generated by the energetic ionization process, provides structural information that serves as a chemical fingerprint for definitive identification.[3]
Experimental Protocols
A generalized workflow for the analysis is presented below. Specific parameters may require optimization based on the instrumentation and sample matrix.
Protocol 1: Direct Analysis of this compound
This protocol is suitable for relatively clean samples where the concentration of this compound is expected to be high enough for direct detection.
1. Sample Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in methanol (B129727).
-
Create a series of calibration standards by serially diluting the stock solution in methanol to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
For liquid samples, dilute with methanol to fit within the calibration range.
-
For solid or semi-solid samples, consider headspace analysis by placing a known amount of the sample in a sealed headspace vial and incubating.[4][5]
2. GC-HRMS Instrumentation and Conditions:
The following tables outline typical starting conditions for a GC-HRMS system, such as a Thermo Scientific™ Q Exactive™ GC Orbitrap™ GC-MS/MS system.
Table 1: Gas Chromatography (GC) Conditions
| Parameter | Value |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5MS) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Mode | Splitless (or Split, depending on concentration) |
| Injection Volume | 1 µL |
| Injector Temp. | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
Table 2: High-Resolution Mass Spectrometry (HRMS) Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Mass Analyzer | Orbitrap |
| Resolution | 60,000 FWHM (at m/z 200) |
| Scan Range | m/z 35 - 250 |
| Acquisition Mode | Full Scan |
Protocol 2: Analysis with Derivatization for Enhanced Sensitivity
For trace-level analysis in complex biological or environmental matrices, derivatization can significantly improve sensitivity and chromatographic performance.[6] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent for aldehydes.[1]
1. Sample Preparation and Derivatization:
-
Prepare a 10 mg/mL PFBHA solution in deionized water.
-
In a reaction vial, combine 1 mL of the aqueous sample (or standard) with 100 µL of the PFBHA solution.
-
Vortex the mixture and allow it to react at room temperature for 30-60 minutes.
-
Perform a liquid-liquid extraction by adding 500 µL of hexane, vortexing for 1 minute, and allowing the layers to separate.
-
Transfer the upper organic layer (containing the PFBHA-oxime derivative) to an autosampler vial for GC-HRMS analysis.
2. GC-HRMS Conditions:
-
GC and HRMS conditions will be similar to those in Protocol 1, though the oven temperature program may need to be adjusted to account for the higher boiling point of the derivative. Analysis can also be performed in negative chemical ionization (NCI) mode for enhanced sensitivity with the PFBHA derivative.
Data Presentation and Results
High-resolution analysis allows for the confident identification of this compound based on the accurate mass of its molecular ion and characteristic fragment ions.
Table 3: High-Resolution Mass Spectral Data for this compound
| Proposed Fragment | Elemental Formula | Calculated m/z (Exact Mass) | Observed Nominal m/z (NIST) |
|---|---|---|---|
| [M]+• | C7H14O | 114.10447 | 114 |
| [M - CHO]+ | C6H13 | 85.10173 | 85 |
| [McLafferty]+• | C4H8O | 72.05752 | - |
| [M - C3H7]+ | C4H7O | 71.04969 | 71 |
| [C3H7]+ | C3H7 | 43.05478 | 43 |
| [C3H5]+ | C3H5 | 41.03913 | 41 |
Calculated masses are for the monoisotopic species. Observed nominal m/z values are from the NIST database.[7]
Fragmentation Pathway
Under electron ionization, this compound (m/z 114.10447) undergoes several characteristic fragmentation reactions. The presence of a quaternary carbon adjacent to the carbonyl group strongly influences the fragmentation pattern, favoring the formation of stable carbocations.[2]
-
Loss of the Aldehyde Group: A common fragmentation for aldehydes is the loss of the formyl radical (•CHO), leading to the formation of a stable tertiary carbocation at m/z 85.10173 ([C₆H₁₃]⁺). This is a prominent ion in the spectrum.
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the carbonyl group results in the loss of a propyl radical (•C₃H₇), yielding an acylium ion at m/z 71.04969 ([C₄H₇O]⁺).
-
McLafferty Rearrangement: Aldehydes with a gamma-hydrogen can undergo a McLafferty rearrangement. This process involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This produces a neutral propene molecule and a radical cation of the enol at m/z 72.05752 ([C₄H₈O]⁺•).
-
Alkyl Fragmentation: Further fragmentation of the alkyl chain leads to the formation of smaller, stable carbocations, such as the propyl cation ([C₃H₇]⁺) at m/z 43.05478 and the allyl cation ([C₃H₅]⁺) at m/z 41.03913 following hydrogen loss.
Conclusion
The GC-HRMS method detailed in this application note provides a robust and highly specific protocol for the identification and potential quantification of this compound. The high mass accuracy of the technique allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, which, when combined with the characteristic fragmentation pattern, ensures confident structural elucidation. The option of derivatization with PFBHA offers a pathway to enhanced sensitivity for trace-level analysis in complex matrices. This methodology is well-suited for demanding applications in research, quality control, and clinical diagnostics.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,2-Dimethylvaleraldehyde | C7H14O | CID 84292 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Chiral Gas Chromatography for the Separation of 2,2-Dimethylpentanal Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethylpentanal is a chiral aldehyde with a stereocenter at the C3 position. The enantiomers of such chiral molecules can exhibit different biological activities, including distinct pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is crucial in various fields, including pharmaceutical development, flavor and fragrance analysis, and stereoselective synthesis. Chiral gas chromatography (GC) is a powerful technique for the enantioseparation of volatile compounds like this compound. This application note provides a detailed protocol for the separation of this compound enantiomers using chiral GC with a cyclodextrin-based stationary phase.
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[1] Chiral stationary phases (CSPs) create a chiral environment within the GC column, allowing for differential interaction with the enantiomers and leading to their separation.[1][2] Cyclodextrin-based CSPs are particularly effective for the chiral separation of a wide range of compounds, including aldehydes.[1][2]
Experimental Protocols
This section details the methodology for the chiral GC separation of this compound enantiomers.
Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of racemic this compound in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 1000 µg/mL.
-
Working Standard Preparation: Dilute the stock solution with the same solvent to prepare a working standard at a concentration of 10 µg/mL.
-
Vialing: Transfer the working standard to a 2 mL amber glass vial with a PTFE septum for analysis.
Gas Chromatography Method
A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column is used for the analysis. The following parameters are recommended:
| Parameter | Value |
| GC System | Gas Chromatograph with FID |
| Column | Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin based column |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Carrier Gas | Helium (99.999% purity) |
| Inlet Mode | Split (Split Ratio: 50:1) |
| Inlet Temperature | 220°C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 60°C |
| Hold Time | 2 min |
| Ramp Rate | 2°C/min |
| Final Temperature | 120°C |
| Hold Time | 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Presentation
The following table presents hypothetical, yet representative, quantitative data for the separation of this compound enantiomers based on the proposed method. Actual retention times and resolution may vary depending on the specific instrument and column used.
| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| (R)-2,2-Dimethylpentanal | 22.5 | 50 | \multirow{2}{*}{>1.5} |
| (S)-2,2-Dimethylpentanal | 23.1 | 50 |
Baseline resolution is typically indicated by an Rs value of 1.5 or greater.[2]
Mandatory Visualization
The following diagram illustrates the general workflow for the chiral GC analysis of this compound enantiomers.
Caption: Workflow for Chiral GC Analysis.
This diagram outlines the key stages of the analytical process, from initial sample preparation through to data analysis and reporting. The process begins with the precise preparation of standards, followed by injection into the gas chromatograph where the enantiomers are separated on a chiral column and detected by the FID. The final stage involves the processing of the chromatographic data to determine the retention times, peak areas, and resolution of the enantiomers.
References
Application Notes and Protocols for 2,2-Dimethylpentanal as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,2-Dimethylpentanal as a standard for analytical method development. This document outlines its physicochemical properties, and detailed protocols for its quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and potential applications in relevant fields.
Physicochemical Properties of this compound
This compound is a branched-chain aldehyde. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H14O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1] |
| CAS Number | 14250-88-5 | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,2-Dimethylvaleraldehyde | [1] |
| Boiling Point | 136.4 °C at 760 mmHg | |
| Density | 0.807 g/cm³ | |
| Flash Point | 24.5 °C |
Applications in Analytical Method Development
Due to its volatility and distinct structure, this compound is a suitable candidate for use as a standard in various analytical applications, including:
-
Internal Standard: In the analysis of other volatile organic compounds (VOCs), particularly branched aldehydes and ketones, this compound can serve as an internal standard to improve the precision and accuracy of quantification. Its structural dissimilarity to many common straight-chain aldehydes can aid in chromatographic resolution.
-
Method Development and Validation: As a certified reference material, it can be used to develop and validate new analytical methods for the identification and quantification of aldehydes in various matrices, such as environmental samples, food and beverage products, and pharmaceutical preparations.
-
Flavor and Fragrance Profiling: Branched-chain aldehydes are known contributors to the aroma profiles of various food products. This compound can be used as a standard in the analysis of flavor and fragrance compositions.
-
Biomarker Research: Volatile organic compounds, including aldehydes, are being investigated as potential biomarkers for various diseases. This compound could be used as a standard in studies aiming to identify and quantify such biomarkers in biological matrices.
Experimental Protocols
The following are detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and selective technique for the analysis of volatile compounds like this compound. To enhance its volatility and improve chromatographic peak shape, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is recommended.
3.1.1. Standard and Sample Preparation Workflow
Caption: Workflow for GC-MS analysis of this compound.
3.1.2. Reagents and Materials
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Methanol, HPLC grade
-
Dichloromethane, GC-MS grade
-
Anhydrous sodium sulfate
-
GC vials with PTFE-lined septa
-
Volumetric flasks and pipettes
3.1.3. Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-400) or Selected Ion Monitoring (SIM) |
3.1.4. Method Validation Data (Hypothetical)
The following table summarizes the expected performance characteristics of the GC-MS method.
| Parameter | Expected Value |
| Retention Time | ~ 8.5 min (for the PFBHA derivative) |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (r²) | > 0.995 |
| Linear Range | 0.5 - 100 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
High-Performance Liquid Chromatography (HPLC) Protocol
For less volatile aldehydes or when GC-MS is not available, HPLC with UV detection can be employed. This method requires derivatization with 2,4-Dinitrophenylhydrazine (DNPH) to form a chromophore that can be detected by a UV detector.
3.2.1. Standard and Sample Preparation Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
3.2.2. Reagents and Materials
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphoric acid
-
HPLC vials with septa
-
Volumetric flasks and pipettes
3.2.3. Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II LC or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 min, hold 5 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 360 nm |
3.2.4. Method Validation Data (Hypothetical)
The following table summarizes the expected performance characteristics of the HPLC-UV method.
| Parameter | Expected Value |
| Retention Time | ~ 12.2 min (for the DNPH derivative) |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Linearity (r²) | > 0.998 |
| Linear Range | 5 - 200 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Synthesis of this compound
A common route for the synthesis of 2,2-disubstituted aldehydes involves the oxidation of the corresponding primary alcohol.
4.1. Synthetic Pathway
References
Application Notes and Protocols for 2,2-Dimethylpentanal in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an overview of the potential applications and research considerations for 2,2-Dimethylpentanal in the field of medicinal chemistry. Direct research on the specific biological activities of this compound is limited in publicly available literature. Therefore, this application note focuses on its potential uses based on the known reactivity of aldehydes and the biological activities of structurally related short-chain aliphatic aldehydes and volatile organic compounds (VOCs). The provided protocols are general templates for the preliminary investigation of such a compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning any experimental work, including solubility testing, formulation, and in vitro assay design.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| CAS Number | 14250-88-5 | [1][2] |
| Appearance | Liquid (predicted) | |
| Boiling Point | 134-136 °C | |
| Density | ~0.807 g/cm³ | |
| Solubility | Sparingly soluble in water (predicted) | |
| SMILES | CCCC(C)(C)C=O | [1][2] |
| InChIKey | YMXAGOUPXPGFLB-UHFFFAOYSA-N | [1] |
Potential Applications in Medicinal Chemistry
While specific data for this compound is scarce, its chemical nature as a sterically hindered aliphatic aldehyde suggests several avenues for investigation in medicinal chemistry and related fields.
As a Synthetic Building Block (Synthon)
The aldehyde functional group is highly versatile in organic synthesis, serving as a key electrophile for forming new carbon-carbon and carbon-heteroatom bonds.[3] this compound can be envisioned as a starting material or intermediate in the synthesis of more complex, potentially bioactive molecules.[4][5] The gem-dimethyl group adjacent to the aldehyde could offer steric hindrance that might be exploited for diastereoselective reactions or to create sterically demanding pharmacophores. A generalized workflow for utilizing an aldehyde in a multi-component reaction is depicted below.
Investigation of Inherent Biological Activity
Short-chain aliphatic aldehydes, as a class of volatile organic compounds (VOCs), have been reported to exhibit a range of biological effects.[6] Some have demonstrated antimicrobial properties, while others can act as modulators of sensory pathways.[7][8]
-
Antimicrobial Research: Given that some VOCs possess antibacterial or antifungal properties, this compound could be screened against a panel of pathogenic microbes.[6]
-
Taste/Odor Modulation: Recent studies have shown that short-chain aliphatic aldehydes can act as positive allosteric modulators of the calcium-sensing receptor (CaSR), which is involved in taste perception.[7] This suggests a potential application in food chemistry or as a pharmacological tool to study taste pathways.
General Experimental Protocols
The following are generalized protocols that can be adapted for the preliminary investigation of this compound.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effect of a compound on a cell line.
-
Cell Culture:
-
Culture a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) in appropriate media and conditions until approximately 80% confluency.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24-72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value.
-
Protocol: Preliminary Antimicrobial Screening (Broth Microdilution)
This protocol can be used to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.
-
Prepare Bacterial Inoculum:
-
Grow a fresh culture of the test bacterium (e.g., E. coli or S. aureus) in a suitable broth.
-
Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of this compound in the broth.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth + bacteria) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Metabolism and Toxicological Considerations
Aldehydes are generally reactive molecules and can be toxic.[9] Their primary route of metabolism is oxidation to the corresponding carboxylic acid, a reaction often catalyzed by aldehyde dehydrogenases (ALDHs).[10] Any medicinal chemistry program involving this compound must consider its metabolic stability and potential for off-target effects due to the reactivity of the aldehyde group.
Conclusion
While this compound is not a well-characterized compound in medicinal chemistry, its structure presents opportunities for its use as a synthetic building block. Furthermore, the known biological activities of related short-chain aldehydes suggest that it may be a candidate for screening in antimicrobial or sensory modulation assays. Researchers are advised to proceed with a thorough evaluation of its toxicological profile in parallel with any investigation into its potential biological activities. The protocols and workflows provided herein offer a starting point for such an exploratory research program.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | 14250-88-5 | Buy Now [molport.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Usage of Natural Volatile Organic Compounds as Biological Modulators of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Volatile Short-Chain Aliphatic Aldehydes Act as Taste Modulators through the Orally Expressed Calcium-Sensing Receptor CaSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 2,2-Dimethylpentanal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2,2-Dimethylpentanal, particularly focusing on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 2,2-Dimethyl-1-pentanol. Several reliable oxidation protocols are commonly employed in organic synthesis, including:
-
Pyridinium Chlorochromate (PCC) Oxidation: A widely used method for the selective oxidation of primary alcohols to aldehydes.[1]
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and selective oxidation that is tolerant of many functional groups.[2][3][4]
-
Swern Oxidation: A metal-free oxidation that is also known for its mild reaction conditions and broad functional group tolerance.[5][6][7]
Q2: What is the primary cause of low yield in this compound synthesis?
A2: Low yields in the synthesis of this compound via oxidation of 2,2-Dimethyl-1-pentanol can stem from several factors. The most common issues include incomplete reaction, over-oxidation of the aldehyde to the corresponding carboxylic acid (2,2-Dimethylpentanoic acid), and challenges during product isolation and purification due to the volatile nature of the aldehyde. The steric hindrance from the 2,2-dimethyl groups can also slow down the reaction rate, requiring optimized conditions.
Q3: How can I minimize the over-oxidation of this compound to its carboxylic acid?
A3: Over-oxidation is a frequent side reaction, particularly with stronger oxidizing agents. To minimize this, consider the following:
-
Choice of Reagent: Employ mild oxidizing agents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a Swern oxidation protocol. These reagents are known for their selectivity in oxidizing primary alcohols to aldehydes without significant further oxidation.[1][2][5]
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous (dry) conditions. The presence of water can facilitate the formation of a hydrate (B1144303) intermediate from the aldehyde, which is more susceptible to over-oxidation.[8]
-
Reaction Time and Temperature: Carefully monitor the reaction progress and avoid unnecessarily long reaction times or elevated temperatures.
Q4: Are there any specific challenges related to the purification of this compound?
A4: Yes, the purification of this compound can be challenging. Its relatively low boiling point can lead to product loss during solvent removal under reduced pressure. Additionally, separating the product from unreacted starting material and reaction byproducts may require careful chromatographic purification. For sterically hindered aldehydes like this compound, purification can sometimes be achieved through the formation of a solid bisulfite adduct, which can be isolated and then hydrolyzed to regenerate the pure aldehyde.[9]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material (2,2-Dimethyl-1-pentanol)
| Potential Cause | Suggested Solution |
| Inactive Oxidizing Agent | Use a fresh batch of the oxidizing agent. Some reagents, like Dess-Martin Periodinane, can degrade upon storage. The purity of commercial DMP can vary, and in some cases, slightly impure samples may be more effective.[10] |
| Insufficient Reagent Stoichiometry | Ensure that the correct molar equivalents of the oxidizing agent are used. For sterically hindered alcohols, a slight excess of the oxidant may be necessary to drive the reaction to completion. |
| Low Reaction Temperature | While many mild oxidations are performed at or below room temperature, sterically hindered substrates like 2,2-Dimethyl-1-pentanol may require slightly elevated temperatures or longer reaction times to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal conditions. |
| Poor Solvent Quality | Use anhydrous solvents, as the presence of water can interfere with the reaction, especially in the case of PCC and Swern oxidations.[8] |
Problem 2: Significant Formation of 2,2-Dimethylpentanoic Acid (Over-oxidation)
| Potential Cause | Suggested Solution |
| Oxidizing Agent is too Strong | Switch to a milder oxidizing agent. If using a chromium-based oxidant, PCC is preferred over stronger agents like Jones reagent. DMP and Swern oxidations are generally very selective for aldehyde formation.[1][2][5] |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.[8] |
| Prolonged Reaction Time or High Temperature | Monitor the reaction closely using TLC. Once the starting material is consumed, work up the reaction promptly to avoid over-oxidation of the product. |
Problem 3: Complex Mixture of Byproducts
| Potential Cause | Suggested Solution |
| Side Reactions with the Oxidant | The choice of oxidant can lead to specific side products. For example, the Swern oxidation can produce malodorous dimethyl sulfide.[6] Ensure the correct workup procedure is followed for the chosen method to remove byproducts. |
| Decomposition of Starting Material or Product | Some oxidizing agents generate acidic or basic byproducts that can cause decomposition. For instance, Dess-Martin oxidation produces acetic acid, which can be buffered with pyridine (B92270) or sodium bicarbonate if the substrate or product is acid-sensitive.[3][4] |
| Incorrect Reaction Temperature | For Swern oxidations, maintaining a very low temperature (typically -78 °C) is crucial to prevent side reactions.[5] |
Quantitative Data Summary
The following table summarizes typical reaction conditions for common oxidation methods used in the synthesis of aldehydes from primary alcohols. Note that specific yields for this compound are not widely reported in the literature; therefore, the provided data represents typical ranges for these reactions with analogous substrates.
| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield Range (%) |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 2 - 4 | 70 - 90 |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 | 85 - 95 |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine (B128534) | Dichloromethane (DCM) | -78 to Room Temp. | 1 - 3 | 80 - 95 |
Experimental Protocols
Pyridinium Chlorochromate (PCC) Oxidation of 2,2-Dimethyl-1-pentanol
This protocol is a general procedure and may require optimization for the specific substrate.
Materials:
-
2,2-Dimethyl-1-pentanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (approx. 5 mL per gram of alcohol) in a round-bottom flask, add a solution of 2,2-Dimethyl-1-pentanol (1 equivalent) in anhydrous DCM.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to afford the crude this compound.
-
Purify the crude product by flash column chromatography if necessary.
Dess-Martin Periodinane (DMP) Oxidation of 2,2-Dimethyl-1-pentanol
This protocol is a general procedure and can be adapted for various scales.
Materials:
-
2,2-Dimethyl-1-pentanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of 2,2-Dimethyl-1-pentanol (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of alcohol) in a round-bottom flask, add DMP (1.1-1.5 equivalents) in one portion at room temperature.[11]
-
Stir the reaction mixture at room temperature for 0.5-2 hours. Monitor the reaction progress by TLC.[4]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the layers become clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully concentrate the solution under reduced pressure to yield the crude this compound.
-
Purify by flash column chromatography if necessary.
Swern Oxidation of 2,2-Dimethyl-1-pentanol
This protocol requires strict temperature control and an inert atmosphere.
Materials:
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl Chloride
-
2,2-Dimethyl-1-pentanol
-
Anhydrous Triethylamine (TEA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of oxalyl chloride (1.1-1.5 equivalents) in anhydrous DCM in a three-necked flask under an inert atmosphere, cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (2.2-3.0 equivalents) in anhydrous DCM, maintaining the temperature below -60 °C.
-
Stir the mixture at -78 °C for 15 minutes.
-
Slowly add a solution of 2,2-Dimethyl-1-pentanol (1 equivalent) in anhydrous DCM, again keeping the temperature below -60 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add anhydrous triethylamine (5 equivalents) dropwise, ensuring the temperature remains below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Purify the crude this compound by flash column chromatography if needed.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Caption: Step-by-step experimental workflow for the Swern oxidation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Rh(II)-catalyzed cycloaddition approach towards the synthesis of komaroviquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. 2,2-Dimethylpentan-1-ol | 2370-12-9 | Benchchem [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Oxidation of Sterically Hindered Primary Alcohols
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful oxidation of sterically hindered primary alcohols to their corresponding aldehydes.
Frequently Asked Questions (FAQs)
Q1: My oxidation reaction is slow or incomplete. What are the common causes for sterically hindered alcohols?
Slow or incomplete reactions are the most frequent challenges when oxidizing bulky primary alcohols. The primary reason is the steric hindrance around the reaction center, which impedes the approach of the oxidant. Key factors to investigate include:
-
Choice of Oxidant: Not all oxidizing agents are suitable for hindered substrates. Reagents like Dess-Martin Periodinane (DMP) and those used in Swern-type oxidations are often preferred due to their high reactivity and tolerance for steric bulk.[1][2]
-
Reaction Temperature: While many oxidations are run at low temperatures to prevent side reactions (e.g., Swern oxidation at -78 °C), sluggish reactions with hindered alcohols may benefit from a slight increase in temperature or prolonged reaction times.[3][4] However, this must be balanced against the stability of the desired aldehyde product.
-
Reagent Purity and Stoichiometry: The activity of oxidants like DMP can be affected by residual water.[5] Ensure reagents are fresh and dry. For difficult substrates, using a slight excess (1.1 to 1.5 equivalents) of the oxidant may be necessary to drive the reaction to completion.
Q2: Which oxidation method is generally most effective for sterically hindered primary alcohols?
There is no single "best" method, as the optimal choice depends on the specific substrate and its functional group compatibility. However, some methods are consistently more successful:
-
Dess-Martin Periodinane (DMP) Oxidation: This is a highly reliable and mild method, often considered a go-to for hindered and sensitive alcohols.[1][6] It operates at room temperature and typically has a straightforward work-up.[7]
-
Swern Oxidation and its Variants: These methods are very effective but require cryogenic temperatures (-78 °C) and careful handling of reagents like oxalyl chloride.[4][8] They are excellent for preventing over-oxidation.[2]
-
IBX (2-Iodoxybenzoic acid) Oxidation: IBX is the precursor to DMP and is also a potent oxidant.[9][10] Its main drawback is its low solubility in most organic solvents except DMSO.[10] However, protocols involving heating in solvents like EtOAc or using catalytic amounts of IBX with a co-oxidant like Oxone have been developed.[9][11]
Q3: How can I avoid over-oxidation to the carboxylic acid?
Over-oxidation is a common side reaction, especially with less hindered primary alcohols, but can still occur with hindered ones under harsh conditions.[12][13]
-
Use Mild, Anhydrous Reagents: Methods like Swern, PCC, and DMP are specifically designed to stop at the aldehyde stage because they are typically run under anhydrous conditions.[2][4][14] The presence of water can facilitate the formation of a hydrate (B1144303) from the aldehyde, which can then be further oxidized.[15]
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly. Avoid unnecessarily high temperatures.
-
Isolate the Aldehyde Quickly: Distilling the aldehyde as it forms can be an effective strategy if the product is volatile, though this is less common for the complex molecules often encountered in drug development.[13]
Q4: My aldehyde product is sensitive to acid or base. What precautions should I take?
-
Buffered Conditions: The DMP oxidation produces two equivalents of acetic acid, which can be detrimental to acid-labile functional groups.[6] Adding a mild, non-nucleophilic base like pyridine (B92270) or sodium bicarbonate to the reaction mixture can buffer the system.[5][6]
-
Careful Work-up: For DMP reactions, a common work-up involves quenching with a saturated solution of sodium bicarbonate and sodium thiosulfate (B1220275).[16][17] For Swern oxidations, the work-up is generally non-acidic, involving quenching the excess reagent before warming and performing aqueous washes.[18]
Troubleshooting Guide
Below is a decision-making workflow for selecting an appropriate oxidation method for a sterically hindered primary alcohol.
Caption: Troubleshooting workflow for oxidizing hindered primary alcohols.
Comparison of Common Oxidation Methods
| Method | Oxidant(s) | Typical Conditions | Advantages | Common Issues & Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp, 1-4 h | Mild, highly reliable for hindered alcohols, simple setup.[1][6][7] | Reagent can be explosive upon impact or heating; produces acetic acid byproduct; can be expensive.[1][5] |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | CH₂Cl₂, -78 °C to RT | Excellent for sensitive substrates, avoids over-oxidation, high yields.[4][19] | Requires cryogenic temperatures; produces odorous dimethyl sulfide; sensitive to temperature fluctuations.[4][8] |
| IBX Oxidation | 2-Iodoxybenzoic acid (IBX) | DMSO or EtOAc/heat, 2-12 h | Powerful oxidant, less soluble byproducts are easy to filter.[10][11] | Poor solubility in most solvents; potential explosive hazard like DMP.[9][10] |
| TEMPO (Catalytic) | TEMPO, Stoichiometric oxidant (e.g., NaOCl) | CH₂Cl₂/H₂O, 0 °C to RT | Catalytic in TEMPO, cost-effective for large scale.[20][21] | Can be less effective for extremely hindered substrates; requires careful control of pH and co-oxidant addition.[20] |
Detailed Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of a Hindered Primary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sterically hindered primary alcohol
-
Dess-Martin Periodinane (DMP, 1.1 - 1.5 equivalents)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
(Optional) Sodium bicarbonate (NaHCO₃) for buffering
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Workflow Diagram:
Caption: General experimental workflow for a DMP oxidation.
Procedure:
-
Dissolve the sterically hindered primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
(Optional) If the substrate or product is acid-sensitive, add sodium bicarbonate (approx. 2.0 eq) to the solution.
-
Add Dess-Martin Periodinane (1.1–1.5 eq) to the stirred solution in one portion at room temperature.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 4 hours.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding equal volumes of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[16][17] Stir vigorously until the layers become clear.
-
Separate the layers and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by flash column chromatography.
Protocol 2: Swern Oxidation of a Hindered Primary Alcohol
This reaction must be performed with strict temperature control.
Materials:
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride
-
Sterically hindered primary alcohol
-
Anhydrous Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)
-
Water and Brine
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a thermometer, dropping funnels, and a nitrogen inlet.
-
Add anhydrous DCM and oxalyl chloride (1.2 - 1.5 eq) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 - 2.5 eq) in anhydrous DCM via a dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.[8][18]
-
Add a solution of the primary alcohol (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.
-
Add anhydrous triethylamine (5.0 eq) dropwise, keeping the temperature below -65 °C. A thick white precipitate will form.
-
After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
References
- 1. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. crab.rutgers.edu [crab.rutgers.edu]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. organic chemistry - Dess–Martin oxidation work up - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. benchchem.com [benchchem.com]
- 19. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 20. researchgate.net [researchgate.net]
- 21. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
Technical Support Center: Oxidation of 2,2-dimethylpentan-1-ol
This technical support center provides troubleshooting guidance for researchers and drug development professionals working on the oxidation of 2,2-dimethylpentan-1-ol (B1361373). The unique steric hindrance of this substrate presents specific challenges, which are addressed in the frequently asked questions and protocols below.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the oxidation of my 2,2-dimethylpentan-1-ol proceeding very slowly or resulting in a low yield?
A: The slow reaction rate is primarily due to the structure of 2,2-dimethylpentan-1-ol. The presence of two methyl groups on the second carbon atom creates significant steric hindrance around the reactive hydroxyl group.[1] This bulky "neopentyl-like" structure impedes the approach of the oxidizing agent to the alcohol, slowing down the reaction kinetics compared to less hindered primary alcohols. To improve the conversion rate, consider increasing the reaction time or choosing a less sterically demanding oxidizing agent.
Q2: I am trying to synthesize 2,2-dimethylpentanal, but my final product is contaminated with 2,2-dimethylpentanoic acid. How can I prevent this over-oxidation?
A: The formation of the carboxylic acid is a common side reaction resulting from the over-oxidation of the intermediate aldehyde.[1][2] This is especially prevalent when using strong oxidizing agents or when water is present in the reaction mixture.[2][3][4]
Troubleshooting Steps:
-
Choice of Reagent: Use a "mild" oxidizing agent that is selective for the conversion of primary alcohols to aldehydes.[3][5] Excellent choices for this transformation include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation.[3][5][6][7] Avoid strong oxidants like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (B83412) (KMnO₄), which are designed to oxidize primary alcohols directly to carboxylic acids.[3][6][8]
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous (water-free) conditions. The presence of water can facilitate the formation of an aldehyde hydrate, which is readily oxidized to the carboxylic acid.[9][10] Use dry solvents and glassware.
Q3: My oxidation reaction using Pyridinium Chlorochromate (PCC) is producing a thick, dark brown tar that makes product isolation difficult. What is causing this and how can I avoid it?
A: The formation of a tarry or colloidal suspension of reduced chromium byproducts is a known issue with PCC oxidations.[9]
Troubleshooting Steps:
-
Use an Adsorbent: Perform the reaction in the presence of an inert adsorbent like Celite or powdered molecular sieves.[9] The adsorbent helps to keep the chromium byproducts finely dispersed, preventing the formation of tar and simplifying the final filtration and workup.
-
Proper Stoichiometry: Use the correct stoichiometry, typically around 1.5 equivalents of PCC, to ensure complete conversion without using a large excess that can complicate purification.
Q4: I am performing a Swern oxidation and getting a low yield of the desired aldehyde. What are the critical parameters for this reaction?
A: The Swern oxidation is highly effective but very sensitive to temperature.
Troubleshooting Steps:
-
Strict Temperature Control: The reaction must be maintained at very low temperatures (typically -78 °C, a dry ice/acetone bath) during the addition of reagents.[11] Allowing the temperature to rise can lead to side reactions, most notably the Pummerer rearrangement, which will consume the active oxidant and reduce your yield.[11]
-
Reagent Addition Order: Follow the correct order of addition: first, activate the dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride, then add the alcohol, and finally add the triethylamine (B128534) base.
-
Safety Note: Be aware that the Swern oxidation produces toxic carbon monoxide gas and the foul-smelling byproduct dimethyl sulfide.[12][13][14] All steps must be performed in a well-ventilated fume hood.
Q5: My substrate contains acid-sensitive functional groups, and they are being degraded during my Dess-Martin Periodinane (DMP) oxidation. How can I prevent this?
A: The Dess-Martin oxidation produces two equivalents of acetic acid as a byproduct.[15] This can cause the degradation of acid-labile protecting groups or other sensitive functionalities in the molecule.
Troubleshooting Step:
-
Buffer the Reaction: Add a mild, non-nucleophilic base like pyridine (B92270) or sodium bicarbonate to the reaction mixture to neutralize the acetic acid as it forms.[15] This maintains neutral conditions and protects sensitive groups.
Data Presentation: Comparison of Oxidation Methods
The table below summarizes common oxidation methods suitable for the sterically hindered 2,2-dimethylpentan-1-ol, focusing on the synthesis of the aldehyde, this compound.
| Oxidizing Agent | Typical Conditions | Expected Yield (Aldehyde) | Key Side Products/Issues | Special Considerations |
| PCC (Pyridinium Chlorochromate) | CH₂Cl₂, Room Temp, Anhydrous | Good to Excellent | Over-oxidation (if water is present), Chromium tar formation | Use with Celite or silica (B1680970) to adsorb byproducts.[9] Toxic chromium waste. |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °C | Excellent | Pummerer rearrangement byproducts (if temp > -60°C) | Requires cryogenic temperatures.[11] Produces toxic CO and malodorous DMS.[13][14] |
| DMP (Dess-Martin Periodinane) | CH₂Cl₂, Room Temp | Excellent | Acetic acid byproduct | Mild and highly selective.[15][16] Add pyridine to buffer acid-sensitive substrates.[15] |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temp | None (Yield of Carboxylic Acid) | Forms 2,2-dimethylpentanoic acid | A strong oxidant; not suitable for aldehyde synthesis.[3][5] |
Experimental Protocols
Protocol 1: Oxidation of 2,2-dimethylpentan-1-ol using Pyridinium Chlorochromate (PCC)
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add dichloromethane (B109758) (CH₂Cl₂, ~0.1 M relative to the alcohol).
-
Reagent Addition: Add finely ground silica gel or Celite (approximately the same weight as the PCC to be added). Then, add Pyridinium Chlorochromate (PCC) (1.5 equivalents) to the stirring suspension.
-
Substrate Addition: Dissolve 2,2-dimethylpentan-1-ol (1.0 equivalent) in a small amount of dry CH₂Cl₂ and add it to the PCC suspension in one portion.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC. Due to steric hindrance, the reaction may require several hours for completion.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel or Florisil to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by column chromatography if necessary.
Protocol 2: Oxidation of 2,2-dimethylpentan-1-ol via Swern Oxidation
Note: This procedure must be carried out in a fume hood under anhydrous conditions and at -78 °C.
-
Activator Preparation: In a dry, three-necked flask fitted with a thermometer and under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂, ~0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: In a separate flask, dissolve dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous CH₂Cl₂. Add this solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Dissolve 2,2-dimethylpentan-1-ol (1.0 equivalent) in a small volume of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the flask, keeping the temperature below -65 °C. A thick white precipitate will form.
-
Quenching: After stirring for 30 minutes, remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography.
Visualizations
References
- 1. 2,2-Dimethylpentan-1-ol | 2370-12-9 | Benchchem [benchchem.com]
- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. Swern Oxidation [organic-chemistry.org]
- 15. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 16. Dess-Martin Oxidation [organic-chemistry.org]
Technical Support Center: Purification of 2,2-Dimethylpentanal by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,2-Dimethylpentanal using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of this compound | Compound is volatile: this compound is a relatively volatile aldehyde. | - Use a closed or pressurized column system (flash chromatography) to minimize evaporation. - Keep fractions covered and cool. - Concentrate fractions using a rotary evaporator with a cooled trap and gentle vacuum. |
| Decomposition on silica (B1680970) gel: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation. | - Deactivate the silica gel: Prepare a slurry of silica gel in the chosen eluent containing 1-3% triethylamine (B128534). Flush the column with this mixture before loading the sample. - Use an alternative stationary phase: Consider using neutral alumina (B75360), which is less acidic than silica gel. | |
| Poor Separation of this compound from Impurities | Inappropriate solvent system: The polarity of the mobile phase is not optimized for separation. | - Optimize the eluent using Thin Layer Chromatography (TLC): Aim for an Rf value of 0.2-0.4 for this compound. A good starting point for aliphatic aldehydes is a mixture of hexane (B92381) and diethyl ether or hexane and ethyl acetate (B1210297). - Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity to improve separation of compounds with similar Rf values. |
| Column overloading: Too much crude sample was loaded onto the column. | - As a general rule, use a silica gel to crude sample weight ratio of at least 30:1. Increase this ratio for difficult separations. | |
| Improper column packing: Cracks, channels, or an uneven surface in the stationary phase can lead to band broadening and poor separation. | - Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. - Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent. | |
| Streaking or Tailing of the Compound Spot on TLC and Column | Compound interaction with silica: The aldehyde may be interacting too strongly with the acidic sites on the silica gel. | - As with decomposition, deactivating the silica gel with triethylamine can reduce these interactions and lead to sharper bands. |
| Sample is too concentrated: When spotting the TLC or loading the column, a highly concentrated sample can cause streaking. | - Dilute the sample in a small amount of the initial mobile phase before loading. | |
| Formation of New, Unidentified Spots (Impurities) | Reaction with alcohol in the eluent: If using an alcohol (e.g., methanol, ethanol) in the mobile phase, it can react with the aldehyde to form hemiacetals or acetals, catalyzed by the acidic silica gel. | - Avoid using alcohol-based solvents in the mobile phase. Opt for eluents like hexane/ethyl acetate or hexane/diethyl ether. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?
A good starting point for a non-polar aliphatic aldehyde like this compound is a mixture of a non-polar solvent and a slightly more polar solvent. Common choices include hexane/ethyl acetate or hexane/diethyl ether. It is recommended to start with a low percentage of the polar solvent (e.g., 98:2 hexane:ethyl acetate) and increase the polarity based on TLC analysis. An ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4 for good separation on a column.
Q2: My this compound seems to be decomposing on the silica gel column. What can I do to prevent this?
Aldehyde decomposition on acidic silica gel is a common issue. To mitigate this, you can deactivate the silica gel. This is typically done by adding a small amount of triethylamine (1-3%) to your eluent system. You can either run the entire chromatography with the triethylamine-containing eluent or pre-treat the column by flushing it with the basic eluent before loading your sample. Alternatively, using a less acidic stationary phase like neutral alumina can be effective.
Q3: How can I monitor the purification of this compound if it is not visible under UV light?
Since this compound does not have a chromophore for UV visualization, you will need to use a chemical stain for the TLC plates. A potassium permanganate (B83412) (KMnO₄) stain is a good general-purpose stain that will visualize most organic compounds, including aldehydes, as yellow-brown spots on a purple background. Another option is a p-anisaldehyde stain, which often gives colored spots with different functional groups.
Q4: Is there an alternative to column chromatography for purifying this compound?
Yes, a common alternative for purifying aldehydes is through the formation of a bisulfite adduct. The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can often be filtered off from the organic impurities. The pure aldehyde can then be regenerated by treating the adduct with a base, such as sodium carbonate or sodium hydroxide. This method is particularly useful for removing non-aldehydic impurities.
Q5: What are typical yields and purity levels I can expect from column chromatography of this compound?
Experimental Protocol: Flash Column Chromatography of this compound (Representative)
This protocol is a representative method for the purification of this compound based on common practices for aliphatic aldehydes.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sand (acid-washed)
-
TLC plates (silica gel 60 F₂₅₄)
-
Potassium permanganate stain
-
Glass column for flash chromatography
-
Collection tubes
2. TLC Analysis:
-
Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Spot the TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 99:1, 98:2, 95:5).
-
Visualize the plate using a potassium permanganate stain.
-
The optimal eluent system should provide an Rf value of approximately 0.3 for this compound.
3. Column Preparation (Deactivation):
-
Prepare the chosen eluent (e.g., 98:2 hexane/ethyl acetate) and add 1% triethylamine.
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.
-
Prepare a slurry of silica gel in the triethylamine-containing eluent and pour it into the column.
-
Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica.
-
Add a thin layer of sand on top of the silica gel.
4. Sample Loading:
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel using a pipette.
-
Allow the sample to absorb into the silica gel by draining the solvent to the top of the sand layer.
-
Gently add a small amount of fresh eluent and again allow it to absorb.
5. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches/minute.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
6. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator with a cooled water bath to minimize loss of the volatile product.
-
The remaining oil is the purified this compound.
Quantitative Data (Illustrative Example)
The following table presents illustrative data for a typical purification of an aliphatic aldehyde like this compound.
| Parameter | Crude Product | Purified Product |
| Mass | 1.00 g | 0.88 g |
| Purity (by GC-MS) | 85% | >98% |
| Yield | - | 88% |
Visualizations
Technical Support Center: Purification of Crude 2,2-Dimethylpentanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,2-Dimethylpentanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities in crude this compound typically arise from its synthesis, which is most commonly the oxidation of 2,2-dimethyl-1-pentanol. Therefore, you can expect to find:
-
Unreacted Starting Material: 2,2-dimethyl-1-pentanol.
-
Over-oxidation Product: 2,2-dimethylpentanoic acid.
-
Solvent Residues: Solvents used in the reaction and workup.
-
Byproducts from Side Reactions: Depending on the specific oxidizing agent and reaction conditions used.
Q2: My crude sample is a yellowish liquid. What could be the cause of the color?
The yellowish tint in crude this compound can be an indication of degradation or the presence of impurities. Aldehydes are prone to oxidation and polymerization, which can form colored byproducts.
Q3: I am observing a solid precipitate in my crude this compound upon storage. What is it?
Aldehydes can undergo polymerization, especially in the presence of acidic or basic impurities, or upon exposure to light and heat. This can lead to the formation of trimers or higher molecular weight polymers, which may appear as a solid precipitate or cause the sample to become cloudy.
Q4: Which purification method is most suitable for removing the unreacted alcohol?
Fractional distillation is a highly effective method for separating this compound from the unreacted 2,2-dimethyl-1-pentanol due to their different boiling points.
Q5: How can I remove the acidic impurity, 2,2-dimethylpentanoic acid?
An acidic impurity like 2,2-dimethylpentanoic acid can be effectively removed by a liquid-liquid extraction with a dilute aqueous base, such as a 5-10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The acidic impurity will be converted to its water-soluble salt and partition into the aqueous layer.
Q6: Is column chromatography a viable option for purifying this compound?
Yes, column chromatography can be used for the purification of this compound. However, aldehydes can sometimes be sensitive to the acidic nature of silica (B1680970) gel, potentially leading to decomposition. It is advisable to use a neutral stationary phase like deactivated silica gel or alumina (B75360).
Q7: I am struggling to separate my aldehyde from other non-polar impurities. What should I do?
Formation of a bisulfite adduct is a highly selective method for separating aldehydes from other organic compounds.[1][2] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-polar impurities by extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base. This method is known to be effective even for sterically hindered aldehydes.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield after fractional distillation | - The boiling point difference between this compound and impurities is small.- The distillation was performed too quickly.- Inefficient fractionating column. | - Use a longer fractionating column or one with a higher number of theoretical plates.- Slow down the distillation rate to allow for better separation.- Ensure the thermometer is correctly placed to accurately measure the vapor temperature. |
| Product is still contaminated with 2,2-dimethylpentanoic acid after basic wash | - Insufficient amount of base used.- Inadequate mixing during extraction.- The pH of the aqueous layer was not sufficiently basic. | - Use a larger volume or a more concentrated basic solution.- Ensure vigorous mixing of the two phases during extraction.- Check the pH of the aqueous layer after extraction to ensure it is basic. |
| Decomposition of this compound on silica gel column | - The silica gel is too acidic. | - Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine (B128534) mixed in the eluent.- Use neutral or basic alumina as the stationary phase.[4] |
| Low recovery of aldehyde after bisulfite adduct formation and regeneration | - Incomplete formation of the bisulfite adduct.- Incomplete regeneration of the aldehyde from the adduct. | - Use a freshly prepared saturated solution of sodium bisulfite.- For aliphatic aldehydes, using a co-solvent like dimethylformamide (DMF) can improve the adduct formation rate.[1]- Ensure the aqueous solution is made strongly basic (pH > 10) during the regeneration step.[2] |
| Emulsion formation during liquid-liquid extraction | - Vigorous shaking of the separatory funnel. | - Gently invert the separatory funnel multiple times instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Data Presentation
Table 1: Physical Properties of this compound and Related Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₄O | 114.19 | 136.4 |
| 2,2-dimethyl-1-pentanol | C₇H₁₆O | 116.20 | 153 |
| 2,2-dimethylpentanoic acid | C₇H₁₄O₂ | 130.18 | Not readily available |
Table 2: Comparison of Purification Methods for Sterically Hindered Aldehydes (Illustrative)
| Purification Method | Typical Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Fractional Distillation | >98% | 70-85% | Good for large scale; effective for separating compounds with different boiling points. | Can be time-consuming; may not be effective for azeotropic mixtures. |
| Bisulfite Adduct Formation | >95%[1] | >95%[1] | Highly selective for aldehydes; effective for removing non-aldehyde impurities.[1] | Requires an additional regeneration step; may not be suitable for base-sensitive compounds. |
| Column Chromatography | >99% | 60-80% | High resolution for separating closely related compounds. | Can be material-intensive and time-consuming; potential for sample decomposition on stationary phase. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.
-
Charging the Flask: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin to gently heat the flask using a heating mantle.
-
Distillation: Slowly increase the temperature to allow the vapor to rise through the fractionating column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (136.4 °C).
-
Fraction Collection: Collect the purified this compound in a pre-weighed receiving flask. Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.
Protocol 2: Purification via Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude this compound in a suitable water-miscible solvent like methanol (B129727) or dimethylformamide (recommended for aliphatic aldehydes).[1][2] Add a freshly prepared saturated aqueous solution of sodium bisulfite with vigorous stirring. Continue stirring for 1-2 hours.
-
Isolation of Adduct: If the bisulfite adduct precipitates as a solid, it can be collected by filtration and washed with a small amount of cold solvent. If it remains in the aqueous phase, proceed to the next step.
-
Extraction of Impurities: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the mixture and transfer to a separatory funnel. Shake gently and separate the layers. The non-aldehyde impurities will remain in the organic layer.
-
Regeneration of Aldehyde: To the aqueous layer (or the filtered adduct dissolved in water), add a strong base such as 10M sodium hydroxide (B78521) (NaOH) solution dropwise with stirring until the solution is strongly basic (pH > 10).[2]
-
Extraction of Purified Aldehyde: Extract the regenerated this compound from the aqueous solution with a fresh portion of an organic solvent. Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of neutral alumina or deactivated silica gel in a non-polar eluent (e.g., hexane). Pour the slurry into a chromatography column to create a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., hexane (B92381) with a small percentage of ethyl acetate). Gradually increase the polarity of the eluent if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Visualizations
Caption: Troubleshooting workflow for purifying crude this compound.
References
Technical Support Center: Enantioselective Synthesis of 2,2-Dimethylpentanal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the enantioselectivity of 2,2-Dimethylpentanal synthesis. The primary route for this synthesis is the asymmetric hydroformylation of 3,3-dimethyl-1-butene (B1661986) (neohexene).
Troubleshooting Guides
Low enantioselectivity and yield are common challenges in the asymmetric hydroformylation of sterically hindered alkenes like 3,3-dimethyl-1-butene. The following guides address specific issues you might encounter during your experiments.
Issue 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a frequent hurdle. The choice of chiral ligand and reaction conditions are paramount in controlling the stereochemical outcome.
-
Possible Cause: Suboptimal chiral ligand.
-
Solution: Screen a variety of chiral phosphine (B1218219) and phosphite (B83602) ligands. Ligands with bulky substituents and specific bite angles can significantly influence enantioselectivity. P-chiral phosphine ligands and diazaphospholane-based ligands have shown promise in asymmetric hydroformylation.[1][2]
-
-
Possible Cause: Incorrect reaction temperature.
-
Solution: Optimize the reaction temperature. Generally, lower temperatures favor higher enantioselectivity, although this can sometimes decrease the reaction rate.
-
-
Possible Cause: Inappropriate solvent.
-
Solution: The polarity of the solvent can influence the catalyst's conformation and, consequently, the enantioselectivity. Conduct a solvent screen, including common solvents like toluene (B28343), benzene, and THF.
-
-
Possible Cause: Incorrect ligand-to-metal ratio.
-
Solution: The ratio of the chiral ligand to the rhodium precursor can impact the formation of the active catalytic species. An excess of the ligand is often beneficial, but the optimal ratio should be determined empirically.
-
Issue 2: Low Yield and Slow Reaction Rate
The steric hindrance of the tert-butyl group in 3,3-dimethyl-1-butene can lead to slow reaction rates and low conversion.
-
Possible Cause: Insufficient catalyst activity.
-
Solution: Increase the catalyst loading. However, be mindful of the cost implications. Alternatively, explore more active catalyst precursors.
-
-
Possible Cause: Low syngas (H₂/CO) pressure.
-
Solution: Increase the total pressure of syngas. Higher pressures generally lead to faster reaction rates. The ratio of H₂ to CO can also be optimized; a 1:1 ratio is a common starting point.
-
-
Possible Cause: Catalyst inhibition or degradation.
Issue 3: Poor Regioselectivity (Formation of Linear Aldehyde)
The desired product is the branched aldehyde (this compound). Formation of the linear isomer (4,4-dimethylpentanal) reduces the yield of the target molecule.
-
Possible Cause: Inappropriate ligand choice.
-
Solution: The electronic and steric properties of the ligand play a crucial role in directing the regioselectivity. Bidentate diphosphine ligands with large bite angles are known to favor the formation of linear aldehydes from terminal olefins, so ligands with smaller bite angles might be more suitable for obtaining the branched product in this case.[3]
-
-
Possible Cause: High carbon monoxide (CO) partial pressure.
-
Solution: A higher partial pressure of CO can sometimes favor the formation of the linear aldehyde.[3] Experiment with different CO:H₂ ratios to find the optimal conditions for branched selectivity.
-
Issue 4: Presence of Side Products (Alkene Isomerization and Hydrogenation)
Under hydroformylation conditions, the starting alkene can isomerize to other isomers, or both the alkene and the aldehyde product can be hydrogenated.[3]
-
Possible Cause: High reaction temperature.
-
Solution: Lowering the reaction temperature can suppress both isomerization and hydrogenation side reactions.[3]
-
-
Possible Cause: High hydrogen (H₂) partial pressure.
-
Solution: A high partial pressure of hydrogen can lead to increased hydrogenation.[3] Adjust the CO:H₂ ratio to minimize this side reaction.
-
-
Possible Cause: Catalyst system.
-
Solution: Certain catalyst systems are more prone to causing isomerization. For example, platinum/tin systems are known for this.[3] Sticking to well-established rhodium-phosphine systems is advisable.
-
Data Presentation: Factors Affecting Enantioselectivity
The following table summarizes key quantitative data on how different parameters can influence the enantioselectivity and yield in a typical asymmetric hydroformylation reaction. Note that these are representative values and optimal conditions will vary for the synthesis of this compound.
| Parameter | Variation | Effect on Enantiomeric Excess (ee) | Effect on Yield |
| Chiral Ligand | Ligand A (e.g., (R,S)-BINAPHOS) | 85% | 90% |
| Ligand B (e.g., a Diazaphospholane) | 92% | 85% | |
| Ligand C (e.g., a P-Chiral Phosphine) | 95% | 80% | |
| Temperature | 40°C | 90% | 70% |
| 60°C | 82% | 95% | |
| 80°C | 75% | >98% | |
| Syngas Pressure | 20 bar | 88% | 60% |
| 40 bar | 85% | 85% | |
| 60 bar | 83% | >95% | |
| Solvent | Toluene | 90% | 88% |
| THF | 85% | 92% | |
| Benzene | 88% | 85% |
Experimental Protocols
Key Experiment: Asymmetric Hydroformylation of 3,3-Dimethyl-1-butene
This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydroformylation of 3,3-dimethyl-1-butene to produce chiral this compound.
Materials:
-
[Rh(CO)₂acac] (Rhodium dicarbonyl acetylacetonate)
-
Chiral phosphine ligand (e.g., (R,S)-BINAPHOS or a suitable P-chiral phosphine)
-
3,3-Dimethyl-1-butene (neohexene)
-
Anhydrous, degassed toluene
-
Syngas (1:1 mixture of H₂ and CO)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control
Procedure:
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with [Rh(CO)₂acac] (1 mol%) and the chiral phosphine ligand (2.5 mol%). Add anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
Reactor Setup: Transfer the catalyst solution to the autoclave reactor under an inert atmosphere. Add a solution of 3,3-dimethyl-1-butene in anhydrous, degassed toluene.
-
Reaction: Seal the autoclave and purge it several times with syngas. Pressurize the reactor to the desired pressure (e.g., 40 bar) with a 1:1 mixture of H₂ and CO. Heat the reactor to the desired temperature (e.g., 60°C) and stir the reaction mixture.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of the starting material.
-
Work-up: After the reaction is complete (as determined by GC), cool the reactor to room temperature and carefully vent the excess gas. The reaction mixture can be concentrated under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess of the purified this compound using chiral GC or HPLC.
Mandatory Visualizations
Catalytic Cycle for Rhodium-Catalyzed Hydroformylation
Caption: Catalytic cycle for the hydroformylation of an alkene.[4][5][6][7][8]
Experimental Workflow for Optimizing Enantioselectivity
Caption: A systematic workflow for optimizing enantioselectivity.
FAQs
Q1: Why is the enantioselective synthesis of this compound challenging?
The primary challenge lies in the steric hindrance posed by the tert-butyl group of the starting material, 3,3-dimethyl-1-butene. This bulky group can impede the approach of the substrate to the chiral catalyst, making it difficult to achieve high conversion and high enantioselectivity.
Q2: What is the most critical factor for achieving high enantioselectivity in this synthesis?
The choice of the chiral ligand is arguably the most critical factor. The ligand's structure dictates the chiral environment around the rhodium center, which in turn controls the facial selectivity of the alkene insertion into the rhodium-hydride bond, the key stereodetermining step.
Q3: Can I use a catalyst other than rhodium?
While other transition metals like cobalt, iridium, and ruthenium can catalyze hydroformylation, rhodium complexes generally exhibit higher activity and selectivity under milder conditions, making them the preferred choice for asymmetric hydroformylation.[9]
Q4: How do I determine the enantiomeric excess (ee) of my product?
The enantiomeric excess is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). This involves using a chiral stationary phase that can separate the two enantiomers of this compound, allowing for their quantification.
Q5: What are the main side reactions to be aware of?
The most common side reactions in hydroformylation are the isomerization of the starting alkene and the hydrogenation of both the alkene and the aldehyde product.[3] These can be minimized by carefully controlling the reaction temperature and the partial pressures of hydrogen and carbon monoxide.[3]
References
- 1. Rhodium-catalyzed Asymmetric Hydroformylation of Alkenes Using ... - Google Books [books.google.com]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Activity of rhodium-catalyzed hydroformylation: added insight and predictions from theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Grignard Reactions with Sterically Hindered Substrates
Welcome to the Technical Support Center for Grignard reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Grignard reactions involving sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Grignard reaction with a sterically hindered ketone or aldehyde?
The primary challenges stem from the steric bulk around the carbonyl group, which can impede the approach of the nucleophilic Grignard reagent.[1] This hindrance often leads to undesirable side reactions, resulting in low yields of the desired alcohol. The two most common side reactions are:
-
Enolization: The Grignard reagent, being a strong base, can abstract an acidic α-proton from the carbonyl compound, forming an enolate.[2] Upon workup, this enolate is protonated back to the starting ketone, leading to recovery of unreacted starting material.[2]
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can act as a reducing agent, transferring a hydride to the carbonyl carbon.[3] This results in the formation of a secondary alcohol corresponding to the starting ketone, rather than the desired tertiary alcohol.[2]
Q2: My Grignard reaction with a bulky ketone is giving a very low yield. How can I diagnose the problem?
A low yield in a Grignard reaction with a sterically hindered substrate is a common issue. To diagnose the problem, you should first analyze your crude reaction mixture to identify the major components.
-
High recovery of starting ketone: This strongly suggests that enolization is the dominant side reaction.[2]
-
Presence of a secondary alcohol: If you isolate a secondary alcohol derived from your starting ketone, reduction is the likely culprit.[2]
-
Formation of Wurtz coupling products (R-R): This indicates that the Grignard reagent is reacting with the unreacted alkyl/aryl halide.[4]
Q3: What are the most effective strategies to improve the yield of the desired addition product with hindered substrates?
Several strategies can be employed to favor the nucleophilic addition of the Grignard reagent over side reactions:
-
Use of Additives: Cerium(III) chloride (CeCl₃) is a highly effective additive that enhances the nucleophilicity of the Grignard reagent while reducing its basicity, thereby suppressing enolization.[5][6]
-
Employ "Turbo Grignards": Grignard reagents prepared with lithium chloride (e.g., i-PrMgCl·LiCl) are more reactive and can favor addition over side reactions.[7][8]
-
Lower Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can help to minimize side reactions, particularly enolization.[2]
-
Choice of Grignard Reagent: If reduction is a problem, use a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.[2]
-
Alternative Reagents: Organolithium reagents are generally more nucleophilic and less prone to reduction than Grignard reagents, making them a good alternative for hindered ketones.[9][10]
Q4: Are there any alternatives to the Grignard reaction for adding nucleophiles to sterically hindered carbonyls?
Yes, several alternatives exist:
-
Organolithium Reagents: As mentioned, these are often more effective for addition to sterically hindered ketones.[9]
-
Barbier Reaction: This reaction generates the organometallic species in situ from an alkyl halide, a metal (like magnesium, zinc, or indium), and the carbonyl compound.[11][12] This one-pot procedure can sometimes be advantageous.[13]
-
Organocerium Reagents: These are generated from organolithiums and anhydrous cerium chloride and are known for their high chemoselectivity in adding to carbonyls with minimal side reactions.[6]
Troubleshooting Guides
Issue 1: Low Yield with High Recovery of Starting Ketone
This indicates that enolization is the primary competing reaction.
| Solution | Rationale |
| Use Cerium(III) Chloride (CeCl₃) | CeCl₃ transmetalates with the Grignard reagent to form an organocerium species that is more nucleophilic and less basic, thus favoring addition over deprotonation.[6] |
| Lower the Reaction Temperature | Running the reaction at -78 °C can significantly slow down the rate of enolization relative to nucleophilic addition.[2] |
| Use a More Reactive Grignard Reagent ("Turbo Grignard") | Reagents like i-PrMgCl·LiCl exhibit enhanced reactivity, which can help the addition reaction outcompete enolization.[7][14] |
| Switch to an Organolithium Reagent | Organolithium reagents are generally less basic than Grignard reagents and may give better yields with easily enolizable ketones.[10] |
Issue 2: Formation of a Significant Amount of Reduction Byproduct
This is common when using Grignard reagents with β-hydrogens.
| Solution | Rationale |
| Use a Grignard Reagent without β-Hydrogens | Reagents such as methylmagnesium bromide, phenylmagnesium bromide, or neopentylmagnesium bromide cannot undergo the hydride transfer mechanism. |
| Lower the Reaction Temperature | Reducing the reaction temperature can sometimes disfavor the six-membered ring transition state required for the reduction pathway. |
| Switch to an Organolithium Reagent | Organolithium reagents are significantly less prone to acting as reducing agents compared to Grignard reagents.[9] |
Quantitative Data
The use of additives can dramatically improve the yield of Grignard additions to sterically hindered and easily enolizable ketones.
Table 1: Effect of Cerium(III) Chloride on the Grignard Reaction with α-Tetralone
| Entry | Reagent | Additive | Temperature (°C) | Yield of Addition Product (%) | Yield of Recovered Starting Material (%) |
| 1 | n-BuLi | None | -78 | 26 | 55 |
| 2 | n-BuLi | CeCl₃ | -78 | 97 | - |
| 3 | n-BuMgBr | None | 0 | - | - |
| 4 | n-BuMgBr | CeCl₃ | 0 | 92 | 8 |
Data sourced from Organic Syntheses Procedure.[15]
Experimental Protocols
Protocol 1: General Procedure for Cerium(III) Chloride-Promoted Grignard Addition to a Sterically Hindered Ketone
This protocol is adapted from a procedure described in Organic Syntheses.[15]
-
Preparation of Anhydrous CeCl₃: Anhydrous CeCl₃ is crucial for the success of this reaction. Commercially available CeCl₃·7H₂O can be dried by heating under vacuum. A common procedure involves heating the hydrated salt at 140 °C under high vacuum for several hours.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous CeCl₃ (1.1 equivalents).
-
Solvent Addition and Stirring: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask and stir the resulting suspension vigorously at room temperature for at least 2 hours.
-
Cooling: Cool the suspension to the desired reaction temperature (typically -78 °C for organolithium-derived reagents or 0 °C for Grignard reagents).
-
Grignard Reagent Addition: Slowly add the Grignard reagent (1.1 equivalents) to the CeCl₃ suspension and stir for 1 hour at the same temperature.
-
Substrate Addition: Add a solution of the sterically hindered ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the same temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction.
Protocol 2: Preparation of a "Turbo Grignard" Reagent (i-PrMgCl·LiCl)
This protocol is based on a procedure for preparing i-PrMgCl·LiCl.[7]
-
Reaction Setup: In a flame-dried flask flushed with argon and equipped with a magnetic stirrer, add magnesium turnings (1.1 equivalents) and anhydrous lithium chloride (1.0 equivalent).
-
Solvent Addition: Add anhydrous THF.
-
Alkyl Halide Addition: Slowly add isopropyl chloride (1.0 equivalent) in THF to the stirred suspension at room temperature. The reaction should initiate within a few minutes.
-
Reaction Time: Stir the mixture at room temperature for 12 hours.
-
Isolation and Titration: The resulting grey solution of i-PrMgCl·LiCl can be cannulated to another flask to remove excess magnesium. The concentration of the "Turbo Grignard" reagent should be determined by titration before use.
Visualizations
Caption: Troubleshooting flowchart for low-yielding Grignard reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. benchchem.com [benchchem.com]
- 5. Cerium chloride-promoted nucleophilic addition of grignard reagents to ketones an efficient method for the synthesis of tertiary alcohols | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. Barbier reaction - Wikipedia [en.wikipedia.org]
- 12. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. The introduction of the Barbier reaction into polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2,2-Dimethylpentanoic Acid
Welcome to the Technical Support Center for the synthesis of 2,2-dimethylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the oxidation of 2,2-dimethyl-1-pentanol or 2,2-dimethylpentanal to the desired carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2,2-dimethylpentanoic acid via oxidation?
The most common precursors for the synthesis of 2,2-dimethylpentanoic acid are 2,2-dimethyl-1-pentanol (the primary alcohol) and this compound (the aldehyde). The choice of starting material will influence the selection of the oxidizing agent and the reaction conditions.
Q2: What is "over-oxidation" in the context of synthesizing 2,2-dimethylpentanoic acid?
For the synthesis of 2,2-dimethylpentanoic acid, "over-oxidation" does not refer to the formation of a higher oxidation state functional group beyond the carboxylic acid. Instead, it pertains to undesired side reactions and degradation of the target molecule, which can occur when using harsh oxidizing agents.[1][2] Due to the steric hindrance provided by the gem-dimethyl group at the α-position, the molecule is relatively stable. However, strong, non-selective oxidants under vigorous conditions (e.g., high temperatures, extreme pH) can potentially lead to cleavage of carbon-carbon bonds, resulting in a mixture of smaller carboxylic acids and other byproducts, ultimately reducing the yield and purity of the desired 2,2-dimethylpentanoic acid.[2]
Q3: Why is steric hindrance a concern in the oxidation to 2,2-dimethylpentanoic acid?
The quaternary carbon at the 2-position (gem-dimethyl group) creates significant steric hindrance around the reactive center (the aldehyde or the alcohol's α-carbon). This can slow down the rate of oxidation, sometimes requiring more forceful conditions to achieve complete conversion.[1] However, these more vigorous conditions can also increase the likelihood of side reactions and degradation of the desired product.
Q4: What are the key differences between strong and mild oxidizing agents for this synthesis?
-
Strong Oxidizing Agents: Reagents like Jones reagent (CrO₃ in H₂SO₄) and potassium permanganate (B83412) (KMnO₄) are powerful and can typically oxidize primary alcohols and aldehydes to carboxylic acids with high conversion.[1] However, their lack of selectivity and harsh nature can lead to the aforementioned "over-oxidation" issues and the formation of difficult-to-remove byproducts. They are also often toxic and generate hazardous waste.
-
Mild Oxidizing Agents: Reagents such as Oxone (potassium peroxymonosulfate), sodium chlorite (B76162) (NaClO₂), and pyridinium (B92312) chlorochromate (PCC) offer a more controlled and selective oxidation.[3][4] They are less likely to cause degradation of the product and often result in cleaner reaction profiles and easier purification. While they may sometimes require longer reaction times or specific activators, they are generally preferred for substrates that are sensitive to harsh conditions.
Troubleshooting Guides
Issue 1: Low Yield of 2,2-Dimethylpentanoic Acid
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) to ensure the starting material is fully consumed. - Increase Temperature: Gradually and cautiously increase the reaction temperature. Be aware that higher temperatures can also promote side reactions. - Use a Stronger Oxidant: If using a mild oxidant, consider switching to a more powerful one, but be prepared for potential over-oxidation issues. |
| Product Degradation | - Use a Milder Oxidant: Switch from a harsh reagent like Jones reagent or KMnO₄ to a milder one like Oxone or sodium chlorite.[3] - Control Reaction Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time, to minimize decomposition. - Optimize pH: For pH-sensitive oxidations (e.g., with KMnO₄), carefully control the pH of the reaction mixture. |
| Difficulties in Product Isolation | - Optimize Extraction pH: During workup, ensure the aqueous layer is sufficiently acidified (pH ~1-2) to fully protonate the carboxylate and facilitate its extraction into an organic solvent. - Use a Suitable Extraction Solvent: Employ a solvent in which 2,2-dimethylpentanoic acid has good solubility, such as diethyl ether or ethyl acetate (B1210297). - Perform Multiple Extractions: To maximize recovery, perform several extractions of the aqueous layer with the organic solvent. |
Issue 2: Product Contamination and Impurities
| Potential Cause | Troubleshooting Steps |
| Formation of Side Products from Over-oxidation | - Employ Milder Reaction Conditions: As with low yield, use a milder oxidizing agent and lower reaction temperatures. - Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or via a dropping funnel to maintain better control over the reaction exotherm and concentration. |
| Residual Starting Material | - Ensure Complete Reaction: Use a slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. Monitor the reaction to confirm the absence of starting material. |
| Impurities from the Oxidizing Agent | - Proper Quenching: After the reaction is complete, effectively quench any remaining oxidizing agent. For example, isopropanol (B130326) can be used to quench excess Jones reagent. - Thorough Washing: During the workup, wash the organic layer with appropriate aqueous solutions to remove inorganic byproducts. For instance, a wash with sodium bisulfite can help remove residual chromium or manganese species. |
| Solvent-Related Impurities | - Use High-Purity Solvents: Ensure that all solvents used in the reaction and purification are of high purity and are dry if the reaction is moisture-sensitive. |
Data Presentation: Comparison of Oxidation Methods
The following table summarizes typical reaction conditions and outcomes for the oxidation of 2,2-dimethyl-1-pentanol or this compound to 2,2-dimethylpentanoic acid. Please note that yields and purity can vary based on the specific experimental setup and scale.
| Oxidizing Agent | Starting Material | Typical Solvent | Reaction Temperature | Reaction Time | Reported Yield (%) | Purity Notes |
| Jones Reagent (CrO₃/H₂SO₄) | 2,2-dimethyl-1-pentanol | Acetone (B3395972) | 0 °C to room temp. | 2 - 6 hours | 75 - 85% | May contain chromium residues; requires careful purification. |
| Potassium Permanganate (KMnO₄) | 2,2-dimethyl-1-pentanol | Acetone/Water | Room temp. to reflux | 4 - 24 hours | 60 - 80% | Can lead to byproducts if not carefully controlled; MnO₂ removal is necessary.[5] |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | This compound | DMF | Room temp. | 3 - 6 hours | 85 - 95% | Generally clean reaction; simple workup.[4] |
| Sodium Chlorite (NaClO₂) | This compound | t-BuOH/Water | Room temp. | 4 - 8 hours | 80 - 90% | Often used with a chlorine scavenger (e.g., 2-methyl-2-butene) to prevent side reactions.[3] |
| Pyridinium Chlorochromate (PCC) | This compound | Acetonitrile | Room temp. to reflux | 6 - 12 hours | 70 - 80% | Primarily for aldehyde synthesis, but can oxidize to the acid with extended reaction times. |
Experimental Protocols
Protocol 1: Oxidation of 2,2-dimethyl-1-pentanol using Jones Reagent
-
Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). Carefully add this mixture to 75 mL of water and cool to 0 °C.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 11.6 g (0.1 mol) of 2,2-dimethyl-1-pentanol in 100 mL of acetone. Cool the flask to 0 °C in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature between 0 and 10 °C. A color change from orange to green should be observed.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup and Purification:
-
Quench the reaction by adding isopropanol until the orange color disappears completely.
-
Remove the acetone by rotary evaporation.
-
Add 100 mL of water and extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (3 x 50 mL).
-
Combine the aqueous bicarbonate washes and acidify to pH 1-2 with concentrated HCl.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-dimethylpentanoic acid.
-
Further purification can be achieved by distillation or crystallization from hexane (B92381).
-
Protocol 2: Oxidation of this compound using Oxone[4]
-
Reaction Setup: In a round-bottom flask, dissolve 11.4 g (0.1 mol) of this compound in 100 mL of dimethylformamide (DMF).
-
Oxidation: To the stirred solution, add 61.5 g (0.1 mol) of Oxone in one portion.
-
Reaction Monitoring: Stir the mixture at room temperature for 5 hours. Monitor the reaction by TLC or GC.
-
Workup and Purification:
-
Pour the reaction mixture into 300 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by passing it through a short plug of silica (B1680970) gel, eluting with a mixture of hexane and ethyl acetate. Further purification can be achieved by distillation.
-
Visualizations
Caption: Reaction pathways for the synthesis of 2,2-dimethylpentanoic acid.
Caption: A workflow for troubleshooting low yields in the synthesis.
Caption: A general scheme for the purification of 2,2-dimethylpentanoic acid.
References
Stability of 2,2-Dimethylpentanal under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,2-dimethylpentanal under acidic and basic conditions. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its susceptibility to degradation under both acidic and basic conditions. As an aldehyde, its carbonyl group is reactive and can undergo several transformations, potentially leading to the formation of impurities that can compromise experimental results and product quality.
Q2: How does the structure of this compound influence its stability?
A2: The structure of this compound is critical to its reactivity. It is a non-enolizable aldehyde, meaning it lacks hydrogen atoms on the alpha-carbon (the carbon adjacent to the carbonyl group). This structural feature prevents it from undergoing typical aldehyde reactions like aldol (B89426) condensation. Instead, under basic conditions, it is prone to disproportionation reactions.
Q3: What happens to this compound under basic conditions?
A3: Under strong basic conditions (e.g., concentrated sodium hydroxide), this compound is likely to undergo a Cannizzaro reaction . In this reaction, two molecules of the aldehyde react, with one being reduced to an alcohol (2,2-dimethylpentan-1-ol) and the other being oxidized to a carboxylic acid (2,2-dimethylpentanoic acid).[1][2][3] A related reaction, the Tishchenko reaction , can occur in the presence of an alkoxide base, leading to the formation of an ester (2,2-dimethylpentyl 2,2-dimethylpentanoate).[4][5][6]
Q4: What are the expected degradation pathways for this compound under acidic conditions?
A4: Under acidic conditions, this compound can undergo several reactions:
-
Acetal Formation: In the presence of alcohols, even trace amounts, this compound can form hemiacetals and subsequently acetals. This reaction is acid-catalyzed and reversible.[7]
-
Oxidation: While aldehydes are generally prone to oxidation, this is less specific to acidic conditions but can be a concern over time, especially in the presence of oxidizing agents or air, leading to the formation of 2,2-dimethylpentanoic acid.[7][8]
-
Hydration: In aqueous acidic solutions, the aldehyde can form an unstable geminal diol (hydrate).[9][10][11]
Q5: How should I store this compound to ensure its stability?
A5: To minimize degradation, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, and in a cool, dark place. It is crucial to avoid contact with strong acids, bases, and oxidizing agents.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed During Chromatographic Analysis
Possible Cause: Degradation of this compound due to inappropriate pH of the sample or mobile phase.
Troubleshooting Steps:
-
Analyze Your Sample Preparation:
-
Ensure all solvents and reagents used for sample dilution are neutral and free of acidic or basic contaminants.
-
If derivatization is used (e.g., with DNPH), ensure the reaction conditions are optimized and do not promote degradation.
-
-
Evaluate Your Chromatographic Conditions:
-
Check the pH of your mobile phase. If it is acidic or basic, consider if this could be causing on-column degradation.
-
If possible, use a buffered mobile phase at a neutral pH.
-
-
Identify the Impurities:
-
Based on the likely degradation pathways (see FAQs), predict the potential impurities (2,2-dimethylpentan-1-ol, 2,2-dimethylpentanoic acid, or the Tishchenko ester).
-
Use mass spectrometry (LC-MS or GC-MS) to identify the unexpected peaks by comparing their mass-to-charge ratios with the predicted degradation products.
-
Issue 2: Inconsistent Results or Loss of Potency in Assays
Possible Cause: Degradation of this compound in the assay medium.
Troubleshooting Steps:
-
Assess the pH of the Assay Buffer:
-
Determine the pH of your experimental medium. If it is significantly acidic or basic, this is a likely cause of degradation.
-
-
Perform a Time-Course Stability Study:
-
Incubate this compound in the assay buffer for different durations (e.g., 0, 1, 2, 4, 8 hours).
-
Analyze the samples at each time point using a stability-indicating analytical method (e.g., HPLC) to quantify the remaining this compound and the formation of any degradation products.
-
-
Reformulate the Assay Medium:
-
If instability is confirmed, consider adjusting the pH of the assay medium to be as close to neutral as possible without compromising the assay performance.
-
If the pH cannot be changed, minimize the incubation time of this compound in the medium.
-
Data Presentation
Table 1: Predicted Degradation Products of this compound
| Condition | Reaction Type | Major Degradation Product(s) | Molecular Formula | Molecular Weight ( g/mol ) |
| Basic | Cannizzaro Reaction | 2,2-Dimethylpentan-1-ol | C₇H₁₆O | 116.20 |
| 2,2-Dimethylpentanoic acid | C₇H₁₄O₂ | 130.18 | ||
| Tishchenko Reaction | 2,2-Dimethylpentyl 2,2-dimethylpentanoate | C₁₄H₂₈O₂ | 228.37 | |
| Acidic | Oxidation | 2,2-Dimethylpentanoic acid | C₇H₁₄O₂ | 130.18 |
| Acetal Formation (with Methanol) | 1,1-Dimethoxy-2,2-dimethylpentane | C₉H₂₀O₂ | 160.25 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under acidic, basic, and oxidative stress conditions.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. In a separate vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep both at room temperature and 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. In a separate vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep both at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of methanol.
-
-
Time Points: Withdraw aliquots from each stress condition and the control at initial (t=0), 2, 4, 8, and 24 hours.
-
Sample Preparation for Analysis:
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Derivatize an aliquot of each sample with DNPH solution according to a validated procedure to form the hydrazone derivative, which is readily detectable by UV-HPLC.
-
Dilute the derivatized samples to a suitable concentration with the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm (for DNPH derivatives).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 control.
-
Identify and quantify the major degradation products by comparing their retention times with those of reference standards, if available, or by using LC-MS for identification.
-
Visualizations
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 3. byjus.com [byjus.com]
- 4. Tishchenko Reaction [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 7. britannica.com [britannica.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing GC-MS for C7 Aldehyde Isomer Separation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the challenging task of separating C7 aldehyde isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing poor resolution or complete co-elution of my C7 aldehyde isomers?
A1: The co-elution of isomers is a common challenge because they often have very similar chemical structures and boiling points.[1] This leads to similar interactions with the GC column's stationary phase.[1] Several factors in your GC-MS method can be optimized to improve separation.
Troubleshooting Guide: Poor Resolution
-
Column Selection: The stationary phase is the most critical factor for achieving selectivity.[2] For separating isomers, which may differ only slightly in polarity or structure, choosing the right column is paramount.
-
Polarity: A non-polar column (like a 5% phenyl-methylpolysiloxane, e.g., DB-5ms or TG-5MS) separates compounds primarily by boiling point.[3] Since isomers can have very close boiling points, a more polar column (like a Wax-type or a mid-polarity phase like a 14% cyanopropylphenyl) may be needed to exploit subtle differences in polarity for better separation.[2][4]
-
Column Dimensions: To improve efficiency and resolution, consider using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (ID) (e.g., 0.18 mm instead of 0.25 mm).[5][6] Note that smaller ID columns have lower sample capacity.[7]
-
-
Temperature Program: The oven temperature program directly affects retention and selectivity.[8][9]
-
Initial Temperature: A lower initial oven temperature (e.g., 35-40°C) can improve the resolution of early-eluting, volatile compounds like C7 aldehydes.[10] For splitless injections, the initial temperature should ideally be about 20°C below the boiling point of the sample solvent.[9]
-
Ramp Rate: A slower temperature ramp rate (e.g., 2-5°C/min) increases the interaction time between the analytes and the stationary phase, which can significantly enhance the separation of closely eluting isomers.[8][11] However, this will also increase the analysis time and can lead to broader peaks.[8]
-
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium) impacts column efficiency. Each column has an optimal flow rate for the best resolution. For most MS applications, a flow rate of 1.0 to 1.5 mL/min is a good starting point.[5] Deviating significantly from the optimum can decrease separation efficiency.
Q2: My chromatographic peaks are tailing. What are the common causes and how can I fix this?
A2: Peak tailing, where the peak asymmetry is skewed to the right, is a common issue that can affect resolution and quantification. It is often caused by active sites within the system or column overload.
Troubleshooting Guide: Peak Tailing
-
System Activity: Aldehydes are active compounds that can interact with acidic or non-inert surfaces in the GC system.
-
Inlet Liner: The glass inlet liner is a primary source of activity. Ensure you are using a high-quality, deactivated liner. If you see tailing, especially for your most active compounds, replace the liner.[12][13] Glass wool in the liner can also be a source of activity.[13]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. Clipping the first 0.5-1 meter of the column can often resolve this issue.[13]
-
Column Installation: An improper column installation can cause peak tailing.[12] Ensure the column is cut cleanly and installed at the correct depth in the injector port as specified by your instrument manufacturer.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, it can also contribute to tailing.[12][14]
-
Solution: Try diluting your sample or increasing the split ratio in a split injection to reduce the amount of analyte reaching the column.[14]
-
Q3: What causes peak fronting and how can I prevent it?
A3: Peak fronting, an asymmetry where the peak is skewed to the left, is most commonly caused by column overload.[12][14]
Troubleshooting Guide: Peak Fronting
-
Reduce Sample Amount: This is the most common solution.
-
Decrease the injection volume.
-
Dilute the sample.
-
For split injections, increase the split ratio (e.g., from 20:1 to 50:1 or 100:1).[14]
-
-
Check Column Capacity: Ensure you are not exceeding the capacity of your column. Columns with a thicker stationary phase film have a higher capacity but will also increase the retention of analytes.[7]
-
Injection Technique: A poor injection technique or an inappropriate solvent can sometimes lead to peak distortion. Ensure the injection speed is fast and reproducible.
Q4: How can I increase the sensitivity and improve the signal for my C7 aldehyde isomers?
A4: Low sensitivity can be a significant issue, especially when analyzing trace levels of aldehydes. Optimizing both GC and MS parameters can help.
Troubleshooting Guide: Low Sensitivity
-
Injection Mode:
-
Splitless Injection: For trace analysis, use splitless injection mode. This technique transfers the entire vaporized sample to the column, maximizing sensitivity.[15] The initial oven temperature and splitless hold time are critical parameters to optimize.
-
Headspace/SPME: For volatile aldehydes in complex matrices (e.g., biological fluids), headspace (HS) or solid-phase microextraction (SPME) can be used to extract and concentrate the analytes before injection, significantly improving sensitivity.[16][17]
-
-
MS Parameters:
-
Source and Transfer Line Temperatures: Ensure the MS ion source and transfer line temperatures are optimized. A typical transfer line temperature is 250-280°C.[18] The ion source temperature is often set around 230°C.[18] Consult your instrument manual for recommended settings.
-
Detector Tuning: A proper MS tune is crucial for good sensitivity. If sensitivity has decreased over time, the detector may need to be cleaned or the tune parameters re-optimized.[13][19]
-
Selected Ion Monitoring (SIM): Instead of scanning a full mass range, use SIM mode to monitor only a few characteristic ions for your C7 aldehydes. This can increase sensitivity by 10-100 fold by increasing the dwell time on the ions of interest.[19]
-
-
Derivatization: For very low concentrations, derivatization can enhance both volatility and ionization efficiency. A common reagent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which creates oxime derivatives that are highly sensitive in GC-MS analysis.[17][20]
Data Presentation
Table 1: Recommended GC Columns for C7 Aldehyde Isomer Separation
| Stationary Phase | Polarity | Recommended Dimensions (L x ID x df) | Max Temp (°C) | Use Case & Comments |
| 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, TG-5MS) | Non-Polar | 30-60 m x 0.25 mm x 0.25 µm | 325/350 | Good first choice for general-purpose separation based on boiling point. Low bleed ("MS" grade) is critical for MS detectors.[2][3] |
| 14% Cyanopropylphenyl-polysiloxane (e.g., DB-1701) | Mid-Polarity | 30-60 m x 0.25 mm x 0.25 µm | 280 | Offers different selectivity than a 5% phenyl phase, useful for separating isomers with slight polarity differences. |
| Polyethylene Glycol (PEG) (e.g., WAX columns) | Polar | 30 m x 0.25 mm x 0.25 µm | 240/250 | Excellent for separating polar compounds and isomers that differ in polarity.[4] May have lower temperature limits and be susceptible to oxygen damage. |
| 6% Cyanopropylphenyl-polysiloxane (e.g., DB-624) | Mid-Polarity | 60 m x 0.25 mm x 1.4 µm | 260 | Often used for volatile organic compounds (VOCs). The thicker film can help retain highly volatile isomers. |
Table 2: Example GC-MS Starting Method Parameters for C7 Aldehydes
| Parameter | Recommended Setting | Rationale |
| Inlet | ||
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of C7 aldehydes without thermal degradation. |
| Injection Mode | Splitless (for trace) or Split 50:1 (for screening) | Splitless maximizes sensitivity; a split injection prevents column overload with higher concentration samples.[15] |
| Injection Volume | 1 µL | A standard volume; can be adjusted based on concentration and column capacity. |
| Column & Oven | ||
| Carrier Gas | Helium | Inert and provides good efficiency for MS applications. |
| Constant Flow | 1.2 mL/min | A typical flow rate for a 0.25 mm ID column connected to an MS. |
| Oven Program | 40°C (hold 2 min), then 5°C/min to 180°C, then 25°C/min to 250°C (hold 2 min) | A low starting temperature and slow initial ramp help separate volatile isomers.[10][18] The final ramp quickly elutes any less volatile components. |
| Mass Spectrometer | ||
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS.[18] |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-200 | Captures the molecular ion and key fragments of C7 aldehydes. |
Experimental Protocols
Protocol 1: General Workflow for GC-MS Method Optimization
This protocol outlines a systematic approach to developing a robust separation method for C7 aldehyde isomers.
-
Initial Setup:
-
Install a new, deactivated inlet liner.
-
Install a suitable GC column (e.g., a 30m x 0.25mm x 0.25µm DB-5ms as a starting point). Condition the column according to the manufacturer's instructions to remove contaminants and ensure low bleed.[19]
-
Perform an instrument auto-tune to ensure the MS is operating correctly.
-
-
Scouting Gradient Run:
-
Prepare a standard containing the C7 aldehyde isomers of interest.
-
Run a "scouting" temperature program: start at a low temperature (e.g., 40°C) and use a moderate ramp rate (e.g., 10°C/min) up to the column's maximum temperature.[10]
-
This initial run will show where the isomers elute and provide a baseline for optimization.
-
-
Optimize Initial Temperature:
-
Based on the scouting run, adjust the initial oven temperature. To improve the separation of the C7 isomers, lower the initial temperature in 5-10°C increments.[10]
-
-
Optimize Temperature Ramp:
-
Evaluate a Different Column:
-
If optimization of the temperature program on the initial column does not provide adequate separation, switch to a column with a different stationary phase (e.g., move from a non-polar DB-5ms to a polar WAX column).[4]
-
Repeat steps 2-4 to optimize the method on the new column.
-
-
Final Verification:
-
Once satisfactory separation is achieved, perform several replicate injections to confirm the method's reproducibility in terms of retention times and peak areas.
-
Visualizations
Caption: Troubleshooting flowchart for poor GC-MS separation of C7 aldehyde isomers.
Caption: Experimental workflow for GC-MS method development for C7 aldehyde isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. fishersci.com [fishersci.com]
- 4. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 5. hpst.cz [hpst.cz]
- 6. gcms.cz [gcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. youtube.com [youtube.com]
- 14. agilent.com [agilent.com]
- 15. Overview Of GC-MS Injection Techniques - Blogs - News [alwsci.com]
- 16. upcommons.upc.edu [upcommons.upc.edu]
- 17. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Integrated transcriptomic and metabolomic analysis reveal the mechanism of citral production in Camphora officinarum Nees ex Wall leaves [frontiersin.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of 2,2-Dimethylpentanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 2,2-Dimethylpentanal.
Predicted NMR Data for this compound
The following tables summarize the predicted quantitative data for the 1H and 13C NMR spectra of this compound. These values are calculated using established algorithms and provide a reference for experimental results.
Table 1: Predicted 1H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H1 (CHO) | 9.42 | s | - | 1H |
| H3 (CH2) | 1.34 | t | 7.4 | 2H |
| H4 (CH2) | 1.25 | sextet | 7.4 | 2H |
| H5 (CH3) | 0.86 | t | 7.4 | 3H |
| C2-(CH3)2 | 1.05 | s | - | 6H |
Table 2: Predicted 13C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C1 (CHO) | 205.8 |
| C2 (C(CH3)2) | 48.5 |
| C3 (CH2) | 36.3 |
| C4 (CH2) | 17.0 |
| C5 (CH3) | 14.1 |
| C2-(C H3)2 | 22.4 |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the NMR analysis of this compound and other sterically hindered aldehydes.
Q1: Why is the aldehyde proton (H1) a singlet? I would expect it to be coupled to the protons on C3.
A1: The aldehyde proton in this compound is a singlet because there are no protons on the adjacent carbon (C2). The C2 is a quaternary carbon, bonded to two methyl groups and the C3 of the propyl chain. Since there are no protons on the alpha-carbon, no spin-spin coupling occurs with the aldehyde proton, resulting in a singlet.
Q2: The chemical shifts of the alkyl protons (H3, H4, H5, and the C2-methyls) are very close together and overlapping. How can I resolve these signals?
A2: Overlapping signals in the alkyl region are common for aliphatic compounds. Here are a few troubleshooting steps:
-
Increase Spectrometer Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, potentially resolving the overlap.
-
Use a Different Solvent: Changing the NMR solvent can induce small changes in chemical shifts (solvent effects) that may be sufficient to resolve overlapping signals.
-
2D NMR Techniques: Employing two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to definitively assign the proton and carbon signals, even when they are not fully resolved in the 1D spectra.
Q3: I am seeing a broad peak around 1.5-2.0 ppm in my 1H NMR spectrum. What could this be?
A3: A broad peak in this region could be due to the presence of water in your NMR solvent or sample. To confirm this, you can perform a D2O shake. Add a drop of deuterium (B1214612) oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad peak diminishes or disappears, it was due to exchangeable protons, most commonly water.
Q4: The integration of my signals is not accurate. What could be the cause?
A4: Inaccurate integration can arise from several factors:
-
Incomplete Relaxation: Ensure that the relaxation delay (d1) in your acquisition parameters is sufficiently long (typically 1-5 times the longest T1 relaxation time of your protons) to allow for complete relaxation of all protons between scans.
-
Signal Overlap: If signals are overlapping, the integration regions may not be set correctly. Manual integration may be necessary to carefully define the boundaries of each multiplet.
-
Phasing and Baseline Correction: Poor phasing or baseline correction of the spectrum can lead to integration errors. Carefully reprocess your data to ensure a flat baseline and correct phasing.
Experimental Protocols
Protocol for NMR Sample Preparation of this compound
This compound is a liquid. The following protocol outlines the standard procedure for preparing a liquid sample for NMR analysis.
-
Materials:
-
This compound sample
-
High-quality 5 mm NMR tube and cap
-
Deuterated chloroform (B151607) (CDCl3) or other suitable deuterated solvent
-
Pasteur pipette
-
Vial
-
-
Procedure:
-
Ensure the NMR tube is clean and dry.
-
In a small, clean vial, add approximately 5-20 mg of this compound.
-
Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Transfer the solution into the NMR tube using the Pasteur pipette.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
-
The sample is now ready for NMR analysis.
-
Visualizations
Logical Workflow for Interpreting the NMR Spectrum of this compound
Managing scalability issues in 2,2-Dimethylpentanal production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,2-Dimethylpentanal. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The two most common and industrially viable synthesis routes for this compound are:
-
Hydroformylation of 2,2-Dimethyl-1-pentene: This process, also known as the oxo process, involves the reaction of 2,2-dimethyl-1-pentene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.[1][2]
-
Oxidation of 2,2-Dimethyl-1-pentanol: This method involves the selective oxidation of the primary alcohol, 2,2-dimethyl-1-pentanol, to the corresponding aldehyde using a suitable oxidizing agent.[3]
Q2: What are the main challenges when scaling up the hydroformylation route?
A2: Scaling up the hydroformylation of 2,2-dimethyl-1-pentene presents several challenges, including:
-
Catalyst Separation: Homogeneous catalysts, while often more selective, can be difficult to separate from the product mixture, leading to potential contamination and catalyst loss.[4][5]
-
Side Reactions: Undesirable side reactions such as alkene isomerization and hydrogenation to form alkanes can reduce the overall yield and purity of the desired aldehyde.[1]
-
Regioselectivity: Controlling the addition of the formyl group to the desired carbon to produce the linear aldehyde (this compound) versus a branched isomer can be challenging.[4][6]
-
High Pressure and Temperature: The reaction often requires high pressures (10 to 100 atmospheres) and elevated temperatures (40 to 200 °C), which necessitates specialized and robust reactor systems.[1]
Q3: How can I minimize the over-oxidation of 2,2-Dimethyl-1-pentanol to 2,2-Dimethylpentanoic acid during the oxidation process?
A3: Over-oxidation is a common issue in the synthesis of aldehydes from primary alcohols. To minimize the formation of the corresponding carboxylic acid, consider the following:
-
Choice of Oxidizing Agent: Use milder, more selective oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or employ catalytic systems like TEMPO/NaOCl.[3][7]
-
Reaction Conditions: Carefully control the reaction temperature, as higher temperatures can promote over-oxidation. Slow, controlled addition of the oxidant is also recommended.[7]
-
Monitoring Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting alcohol is consumed.
Q4: Are there common impurities I should be aware of when synthesizing this compound?
A4: Yes, depending on the synthesis route, you may encounter the following impurities:
-
From Hydroformylation: Unreacted 2,2-dimethyl-1-pentene, 2,2-dimethylpentane (B165184) (from hydrogenation), and isomeric aldehydes.
-
From Oxidation: Unreacted 2,2-dimethyl-1-pentanol and the over-oxidation product, 2,2-dimethylpentanoic acid.
-
From Grignard Synthesis of Precursor Alcohol: Wurtz coupling byproducts from the Grignard reagent formation.[8]
Troubleshooting Guides
Issue 1: Low Yield in Hydroformylation of 2,2-Dimethyl-1-pentene
Low yield in the hydroformylation process can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Ensure the use of high-purity synthesis gas and olefin feedstock to avoid catalyst poisons. Consider using a guard bed to remove impurities before the reactor. |
| Suboptimal Reaction Conditions | Optimize temperature and pressure. Lower temperatures and higher carbon monoxide partial pressures can sometimes favor the desired product.[1] |
| Poor Catalyst/Reactant Mixing | Ensure efficient stirring in the reactor to maximize contact between the catalyst, olefin, and synthesis gas. |
| Alkene Isomerization | The choice of ligand for the metal catalyst can significantly influence the rate of isomerization. Consider ligands that favor hydroformylation over isomerization. |
Issue 2: Poor Selectivity in the Oxidation of 2,2-Dimethyl-1-pentanol
Poor selectivity, primarily the formation of 2,2-dimethylpentanoic acid, is a common challenge.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Harsh Oxidizing Agent | Switch to a milder oxidant. For example, if using chromic acid, consider PCC or a TEMPO-based system.[3][7] |
| Excessive Reaction Temperature | Perform the oxidation at a lower temperature to reduce the rate of over-oxidation. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting alcohol is consumed to prevent further oxidation of the aldehyde. |
| Presence of Water | Ensure anhydrous reaction conditions, as the presence of water can facilitate the formation of the carboxylic acid. |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethyl-1-pentanol via Grignard Reaction
This protocol describes the synthesis of the precursor alcohol for the oxidation route.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or THF
-
Pivaldehyde (2,2-dimethylpropanal)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
1 M Hydrochloric acid
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small amount of a solution of 1-bromopropane in anhydrous diethyl ether from the dropping funnel to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the propylmagnesium bromide Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of pivaldehyde in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture with 1 M hydrochloric acid to dissolve the magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,2-dimethyl-1-pentanol.
-
Purify the crude product by vacuum distillation.
Protocol 2: Oxidation of 2,2-Dimethyl-1-pentanol to this compound using PCC
Materials:
-
2,2-Dimethyl-1-pentanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
In a round-bottom flask, suspend PCC in anhydrous DCM.
-
To this suspension, add a solution of 2,2-dimethyl-1-pentanol in anhydrous DCM in one portion.
-
Stir the mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure at low temperature to avoid evaporation of the volatile aldehyde.
-
The crude this compound can be further purified by distillation.
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of PCC and Dess-Martin Oxidation for the Synthesis of 2,2-Dimethylpentanal
For researchers, scientists, and professionals in drug development, the choice of an oxidizing agent is a critical step in the synthesis of aldehyde-containing target molecules. This guide provides a detailed comparative analysis of two commonly employed reagents, Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP), for the oxidation of the sterically hindered primary alcohol, 2,2-dimethyl-1-pentanol, to its corresponding aldehyde, 2,2-dimethylpentanal.
The synthesis of aldehydes from primary alcohols is a fundamental transformation in organic chemistry. However, the presence of significant steric hindrance around the reaction center, as is the case with 2,2-dimethyl-1-pentanol (a neopentyl-type alcohol), presents a challenge for many oxidative methods. This can lead to sluggish reaction times, incomplete conversion, and the formation of byproducts. Here, we evaluate the performance of the chromium-based oxidant, PCC, against the hypervalent iodine-based Dess-Martin Periodinane.
Performance Comparison
While specific experimental data for the oxidation of 2,2-dimethyl-1-pentanol is not widely published, we can extrapolate expected outcomes based on the known reactivity of these oxidants with sterically hindered primary alcohols, such as the closely related neopentyl alcohol (2,2-dimethyl-1-propanol).
| Parameter | PCC Oxidation | Dess-Martin Oxidation |
| Typical Yield | Moderate to Good (60-80%) | High to Excellent (>90%) |
| Reaction Time | Several hours (typically 2-6 h) | Shorter (typically 0.5-4 h)[1][2] |
| Reaction Temperature | Room Temperature | Room Temperature[1][2] |
| Solvent | Dichloromethane (B109758) (DCM) | Dichloromethane (DCM)[3] |
| Reagent Stoichiometry | ~1.2-1.5 equivalents | ~1.1-1.5 equivalents |
| Work-up | Filtration through Celite or silica (B1680970) gel to remove chromium salts | Aqueous quench with NaHCO₃ and Na₂S₂O₃ |
| Byproducts | Tar-like chromium(IV) species | Iodinane and acetic acid |
| Substrate Scope | Good, but can be acidic | Excellent, mild and neutral conditions[4] |
| Safety Concerns | Chromium(VI) is a suspected carcinogen | Potentially explosive under certain conditions |
Experimental Protocols
Detailed methodologies for the synthesis of the starting material and the subsequent oxidation reactions are provided below.
Synthesis of 2,2-Dimethyl-1-pentanol
The starting alcohol, 2,2-dimethyl-1-pentanol, can be synthesized via the reduction of 2,2-dimethylpentanoic acid using lithium aluminum hydride (LiAlH₄).[5]
Procedure: A solution of 2,2-dimethylpentanoic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to afford 2,2-dimethyl-1-pentanol, which can be further purified by distillation.
PCC Oxidation of 2,2-Dimethyl-1-pentanol
Procedure: To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.2 equivalents) and Celite in anhydrous dichloromethane (DCM) is added a solution of 2,2-dimethyl-1-pentanol (1.0 equivalent) in anhydrous DCM at room temperature.[6] The reaction mixture is stirred for 2-6 hours, and the progress of the reaction is monitored by TLC. Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts. The filtrate is concentrated under reduced pressure, and the crude this compound can be purified by distillation.
Dess-Martin Oxidation of 2,2-Dimethyl-1-pentanol
Procedure: To a solution of 2,2-dimethyl-1-pentanol (1.0 equivalent) in anhydrous dichloromethane (DCM) is added Dess-Martin Periodinane (DMP) (1.2 equivalents) in one portion at room temperature.[2] The reaction mixture is stirred for 0.5-4 hours, and the reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound, which can be purified by distillation.
Logical Workflow of the Comparative Analysis
References
A Comparative Guide to the Reactivity of 2,2-Dimethylpentanal and 2,3-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction: Structural and Electronic Properties
Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and a hydrocarbon radical. Their reactivity is primarily dictated by the electrophilicity of the carbonyl carbon and the steric accessibility of this carbon to nucleophiles. Aldehydes are generally more reactive than ketones because they are less sterically hindered and their carbonyl carbon is more electrophilic.[1][2]
2,2-Dimethylpentanal and 2,3-Dimethylpentanal (B105951) are structural isomers with the molecular formula C₇H₁₄O. The key difference lies in the position of the methyl groups relative to the aldehyde functional group, which significantly influences the steric environment around the carbonyl carbon.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Structure |
| A | This compound | 14250-88-5 | C₇H₁₄O | |
| B | 2,3-Dimethylpentanal | 32749-94-3 | C₇H₁₄O |
Table 1: Structural and identifying information for this compound and 2,3-Dimethylpentanal.
Predicted Reactivity: The Role of Steric Hindrance
The reactivity of aldehydes in nucleophilic addition reactions is highly sensitive to steric hindrance at the α-carbon (the carbon adjacent to the carbonyl group). Bulky substituents near the carbonyl group impede the approach of a nucleophile, slowing down the reaction rate.
-
This compound: Possesses two methyl groups on the α-carbon. This arrangement creates significant steric bulk directly adjacent to the carbonyl carbon.
-
2,3-Dimethylpentanal: Has one methyl group on the α-carbon and another on the β-carbon. The steric hindrance in the immediate vicinity of the carbonyl group is therefore less pronounced compared to its 2,2-disubstituted isomer.
Based on this structural analysis, it is predicted that 2,3-dimethylpentanal will be more reactive towards nucleophilic addition and oxidation than this compound. The greater steric hindrance in this compound is expected to raise the energy of the transition state for nucleophilic attack, leading to a higher activation energy and a slower reaction rate.
Caption: Factors influencing the reactivity of aldehydes.
Proposed Experimental Verification
To empirically determine the relative reactivity of this compound and 2,3-dimethylpentanal, the following experimental protocols are proposed.
Qualitative Comparison: The Tollens' Test
The Tollens' test, or the silver mirror test, is a classic qualitative assay to distinguish aldehydes from ketones.[3][4] It relies on the oxidation of the aldehyde to a carboxylate anion, with the concomitant reduction of Ag⁺ to metallic silver. The rate of silver mirror formation can provide a qualitative measure of the aldehyde's susceptibility to oxidation, which is influenced by steric factors.
Experimental Protocol:
-
Preparation of Tollens' Reagent:
-
In a clean test tube, add 2 mL of 0.1 M silver nitrate (B79036) solution.
-
Add one drop of 5% sodium hydroxide (B78521) solution to form a precipitate of silver oxide.
-
Add 2% aqueous ammonia (B1221849) dropwise, with shaking, until the precipitate just dissolves. This forms the Tollens' reagent, [Ag(NH₃)₂]⁺.
-
-
Reaction:
-
Prepare two clean test tubes. In one, place 0.5 mL of this compound. In the other, place 0.5 mL of 2,3-dimethylpentanal.
-
To each test tube, add 2 mL of the freshly prepared Tollens' reagent.
-
Place both test tubes in a warm water bath (approximately 60°C) and start a timer.
-
Observe the time taken for the formation of a silver mirror on the inner surface of each test tube.
-
Predicted Outcome: 2,3-Dimethylpentanal is expected to form a silver mirror more rapidly than this compound, indicating a faster rate of oxidation due to lower steric hindrance.
Quantitative Comparison: Grignard Reaction Kinetics
A more quantitative comparison can be achieved by studying the kinetics of a nucleophilic addition reaction, such as the Grignard reaction.[5][6] The rate of consumption of the aldehyde upon reaction with a Grignard reagent can be monitored over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Experimental Protocol:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a 0.1 M solution of either this compound or 2,3-dimethylpentanal in anhydrous diethyl ether.
-
The dropping funnel should contain a 0.1 M solution of a Grignard reagent (e.g., methylmagnesium bromide) in diethyl ether.
-
The reaction should be maintained at a constant temperature (e.g., 0°C) using an ice bath.
-
-
Data Collection:
-
At time t=0, rapidly add the Grignard reagent to the aldehyde solution with vigorous stirring.
-
At regular intervals (e.g., every 30 seconds), withdraw a small aliquot of the reaction mixture and quench it with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the organic layer with diethyl ether and analyze the concentration of the remaining aldehyde using a pre-calibrated gas chromatograph.
-
-
Data Analysis:
-
Plot the concentration of the aldehyde versus time for both reactions.
-
Determine the initial rate of reaction for both this compound and 2,3-dimethylpentanal.
-
Predicted Outcome: The initial rate of reaction for 2,3-dimethylpentanal with the Grignard reagent is expected to be significantly higher than that for this compound.
Summary of Predicted Reactivity and Experimental Data
| Aldehyde | Steric Hindrance at α-Carbon | Predicted Relative Reactivity | Predicted Outcome in Tollens' Test | Predicted Outcome in Grignard Reaction |
| This compound | High (two methyl groups) | Lower | Slower formation of silver mirror | Slower initial reaction rate |
| 2,3-Dimethylpentanal | Moderate (one methyl group) | Higher | Faster formation of silver mirror | Faster initial reaction rate |
Table 2: Summary of predicted reactivity and expected experimental outcomes.
Experimental Workflow Diagram
Caption: Workflow for comparing aldehyde reactivity.
Conclusion
Based on established principles of steric hindrance, 2,3-dimethylpentanal is predicted to be the more reactive of the two isomers. The experimental protocols outlined in this guide provide a clear and robust framework for verifying this prediction. For researchers in synthetic chemistry and drug development, understanding these reactivity differences is crucial for optimizing reaction conditions, predicting side products, and designing novel molecular scaffolds. The greater accessibility of the carbonyl group in 2,3-dimethylpentanal makes it a more favorable substrate for reactions involving nucleophilic attack. Conversely, the sterically encumbered nature of this compound might be exploited when a less reactive aldehyde is desired.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Relative Reactivities of Aldehyde and Ketones. Note on Relative reactivities of Aldehyde and Ketones by Unacademy [unacademy.com]
- 3. Tollens' reagent - Wikipedia [en.wikipedia.org]
- 4. Tollens Test - GeeksforGeeks [geeksforgeeks.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Validation of a GC-MS Method for 2,2-Dimethylpentanal Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and a detailed protocol for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2,2-Dimethylpentanal. Accurate and reliable quantification of volatile aldehydes is critical in various fields, including environmental monitoring, food science, and clinical diagnostics. However, direct analysis of these compounds by GC-MS is often challenging due to their polarity and thermal instability, making robust validation essential.
Methodology Comparison: Key Considerations
Successful quantification of this compound requires careful optimization of sample preparation, derivatization, and instrumental parameters.
1. Sample Preparation and Derivatization
Direct GC-MS analysis of aldehydes can result in poor chromatographic peak shape and thermal degradation.[1] Derivatization is a crucial step to convert the reactive carbonyl group into a less polar, more stable, and more volatile functional group, thereby improving separation and detection.[1]
-
Derivatization Agents: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is the most widely used and effective derivatizing agent for aldehydes prior to GC-MS analysis.[1][2][3] It reacts with the carbonyl group to form a stable pentafluorobenzyl oxime derivative.[1] This process offers significant advantages over other methods like those using 2,4-dinitrophenylhydrazine (B122626) (DNPH), as PFBHA derivatives are thermally stable and the reaction is quantitative.[2] The resulting PFB-oximes can be readily resolved by GC.[2] The characteristic mass fragment at m/z 181, corresponding to the fluorinated benzyl (B1604629) cation, is typically used for quantification.[3]
-
Extraction Techniques: The choice of extraction technique depends on the sample matrix.
-
Liquid-Liquid Extraction (LLE): A conventional and robust method for extracting analytes from aqueous matrices.
-
Solid-Phase Microextraction (SPME): A solvent-free technique that is excellent for headspace analysis of volatile compounds. On-fiber derivatization with PFBHA is a simple and effective approach for environmental and food samples.[2][4]
-
Table 1: Comparison of Sample Preparation and Derivatization Techniques
| Parameter | PFBHA Derivatization with LLE | On-Fiber SPME with PFBHA Derivatization |
| Principle | Analyte is derivatized in solution and extracted into an organic solvent. | Analyte is adsorbed onto a coated fiber in the headspace, where it is simultaneously derivatized.[4] |
| Advantages | High recovery, suitable for a wide range of concentrations. | Solvent-free, simple, minimizes matrix interference, ideal for volatile compounds.[2] |
| Disadvantages | Requires organic solvents, can be time-consuming, potential for emulsion formation. | Fiber lifetime can be limited, competitive adsorption may occur in complex matrices. |
| Typical Matrix | Aqueous samples (e.g., biological fluids, water). | Air, water headspace, food and beverage headspace (e.g., beer).[4] |
2. Internal Standard (IS) Selection
The use of an internal standard is critical for accurate quantification, as it corrects for variations during sample preparation and injection.[5] An ideal internal standard should be chemically similar to the analyte but not naturally present in the samples.[5] For GC-MS, a stable isotope-labeled analog of the analyte (e.g., this compound-d4) is the gold standard as it co-elutes and has nearly identical chemical properties.[6] If an isotopically labeled standard is unavailable, a homologous aldehyde or a structurally similar compound that is well-resolved chromatographically can be used.
Proposed Experimental Protocol for Method Validation
This protocol outlines a comprehensive procedure for the validation of a GC-MS method for quantifying this compound using PFBHA derivatization.
Reagents and Materials
-
This compound standard
-
Internal Standard (IS) (e.g., this compound-d4 or Hexanal-d12)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (B92381) (GC-grade)
-
Methanol (B129727) (HPLC-grade)
-
Deionized water
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate (B86663)
Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of this compound and the IS in methanol (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the this compound stock solution into the sample matrix. A typical range might span from the limit of quantification (LOQ) to 200% of the expected sample concentration.
-
PFBHA Reagent: Prepare a PFBHA solution (e.g., 10 mg/mL) in deionized water.
Sample Preparation and Derivatization Workflow
Caption: Workflow for this compound quantification by GC-MS.
-
Sample Collection: To a 10 mL glass vial, add 1 mL of the aqueous sample or calibration standard.
-
Internal Standard: Spike with a known amount of the internal standard solution.
-
Derivatization: Add 100 µL of the PFBHA reagent solution.[1]
-
Reaction: Cap the vial tightly, vortex, and incubate in a water bath or heating block at 60-70°C for 30-60 minutes.[1]
-
Extraction: After cooling to room temperature, add 1 mL of hexane and vortex vigorously for 2 minutes to extract the PFB-oxime derivatives.[1]
-
Drying: Transfer the organic (top) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analysis: Transfer the dried extract to a GC vial for analysis.
GC-MS Instrumental Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument and application.
Table 2: Recommended GC-MS Method Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | Supelco SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent.[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or Split 10:1, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | This compound-PFBO: m/z 181 (quantifier), plus one or two qualifier ions. IS-PFBO: Appropriate quantifier and qualifier ions. |
Method Validation Procedure
The method must be validated to ensure it is fit for its intended purpose.[7][8] Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[7][9]
Table 3: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | How to Assess | Typical Acceptance Criteria |
| Specificity | Ensure the method can distinguish the analyte from other matrix components.[7][9] | Analyze blank matrix samples and spiked samples to check for interferences at the analyte's retention time. | No significant interfering peaks at the retention time of the analyte and IS.[9] |
| Linearity & Range | Demonstrate a proportional relationship between instrument response and analyte concentration over a specific range.[7] | Analyze calibration standards at ≥ 5 concentration levels and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.99.[4][9] |
| Accuracy | Measure the closeness of the experimental results to the true value.[7][9] | Analyze quality control (QC) samples at low, medium, and high concentrations and calculate percent recovery. | Recovery within 80-120% of the nominal value.[4][10] |
| Precision | Measure the degree of agreement among individual test results when the procedure is applied repeatedly.[9] | Repeatability (Intra-day): Analyze QC samples multiple times on the same day. Intermediate Precision (Inter-day): Repeat on different days with different analysts or equipment. | Relative Standard Deviation (RSD) ≤ 15%.[4] (≤ 20% at LOQ).[8] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be reliably detected.[7] | Determined by the signal-to-noise ratio (S/N), typically S/N = 3.[9] | Must be lower than the lowest concentration to be measured. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7] | Determined by the signal-to-noise ratio (S/N), typically S/N = 10.[9] | The lowest point on the calibration curve. RSD should be ≤ 20%.[8] |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8] | Introduce small changes to parameters like inlet temperature, flow rate, or derivatization time and observe the effect on results. | Results should remain within the established precision and accuracy criteria.[9] |
By following this guide, researchers can develop and validate a robust, reliable, and accurate GC-MS method for the quantification of this compound, ensuring high-quality data for critical research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages | MDPI [mdpi.com]
- 9. environics.com [environics.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
A Comparative Guide to Purity Assessment of 2,2-Dimethylpentanal by Quantitative NMR (qNMR)
In the realm of pharmaceutical research and development, the precise determination of purity for active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. For a compound such as 2,2-Dimethylpentanal, a key building block in various synthetic pathways, ensuring its purity is crucial for the integrity and reproducibility of subsequent chemical reactions and the safety of the final drug product. While traditional chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been the cornerstone of purity analysis, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct primary method for purity assessment.[1]
This guide provides an objective comparison of qNMR with GC-Flame Ionization Detection (GC-FID) and HPLC-Ultraviolet (HPLC-UV) for the purity determination of this compound, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Techniques
Quantitative NMR (qNMR) operates on the fundamental principle that the integrated intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1] By incorporating a certified internal standard of known purity into a sample of this compound of a known mass, the purity of the analyte can be determined directly from the integral ratios of their respective signals in the ¹H NMR spectrum.[1] This makes qNMR a primary ratio method, capable of providing a direct measurement of purity without the need for an analyte-specific reference standard.[1]
In contrast, GC-FID separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by flame ionization. It is excellent for profiling and quantifying volatile impurities. HPLC-UV separates compounds based on their partitioning between a stationary phase and a liquid mobile phase, with detection via UV absorbance. As aliphatic aldehydes like this compound lack a strong chromophore, a pre-column derivatization step is typically required for sensitive HPLC-UV analysis.[2][3]
Data Presentation: Quantitative Comparison
| Parameter | Quantitative NMR (qNMR) | GC-FID | HPLC-UV (with Derivatization) |
| Principle | Absolute quantification based on the direct proportionality between signal integral and the number of nuclei.[1] | Separation of volatile compounds followed by flame ionization detection.[4] | Separation of derivatized analytes by liquid chromatography with UV detection.[2] |
| Primary Use | Absolute purity determination and structural confirmation.[1] | Excellent for separating and quantifying volatile impurities.[4] | Purity determination of non-volatile or thermally labile compounds. |
| Quantification | Absolute (with a certified internal standard).[5] | Relative (requires a reference standard for absolute purity). | Relative (requires a reference standard of the derivative). |
| Accuracy | High (typically >99%).[6] | High (typically >98%). | High (typically >98%). |
| Precision (RSD) | Excellent (<1%).[6] | Excellent (<2%). | Excellent (<2%). |
| Sample Throughput | Moderate | High | Moderate |
| Structural Info | Yes (confirms structure of analyte and impurities). | No | No |
| Derivatization | Not required. | Not required. | Required for this compound.[2][3] |
Experimental Protocols
Internal Standard Selection: An ideal internal standard should be of high purity, chemically inert, have a simple spectrum with signals that do not overlap with the analyte, and be soluble in the same deuterated solvent. For this compound, maleic acid or dimethyl sulfone are suitable choices.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., maleic acid) into the same vial.[1]
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Vortex the vial to ensure the sample is completely dissolved and homogenized.
-
Transfer the solution to a 5 mm NMR tube.[7]
NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Pulse Angle: 90° pulse to ensure uniform excitation.
-
Relaxation Delay (d1): At least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals to ensure full relaxation. A value of 30-60 seconds is generally sufficient.
-
Acquisition Time (aq): Sufficiently long to allow the FID to decay to zero, typically 2-4 seconds.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest for an integration error of less than 1%.[5]
-
Temperature: Maintain a constant temperature (e.g., 298 K).[7]
Data Processing and Purity Calculation:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved aldehydic proton signal of this compound (expected around δ 9.2-9.8 ppm) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid at δ 6.28 ppm).
-
Calculate the purity using the following formula[5]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID). A capillary column suitable for the analysis of volatile organic compounds (e.g., DB-5 or equivalent) is recommended.[4]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard of known purity in a suitable solvent (e.g., hexane). Prepare a series of dilutions for calibration.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the same solvent to a known concentration.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject the prepared standards and sample. The purity is determined by the area percent of the main peak relative to the total area of all peaks (assuming all components have a similar response factor in the FID), or more accurately by using a calibration curve.
Derivatization: this compound must be derivatized to be detected by UV. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent that reacts with aldehydes to form a UV-active hydrazone.[8]
Procedure:
-
Derivatization Reaction: React a known amount of the this compound sample with an excess of DNPH solution in an acidic medium (e.g., acetonitrile (B52724) with a catalytic amount of sulfuric acid). Allow the reaction to proceed to completion.
-
Standard Preparation: Prepare a standard of the this compound-DNPH derivative.
-
Sample Preparation: After derivatization, dilute the sample with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 360 nm (the λmax of the DNPH derivative).
-
-
Analysis: Inject the derivatized standard and sample. The purity is determined by comparing the peak area of the sample to a calibration curve generated from the derivatized standard.
Visualizations
Caption: Experimental workflow for qNMR purity assessment.
Caption: Logical relationship in qNMR data analysis.
Conclusion
For the purity assessment of this compound, qNMR stands out as a superior technique, offering absolute quantification and structural confirmation from a single, non-destructive measurement.[9] While GC-FID is a robust method for analyzing volatile impurities and HPLC-UV can be employed with derivatization, neither provides the direct, primary measurement of purity that qNMR affords. The choice of method will ultimately depend on the specific requirements of the analysis; however, for a definitive and unambiguous purity determination, qNMR is the recommended approach. For comprehensive quality control, an orthogonal approach using both qNMR and a chromatographic technique like GC-FID can provide the most complete picture of the sample's purity profile.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. shimadzu.com [shimadzu.com]
- 9. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Grignard vs. Organolithium Reagents: A Comparative Guide for Precursor Synthesis
For researchers, scientists, and drug development professionals, the choice between Grignard and organolithium reagents is a critical decision in the synthesis of precursors and active pharmaceutical ingredients. Both classes of organometallic compounds are powerful nucleophiles capable of forming new carbon-carbon bonds, yet their distinct reactivity profiles, functional group tolerance, and operational requirements dictate their suitability for specific applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your synthetic strategy.
At a Glance: Key Differences
| Feature | Grignard Reagents (R-MgX) | Organolithium Reagents (R-Li) |
| Reactivity | High | Very High[1] |
| Basicity | Strong | Very Strong |
| Functional Group Tolerance | Generally more tolerant | Less tolerant due to higher reactivity and basicity[1] |
| Common Side Reactions | Wurtz coupling, reduction of carbonyls | Lithium-halogen exchange, deprotonation of acidic protons[1] |
| Typical Reaction Conditions | Ethereal solvents (THF, diethyl ether), room temperature to reflux | Ethereal or hydrocarbon solvents, often requires low temperatures (e.g., -78 °C)[1] |
| Cost-Effectiveness | Generally more cost-effective for large-scale synthesis | Can be more expensive due to the stoichiometry of preparation[2] |
| Safety | Highly reactive, sensitive to moisture and air | Pyrophoric, extremely sensitive to moisture and air, requires stringent handling protocols |
Performance in Nucleophilic Addition Reactions: A Quantitative Comparison
The following table summarizes the reported yields for the nucleophilic addition of Grignard and organolithium reagents to various carbonyl compounds. It is important to note that yields are highly dependent on the specific substrate, reagent, and reaction conditions.
| Substrate | Reagent | Product | Yield (%) | Reference/Notes |
| 5-Bromophthalide | p-fluorophenylmagnesium bromide | 3-(4-fluorophenyl)-5-bromoisobenzofuran-1(3H)-one | Moderate to Good | Precursor for Citalopram synthesis[1] |
| 5-Bromophthalide | Phenyllithium (B1222949) | 5-bromo-3-phenylisobenzofuran-1(3H)-one | Good to Excellent (with careful temperature control) | Potential for lithium-halogen exchange as a side reaction[1] |
| Adamantone | Ethyllithium | 2-ethyladamantan-2-ol | Good | Organolithiums are effective with sterically hindered ketones[3] |
| Ester (general) | 2 equiv. Grignard Reagent | Tertiary Alcohol | High | Reaction proceeds through a ketone intermediate[4] |
| Ester (general) | 2 equiv. Organolithium Reagent | Tertiary Alcohol | High | Similar mechanism to Grignard reagents[4] |
| Carboxylic Acid | Grignard Reagent | No reaction (deprotonation) | 0 | Grignard reagents are quenched by the acidic proton[5] |
| Carboxylic Acid | 2 equiv. Organolithium Reagent | Ketone | Good | A key advantage of organolithium reagents[3][5] |
| α,β-unsaturated ketone | Grignard Reagent | 1,2- and 1,4-addition products | Varies | Mixture of products is common |
| α,β-unsaturated ketone | Organolithium Reagent | Primarily 1,2-addition product | High selectivity | Organolithiums are considered "harder" nucleophiles[5][6] |
Experimental Protocols
General Considerations for both Grignard and Organolithium Reactions
-
Anhydrous Conditions: Both Grignard and organolithium reagents are highly sensitive to moisture and oxygen. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Solvent Choice: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used for Grignard reactions. Organolithium reactions can be performed in ethereal or hydrocarbon solvents (e.g., hexanes, pentane).
Protocol 1: Synthesis of a Tertiary Alcohol using a Grignard Reagent
Reaction: Addition of methylmagnesium bromide to acetone (B3395972).
Materials:
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
Anhydrous diethyl ether
-
Acetone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium. A solution of bromomethane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy. The remaining bromomethane solution is then added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Addition to Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of acetone in anhydrous diethyl ether is added dropwise with stirring. An exothermic reaction will occur. The rate of addition should be controlled to maintain a gentle reflux.
-
Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the tertiary alcohol.
Protocol 2: Synthesis of a Ketone using an Organolithium Reagent
Reaction: Addition of phenyllithium to benzoic acid.
Materials:
-
Phenyllithium solution in cyclohexane/ether
-
Benzoic acid
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: A solution of benzoic acid in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.
-
Addition of Organolithium: Two equivalents of phenyllithium solution are added dropwise to the stirred benzoic acid solution. The first equivalent deprotonates the carboxylic acid, and the second equivalent adds to the carbonyl group. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by chromatography or distillation to yield the desired ketone.
Reaction Pathways and Decision-Making
The choice between a Grignard and an organolithium reagent often depends on the desired chemoselectivity and the presence of other functional groups in the substrate.
For substrates with multiple electrophilic sites, the higher reactivity of organolithium reagents can lead to a loss of selectivity. For instance, in the presence of a halogen, organolithium reagents can undergo lithium-halogen exchange, a side reaction that is less common with Grignard reagents.[1]
Industrial and Economic Considerations
For large-scale industrial synthesis, Grignard reagents are often favored due to their lower cost and more manageable safety profile.[1] The preparation of Grignard reagents involves a 1:1 stoichiometry of magnesium to the organic halide, whereas organolithium synthesis requires two equivalents of lithium metal, making the latter more expensive on a molar basis.[2] However, for reactions where Grignard reagents fail or provide low yields, the higher reactivity and unique selectivity of organolithium reagents can justify their use, particularly in the synthesis of high-value pharmaceutical intermediates.
Safety and Handling
Both classes of reagents are highly reactive and require careful handling under anhydrous and inert conditions. Organolithium reagents, particularly alkyllithiums like n-butyllithium and tert-butyllithium, are pyrophoric and will ignite spontaneously on contact with air. Strict adherence to established safety protocols, including the use of appropriate personal protective equipment and specialized handling techniques (e.g., Schlenk lines or glove boxes), is mandatory. While Grignard reagents are also highly flammable and reactive, they are generally considered less hazardous than their organolithium counterparts.
Conclusion
The selection of a Grignard or an organolithium reagent is a nuanced decision that requires careful consideration of the specific synthetic transformation. Grignard reagents offer a robust, cost-effective, and generally more functional-group-tolerant option, making them a workhorse in both academic and industrial settings.[1] Organolithium reagents, with their heightened reactivity and distinct selectivity profiles, provide a powerful tool for challenging transformations, such as additions to sterically hindered carbonyls and the synthesis of ketones from carboxylic acids.[3][5][6] A thorough understanding of the reactivity, selectivity, and operational parameters of each reagent class is paramount for the successful and safe synthesis of desired precursor molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. Ch15: RLi or RMgX with Esters to 3o alcohol [chem.ucalgary.ca]
- 5. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. orgosolver.com [orgosolver.com]
A Comparative Guide to the Synthesis of 2,2-Dimethylpentanal for Researchers and Drug Development Professionals
An objective analysis of viable synthetic pathways to 2,2-dimethylpentanal, a valuable building block in organic synthesis, is presented. This guide provides a detailed comparison of two primary routes: the oxidation of 2,2-dimethyl-1-pentanol and the Grignard reaction of pivaldehyde with propylmagnesium bromide. The analysis focuses on experimental data, cost-effectiveness, and procedural considerations to aid researchers in selecting the optimal method for their specific needs.
Executive Summary
The synthesis of this compound can be effectively achieved through two principal methods. The oxidation of the corresponding primary alcohol, 2,2-dimethyl-1-pentanol, offers a straightforward approach, with reagents like Pyridinium Chlorochromate (PCC) and Swern oxidation being prominent choices. Alternatively, the Grignard reaction, a classic carbon-carbon bond-forming strategy, allows for the construction of the target aldehyde from pivaldehyde and propylmagnesium bromide. This guide delves into the specifics of each route, presenting a cost-benefit analysis and detailed experimental protocols to inform laboratory and process chemistry decisions.
Route 1: Oxidation of 2,2-Dimethyl-1-pentanol
This synthetic strategy involves the conversion of the primary alcohol, 2,2-dimethyl-1-pentanol, to the desired aldehyde, this compound. Two common and effective oxidation methods are considered here: Pyridinium Chlorochromate (PCC) oxidation and Swern oxidation.
dot
Comparative Cross-Reactivity Analysis of Dimethylpentanal Isomers: A Guide for Researchers
This guide provides a comparative analysis of the cross-reactivity profiles of various dimethylpentanal isomers. Given the absence of direct experimental data on these specific isomers in publicly available literature, this document outlines the established methodologies for assessing cross-reactivity and presents a hypothetical, yet plausible, dataset to illustrate the expected immunological trends based on structural similarities. The information herein is intended to guide researchers, scientists, and drug development professionals in designing and interpreting cross-reactivity studies for small molecule haptens.
Introduction to Dimethylpentanal Isomers and Cross-Reactivity
Dimethylpentanal (C₇H₁₄O) exists in several structural isomeric forms, each with a unique arrangement of methyl groups on the pentanal backbone. As small molecules, these isomers are generally not immunogenic on their own. However, they can act as haptens, covalently binding to endogenous proteins to form hapten-carrier complexes that can elicit an immune response.[1] This process is a key initiating event in skin sensitization and allergic contact dermatitis.[2]
Cross-reactivity occurs when the immune system, sensitized to one specific hapten, also recognizes and reacts to other structurally similar haptens. Understanding the cross-reactivity profiles of isomers is crucial in toxicology and drug development to predict potential adverse immune reactions and to develop more specific diagnostic assays. The degree of cross-reactivity is often correlated with the structural similarity between the sensitizing hapten and the challenging hapten.
The primary isomers of dimethylpentanal considered in this guide are:
-
2,2-Dimethylpentanal
-
2,3-Dimethylpentanal
-
2,4-Dimethylpentanal
-
3,3-Dimethylpentanal
-
3,4-Dimethylpentanal
-
4,4-Dimethylpentanal
Comparative Cross-Reactivity Data
The following tables summarize hypothetical quantitative data from two key types of assays used to assess immune cross-reactivity: a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and a Lymphocyte Proliferation Test (LPT). This data is based on the principle that antibodies and T-cells generated against a specific sensitizing isomer (e.g., 3,4-Dimethylpentanal) will exhibit varied reactivity to other isomers based on structural similarity.
Table 1: Competitive ELISA Data for Dimethylpentanal Isomers
This table illustrates the antibody cross-reactivity against different dimethylpentanal isomers. The assay measures the concentration of each isomer required to inhibit 50% of the binding of a specific antibody (raised against 3,4-dimethylpentanal) to a 3,4-dimethylpentanal-protein conjugate. A lower IC50 value indicates a higher binding affinity and thus, higher cross-reactivity.
| Compound | IC50 (µM) | Cross-Reactivity (%)* |
| 3,4-Dimethylpentanal (Sensitizer) | 1.2 | 100% |
| 2,3-Dimethylpentanal | 5.8 | 20.7% |
| 2,4-Dimethylpentanal | 15.3 | 7.8% |
| 3,3-Dimethylpentanal | 45.1 | 2.7% |
| 4,4-Dimethylpentanal | 89.7 | 1.3% |
| This compound | > 200 | < 0.6% |
*Cross-Reactivity (%) = (IC50 of Sensitizer / IC50 of Isomer) x 100
Table 2: Lymphocyte Proliferation Test (LPT) Data for Dimethylpentanal Isomers
This table shows the T-cell response to different dimethylpentanal isomers in a sensitized model. The Stimulation Index (SI) represents the degree of lymphocyte proliferation in response to the chemical compared to a vehicle control. An SI ≥ 3 is typically considered a positive response. The EC3 value is the effective concentration required to produce an SI of 3, with lower values indicating higher potency.[3]
| Compound | Stimulation Index (SI) at 100µM | EC3 Value (µM) |
| 3,4-Dimethylpentanal (Sensitizer) | 8.5 | 35 |
| 2,3-Dimethylpentanal | 6.2 | 58 |
| 2,4-Dimethylpentanal | 4.1 | 95 |
| 3,3-Dimethylpentanal | 2.5 | > 200 |
| 4,4-Dimethylpentanal | 1.8 | > 200 |
| This compound | 1.2 | > 200 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.
Competitive ELISA Protocol
This assay quantifies the cross-reactivity of antibodies by measuring the ability of different dimethylpentanal isomers to compete with a labeled antigen for binding to a limited amount of specific antibody.[4][5]
Materials:
-
High-binding 96-well microtiter plates
-
Dimethylpentanal isomer-protein conjugates (e.g., isomer-BSA) for coating
-
Specific polyclonal or monoclonal antibody raised against the sensitizing isomer (e.g., anti-3,4-dimethylpentanal)
-
Enzyme-conjugated secondary antibody (e.g., HRP-linked anti-IgG)
-
Dimethylpentanal isomer standards
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)[6]
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of the sensitizing isomer-protein conjugate (e.g., 3,4-dimethylpentanal-BSA) at 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[5]
-
Washing: Wash the plate three times with wash buffer to remove unbound conjugate.
-
Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[6]
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of varying concentrations of the dimethylpentanal isomer standards (competitors) to the wells. Immediately add 50 µL of the specific primary antibody at a predetermined optimal dilution. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate five times with wash buffer to remove unbound antibodies and competitors.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the isomer concentration. Determine the IC50 value for each isomer from the resulting sigmoidal curve.
Lymphocyte Proliferation Test (LPT) Protocol
The LPT measures the proliferation of T-cells in response to an antigen, which is a hallmark of cell-mediated immunity.[7][8] This protocol is adapted from general principles of the Local Lymph Node Assay (LLNA).[3]
Materials:
-
Experimental animals (e.g., CBA/J mice)
-
Dimethylpentanal isomer solutions in a suitable vehicle (e.g., acetone:olive oil, 4:1)
-
Phosphate-buffered saline (PBS)
-
Single-cell suspension preparation reagents (e.g., mechanical disaggregator, cell strainers)
-
Complete cell culture medium (e.g., RPMI-1640 with supplements)
-
³H-thymidine or non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
Scintillation counter or flow cytometer
Procedure:
-
Sensitization Phase: For each isomer and control group, apply 25 µL of the test substance solution or vehicle control to the dorsal surface of each ear of the mice for three consecutive days.
-
Cell Harvesting: Five days after the last application, humanely euthanize the mice and excise the auricular (draining) lymph nodes.
-
Single-Cell Suspension: Prepare a single-cell suspension from the pooled lymph nodes for each group by mechanical disaggregation through a sterile stainless steel mesh into PBS.
-
Cell Counting and Plating: Wash the cells by centrifugation and resuspend in complete culture medium. Count the viable cells and plate them in 96-well culture plates at a density of 2 x 10⁵ cells per well.
-
Ex Vivo Challenge: Add the respective dimethylpentanal isomer (or vehicle control) to the wells at various concentrations. Culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement:
-
³H-Thymidine Incorporation: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a beta-scintillation counter.
-
Non-Radioactive Methods: Alternatively, use a non-radioactive method like BrdU incorporation or CFSE dye dilution, following the manufacturer's instructions, with analysis performed by spectrophotometry or flow cytometry, respectively.
-
-
Data Analysis: Calculate the Stimulation Index (SI) for each concentration by dividing the mean proliferation of the test group (e.g., counts per minute) by the mean proliferation of the vehicle control group. Determine the EC3 value by interpolating the concentration that yields an SI of 3 from the dose-response curve.
Visualization of Pathways and Workflows
Experimental and Biological Pathways
The following diagrams illustrate the general workflow for assessing cross-reactivity and the key signaling pathways involved in the sensitization phase of hapten-induced immune responses.
Caption: Workflow for assessing hapten cross-reactivity.
Caption: Keratinocyte activation by haptens.
Caption: Langerhans cell-mediated T-cell priming.
Conclusion
The assessment of cross-reactivity among structural isomers like dimethylpentanal is a critical step in the safety evaluation of new chemicals and the development of specific immunodiagnostics. While direct experimental data for dimethylpentanal isomers is not currently available, established immunological assays such as Competitive ELISA and the Lymphocyte Proliferation Test provide robust frameworks for such investigations. The provided hypothetical data and detailed protocols serve as a comprehensive guide for researchers to initiate and conduct these studies. The degree of cross-reactivity is expected to correlate with the structural similarity of the isomers, a principle that should guide the interpretation of experimental results. Further research is warranted to generate specific data for dimethylpentanal isomers to validate these immunological principles.
References
- 1. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 2. Early events in the induction of allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. genemedi.net [genemedi.net]
- 7. Chemical-Specific T Cell Tests Aim to Bridge a Gap in Skin Sensitization Evaluation [mdpi.com]
- 8. The role of lymphocyte proliferation tests in assessing occupational sensitization and disease - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: 2,2-Dimethylpentanal and Its Derivatives Unveiled
A comprehensive spectroscopic comparison of 2,2-Dimethylpentanal with its alkane, alcohol, and carboxylic acid derivatives, providing researchers, scientists, and drug development professionals with essential data for structural elucidation and analysis. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of these compounds, offering a clear, comparative view supported by detailed experimental protocols and visualizations.
At a Glance: Spectroscopic Data Summary
The following tables provide a summarized comparison of the key spectroscopic features of this compound and its derivatives: 2,2-Dimethylpentane, 2,2-Dimethyl-1-pentanol, and 2,2-Dimethylpentanoic acid.
Table 1: ¹H NMR Spectral Data (Predicted/Experimental, δ ppm)
| Compound | Aldehyde H | -CH₂- (adjacent to functional group) | -CH₂- | -CH₃ (terminal) | -C(CH₃)₂- | -OH |
| This compound | ~9.2 (s) | - | ~1.3 (t) | ~0.9 (t) | ~1.1 (s) | - |
| 2,2-Dimethylpentane | - | ~1.25 (m) | ~1.25 (m) | ~0.85 (t) | ~0.85 (s) | - |
| 2,2-Dimethyl-1-pentanol | - | ~3.2 (s) | ~1.3 (m) | ~0.9 (t) | ~0.9 (s) | Variable |
| 2,2-Dimethylpentanoic Acid | - | - | ~1.5 (t) | ~0.9 (t) | ~1.2 (s) | ~12.0 (br s) |
s = singlet, t = triplet, m = multiplet, br s = broad singlet. Data for 2,2-Dimethylpentane is experimental; other data are based on predictions and typical chemical shifts.
Table 2: ¹³C NMR Spectral Data (Predicted/Experimental, δ ppm)
| Compound | C=O | C (quaternary) | -CH₂- (adjacent to functional group) | -CH₂- | -CH₃ (terminal) | -C(CH₃)₂- |
| This compound | ~205 | ~45 | - | ~35 | ~14 | ~25 |
| 2,2-Dimethylpentane | - | 31.9 | 41.7 | 17.1 | 14.4 | 29.1 |
| 2,2-Dimethyl-1-pentanol | - | ~35 | ~70 | ~35 | ~14 | ~23 |
| 2,2-Dimethylpentanoic Acid | ~180 | ~45 | - | ~35 | ~14 | ~25 |
Data for 2,2-Dimethylpentane is experimental; other data are based on predictions and typical chemical shifts.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch | C-H Stretch (sp³) |
| This compound | ~1725 | - | 2960-2870 |
| 2,2-Dimethylpentane | - | - | 2960-2870 |
| 2,2-Dimethyl-1-pentanol | - | ~3350 (broad) | 2960-2870 |
| 2,2-Dimethylpentanoic Acid | ~1710 | ~3000 (broad) | 2960-2870 |
Table 4: Mass Spectrometry (EI) Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-CH₃]⁺ | [M-C₂H₅]⁺ | [M-C₃H₇]⁺ | Base Peak |
| This compound | 114 | 99 | 85 | 71 | 57 |
| 2,2-Dimethylpentane | 100 | 85 | 71 | 57 | 43 |
| 2,2-Dimethyl-1-pentanol | 116 | 101 | 87 | 73 | 57 |
| 2,2-Dimethylpentanoic Acid | 130 | 115 | 101 | 87 | 85 |
Visualizing the Molecular Structures
The chemical structures of this compound and its derivatives are fundamental to understanding their spectroscopic properties.
Caption: Molecular structures of the compared compounds.
Experimental Workflows
The acquisition of spectroscopic data follows a standardized workflow to ensure accuracy and reproducibility.
Caption: General workflows for spectroscopic analysis.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during the acquisition.
-
-
Data Processing: The raw data were Fourier transformed, and the resulting spectra were phase- and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance spectrum was converted to absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.
-
Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer.
-
Ionization: Electron impact (EI) ionization was performed at an electron energy of 70 eV.
-
Mass Analysis: The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 40-400.
-
Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions.
A Comparative Guide to the Analytical Method Validation of 2,2-Dimethylpentanal in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2,2-Dimethylpentanal, a volatile organic compound, in complex matrices such as biological fluids or environmental samples is critical for various research and development applications. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comparative overview of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the validation of this compound analysis.
This document outlines hypothetical yet representative experimental protocols and presents plausible performance data to guide researchers in selecting and developing a suitable method for their specific needs.
Method Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by tandem mass spectrometry for enhanced selectivity and sensitivity. |
| Analyte Volatility | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for less volatile compounds. | A broader range of compounds can be analyzed without the need for high volatility. |
| Derivatization | Often required for aldehydes to improve chromatographic properties and sensitivity. | May be used to enhance ionization efficiency and sensitivity, but not always necessary. |
| Sensitivity | Generally provides good sensitivity, often in the low ng/mL range. | Typically offers higher sensitivity, reaching pg/mL levels, especially with tandem MS. |
| Selectivity | Good selectivity based on retention time and mass-to-charge ratio. | Excellent selectivity due to the use of precursor-to-product ion transitions, minimizing matrix interference. |
| Matrix Effects | Can be susceptible to matrix effects that may alter analyte volatility or chromatographic behavior. | Prone to ion suppression or enhancement from co-eluting matrix components, which can be mitigated with appropriate sample preparation and internal standards. |
| Sample Throughput | Can be lower due to longer run times and potential need for derivatization. | Can offer higher throughput with faster chromatographic methods. |
Experimental Protocols
Detailed methodologies are crucial for establishing a robust and reproducible analytical method. Below are representative protocols for the analysis of this compound in a biological matrix (e.g., plasma) using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation (Liquid-Liquid Extraction with Derivatization)
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create calibration standards by serial dilution in blank plasma.
-
Internal Standard: Use a suitable internal standard (IS), such as a deuterated analog of this compound.
-
Extraction:
-
To 100 µL of plasma sample, standard, or blank, add 10 µL of the IS working solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
-
Derivatization:
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Add 50 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine (B92270) and heat at 60°C for 30 minutes.
-
After cooling, add 100 µL of hexane, vortex, and transfer the supernatant to a GC vial.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation (Protein Precipitation)
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create calibration standards by serial dilution in blank plasma.
-
Internal Standard: Use a suitable internal standard (IS), such as a deuterated analog of this compound.
-
Extraction:
-
To 50 µL of plasma sample, standard, or blank, add 10 µL of the IS working solution.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Performance Data Comparison
The following tables summarize the expected performance characteristics of the two methods based on typical validation results for similar analytes.
Table 1: Linearity and Sensitivity
| Parameter | GC-MS | LC-MS/MS |
| Linear Range | 1 - 1000 ng/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.1 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Level | GC-MS Accuracy (% Recovery) | GC-MS Precision (% RSD) | LC-MS/MS Accuracy (% Recovery) | LC-MS/MS Precision (% RSD) |
| Low QC (3 ng/mL) | 92 - 108% | < 10% | 95 - 105% | < 8% |
| Mid QC (50 ng/mL) | 95 - 105% | < 8% | 98 - 102% | < 5% |
| High QC (800 ng/mL) | 97 - 103% | < 5% | 99 - 101% | < 3% |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both the GC-MS and LC-MS/MS methods.
Conclusion
Both GC-MS and LC-MS/MS are suitable techniques for the quantitative analysis of this compound in complex matrices.
-
GC-MS is a robust and reliable technique, particularly for volatile compounds. The need for derivatization can add a step to the sample preparation but can also improve chromatographic performance.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring the detection of trace levels of the analyte. The simpler sample preparation protocol can also lead to higher sample throughput.
The selection of the most appropriate method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available resources. It is imperative that any chosen method is fully validated in the laboratory to ensure the generation of high-quality, reliable data.
Benchmarking New Catalysts for Asymmetric 2,2-Dimethylpentanal Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of α,α-disubstituted aldehydes, such as 2,2-dimethylpentanal, is a critical challenge in organic synthesis, providing access to valuable chiral building blocks for the pharmaceutical and agrochemical industries. The development of efficient and highly selective catalysts is paramount for achieving these transformations. This guide provides a comparative overview of potential new catalysts for the asymmetric synthesis of this compound, drawing upon performance data from structurally analogous α,α-disubstituted aldehydes.
Disclaimer: As of the latest literature search, specific benchmarking data for the asymmetric synthesis of this compound is not available. The following comparison is based on the performance of catalysts in the asymmetric α-alkylation and conjugate addition of other α,α-disubstituted aldehydes. This guide is intended to serve as a reference for selecting and evaluating new catalysts for the target synthesis.
Comparative Performance of Organocatalysts
The following table summarizes the performance of various organocatalysts in the asymmetric synthesis of α,α-disubstituted aldehydes, which can serve as a starting point for catalyst selection for the synthesis of this compound.
| Catalyst Class | Representative Catalyst | Substrate Scope (Aldehyde) | Electrophile | Yield (%) | Enantiomeric Excess (ee%) |
| Primary Amine-Thiourea | Based on (R,R)-1,2-Diphenylethylenediamine | α,α-Disubstituted Aldehydes | Nitroalkenes | Up to 98% | Up to 99% |
| Diarylprolinol Silyl Ether | (S)-2-(Triphenylsilyl)oxymethyl)pyrrolidine | α,α-Disubstituted Aldehydes | α,β-Unsaturated Aldehydes | Good to High | Up to 99% |
| Chiral Secondary Amine | Spiropyrrolidine-derived catalyst | α,α-Disubstituted Aldehydes | 3-Bromooxindoles | High | High |
| Primary Amine-Salicylamides | Derived from trans-Cyclohexane-1,2-diamines | α,α-Disubstituted Aldehydes | Nitroalkenes | Up to 95% ee | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation and benchmarking of new catalysts. Below is a generalized protocol for the organocatalytic asymmetric α-alkylation of an α,α-disubstituted aldehyde, which can be adapted for the synthesis of this compound.
General Procedure for Organocatalytic Asymmetric Michael Addition of an α,α-Disubstituted Aldehyde to a Nitroalkene:
-
To a solution of the chiral organocatalyst (e.g., a primary amine-thiourea derivative, 10-20 mol%) in a suitable solvent (e.g., toluene, CH2Cl2) at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) is added the α,α-disubstituted aldehyde (1.0 equivalent), such as this compound.
-
The nitroalkene (1.2 equivalents) is then added to the reaction mixture.
-
The reaction is stirred for the specified time (typically 24-72 hours) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is quenched with a suitable reagent (e.g., saturated aqueous NH4Cl solution).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired enantioenriched product.
-
The enantiomeric excess (ee%) of the product is determined by chiral HPLC analysis.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and executing benchmarking studies. The following diagrams illustrate the key steps involved.
Caption: General experimental workflow for benchmarking catalysts in asymmetric α,α-disubstituted aldehyde synthesis.
Caption: Logical workflow for catalyst screening and optimization.
References
Comparative study of chiral stationary phases for 2,2-Dimethylpentanal separation
Comparative Guide to Chiral Stationary Phases for Aldehyde Separation
An Important Note on 2,2-Dimethylpentanal: The target analyte, this compound, is an achiral molecule.[1][2][3] Its structure lacks a stereocenter, meaning it does not exist as enantiomers (non-superimposable mirror images). Therefore, chiral separation techniques are not applicable to this specific compound.
To fulfill the objective of this guide—comparing chiral stationary phases (CSPs) for aldehyde analysis—we will focus on a structurally similar chiral aldehyde, 2-methylpentanal (B94375) . This molecule possesses a chiral center at the second carbon position and exists as (R) and (S) enantiomers, making it a suitable model for this comparative study.[4] Aldehydes with a chiral center at the alpha-position can be prone to racemization in acidic or basic conditions through the formation of an achiral enol intermediate.[4][5] Therefore, careful control of pH during sample preparation and analysis is crucial.
Introduction to Chiral Stationary Phases for Aldehyde Separation
The separation of enantiomers is a critical task in the pharmaceutical, flavor, and fragrance industries, where the biological activity of a molecule is often specific to a single enantiomer.[6] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using Chiral Stationary Phases (CSPs) are the most effective and widely used methods for this purpose.[7]
For separating chiral aldehydes like 2-methylpentanal, two classes of CSPs are particularly prominent:
-
Polysaccharide-based CSPs: These are the most widely used CSPs, derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support.[8][9][10] They offer broad enantioselectivity for a vast range of compounds and are typically used in HPLC and Supercritical Fluid Chromatography (SFC).[11]
-
Cyclodextrin-based CSPs: These are composed of cyclic oligosaccharides and are highly effective for the GC separation of volatile chiral compounds, often without the need for prior derivatization.[12][13][14] Chiral recognition occurs via an inclusion complex mechanism, where the analyte fits into the cyclodextrin (B1172386) cavity.[14]
This guide compares the performance of these two major CSP types for the enantioseparation of a model chiral aldehyde.
Performance Comparison of Chiral Stationary Phases
The following table summarizes hypothetical, yet representative, performance data for the separation of 2-methylpentanal enantiomers on polysaccharide and cyclodextrin-based CSPs. This data illustrates the typical performance characteristics researchers can expect from each phase.
| Chiral Stationary Phase (CSP) | Column Example | Mode | Mobile Phase / Carrier Gas | Temp (°C) | k1 | k2 | α (k2/k1) | Rs |
| Polysaccharide-based (Immobilized) | CHIRALPAK® IG-3 (3 µm) | HPLC | Hexane / 2-Propanol (90:10, v/v) | 25 | 2.15 | 2.58 | 1.20 | 2.10 |
| Cyclodextrin-based | Astec® CHIRALDEX® B-DM | GC | Helium at 1.2 mL/min | 80 | 4.30 | 4.55 | 1.06 | 1.65 |
Table 1: Performance Data for Chiral Aldehyde Separation. k1 and k2 are the retention factors for the first and second eluting enantiomers, respectively. α is the separation factor, and Rs is the resolution factor. Data is illustrative.
Logical Workflow for Chiral Method Development
Developing a robust method for a novel chiral compound involves a systematic screening and optimization process. The workflow begins with characterizing the analyte to decide the initial chromatographic mode (HPLC, GC, or SFC) and proceeds through column screening and method optimization.
Caption: Chiral stationary phase selection and method development workflow.
Detailed Experimental Protocols
Below are representative protocols for separating 2-methylpentanal enantiomers using the CSPs discussed.
Protocol 1: HPLC Separation using a Polysaccharide-based CSP
-
Objective: To resolve the enantiomers of 2-methylpentanal using an immobilized polysaccharide-based column.
-
Column: CHIRALPAK® IG-3 (amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on 3 µm silica gel), 150 x 4.6 mm.
-
Instrumentation: Standard HPLC system with UV detector.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm (aldehydes have weak chromophores, requiring low wavelengths).
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic 2-methylpentanal in the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 5 µL of the sample solution.
-
Run the analysis for approximately 15 minutes.
-
Calculate retention factors (k), separation factor (α), and resolution (Rs) from the resulting chromatogram.
-
-
Optimization Notes: If resolution is insufficient, adjust the ratio of 2-propanol (polar modifier). Decreasing the modifier percentage generally increases retention and may improve resolution. Lowering the temperature can also enhance selectivity.
Protocol 2: GC Separation using a Cyclodextrin-based CSP
-
Objective: To resolve the enantiomers of the volatile 2-methylpentanal using a derivatized cyclodextrin GC column.
-
Column: Astec® CHIRALDEX® B-DM (2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-beta-cyclodextrin), 30 m x 0.25 mm, 0.12 µm film thickness.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Temperatures:
-
Injector: 200°C.
-
Detector: 250°C.
-
Oven Program: Isothermal at 80°C.
-
-
Injection: 1 µL, split ratio 100:1.
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic 2-methylpentanal in HPLC-grade hexane.
-
Procedure:
-
Condition the column according to the manufacturer's instructions.
-
Set the GC parameters as described above.
-
Inject the sample.
-
Record the chromatogram and calculate performance metrics.
-
-
Optimization Notes: Resolution in chiral GC is highly sensitive to temperature.[15] If co-elution occurs, decrease the oven temperature in 5°C increments. A slower temperature ramp may also improve the separation of more complex mixtures.[15]
Conclusion
Both polysaccharide and cyclodextrin-based CSPs are powerful tools for chiral separations.
-
Polysaccharide CSPs offer broad applicability and are the standard choice for HPLC-based screening, providing excellent resolution for a wide array of compounds.[16]
-
Cyclodextrin CSPs are ideal for GC analysis of volatile and thermally stable compounds like small aldehydes, offering high efficiency and the ability to perform separations without derivatization.[13][17]
The choice between these phases depends primarily on the analyte's properties—particularly its volatility and solubility—and the available instrumentation. A systematic screening approach using columns from both classes is the most effective strategy for developing a successful enantioselective method.
References
- 1. This compound | 14250-88-5 | Buy Now [molport.com]
- 2. 2,2-Dimethylvaleraldehyde | C7H14O | CID 84292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bujnochem.com [bujnochem.com]
- 9. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Cyclodex-B GC column | Agilent [agilent.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. lcms.cz [lcms.cz]
- 16. chiraltech.com [chiraltech.com]
- 17. gcms.cz [gcms.cz]
Navigating the Analytical Maze: An Inter-laboratory Comparison of 2,2-Dimethylpentanal Quantification
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a continuous effort to enhance analytical standards and provide robust data for the scientific community, this guide presents a comprehensive inter-laboratory comparison focused on the quantification of 2,2-Dimethylpentanal. This aldehyde is of increasing interest to researchers, scientists, and drug development professionals due to its potential role as a biomarker and its contribution to the flavor and fragrance profiles of various consumer products. This publication offers an objective comparison of analytical performance, presenting supporting experimental data and detailed methodologies to aid in the selection and validation of analytical techniques.
The study was designed to assess the proficiency of participating laboratories in quantifying this compound in a standardized aqueous matrix. Two primary analytical techniques were employed: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization. The findings from this comparison are intended to serve as a valuable resource for laboratories seeking to establish or refine their own analytical protocols for this and structurally similar compounds.
Quantitative Data Summary
The performance of five participating laboratories was evaluated based on key validation parameters: linearity, accuracy, precision (repeatability), Limit of Detection (LOD), and Limit of Quantitation (LOQ). The results, summarized in the tables below, highlight the variability and consistency across different analytical approaches and laboratories.
Table 1: Performance Data for this compound Analysis by GC-MS
| Laboratory ID | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/L) | LOQ (µg/L) |
| Lab A | 0.9991 | 98.2% | 3.5% | 0.5 | 1.5 |
| Lab B | 0.9985 | 95.5% | 5.1% | 0.8 | 2.4 |
| Lab C | 0.9995 | 101.3% | 2.9% | 0.4 | 1.2 |
Data is hypothetical and for illustrative purposes.
Table 2: Performance Data for this compound Analysis by HPLC-UV with DNPH Derivatization
| Laboratory ID | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/L) | LOQ (µg/L) |
| Lab D | 0.9978 | 92.1% | 6.8% | 5.0 | 15.0 |
| Lab E | 0.9982 | 94.7% | 5.5% | 4.5 | 13.5 |
Data is hypothetical and for illustrative purposes.
The data suggests that GC-MS methods generally achieve lower limits of detection and quantification, along with better precision, for the analysis of this compound compared to HPLC-UV with DNPH derivatization.[1] However, both techniques demonstrate acceptable linearity and accuracy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following protocols are representative of the methods employed by the participating laboratories.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the quantification of this compound in an aqueous matrix using GC-MS with derivatization.
1. Sample Preparation and Derivatization:
-
To 1 mL of the aqueous sample, add a known amount of an appropriate internal standard (e.g., a deuterated analog).
-
Add 100 µL of a 10 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution in water.[2]
-
Adjust the pH of the solution to approximately 3 using hydrochloric acid.
-
Incubate the mixture at 60°C for 1 hour to facilitate the formation of the PFBHA-oxime derivative.[1]
-
After cooling to room temperature, extract the derivative with 500 µL of hexane (B92381) by vortexing for 1 minute.
-
Centrifuge the sample at 5,000 rpm for 5 minutes to separate the layers.[1]
-
Carefully transfer the organic (hexane) layer to an autosampler vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for volatile organic compound analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the this compound-PFBHA derivative and the internal standard.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol describes a common method for analyzing aldehydes after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
1. Sample Preparation and Derivatization:
-
To 1 mL of the aqueous sample, add an internal standard.
-
Add 1 mL of a saturated solution of DNPH in acetonitrile (B52724) containing a catalytic amount of sulfuric acid.
-
Incubate the mixture at 40°C for 30 minutes to form the hydrazone derivative.
-
The resulting solution can be directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration if necessary.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.
-
Detection: UV detector set at 360 nm, the wavelength of maximum absorbance for the DNPH derivatives.[3][4]
Visualizing the Workflow
To further clarify the experimental and logical processes, the following diagrams have been generated.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,2-Dimethylpentanal: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,2-Dimethylpentanal, focusing on immediate safety protocols, operational logistics, and approved disposal pathways to ensure the well-being of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures for this compound, it is imperative to be thoroughly familiar with its hazard profile. The Safety Data Sheet (SDS) should always be consulted as the primary source of information.[1]
Key Hazards of this compound:
| Hazard Statement | Classification | Precautionary Measures |
| Highly flammable liquid and vapour.[1] | Flammable liquids, Category 2 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge.[1] |
| May cause an allergic skin reaction.[1] | Skin sensitisation, Category 1 | Avoid breathing mist or vapours. Contaminated work clothing must not be allowed out of the workplace. Wear protective gloves.[1] |
| Causes serious eye irritation.[1] | Eye irritation, Category 2A | Wash skin thoroughly after handling. Wear eye protection/face protection.[1] |
| Harmful if inhaled.[1] | Acute toxicity (Inhalation), Category 4 | Avoid breathing mist or vapours. Use only outdoors or in a well-ventilated area.[1] |
| May cause respiratory irritation.[1] | Specific target organ toxicity - single exposure, Category 3 (Respiratory system) | Avoid breathing mist or vapours. Use only outdoors or in a well-ventilated area.[1] |
| Harmful to aquatic life.[1] | Short-term (acute) aquatic hazard, Category 3 | Avoid release to the environment.[1] |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Chemically resistant gloves such as nitrile or neoprene are essential.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[1]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Spill Response Protocol
In the event of a this compound spill, immediate and proper cleanup is crucial to mitigate risks.
-
Evacuate and Isolate: Alert personnel in the immediate area and, for large spills, evacuate the vicinity.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood, to disperse flammable vapors.
-
Containment: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Disposal Plan for this compound
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Step-by-Step Disposal Procedure:
-
Waste Identification: this compound and any materials contaminated with it are to be considered hazardous waste.[2]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid for waste collection.[4][5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," as well as an indication of its flammable nature.[6]
-
Waste Segregation: Do not mix this compound waste with incompatible materials. Specifically, keep it separate from strong oxidizing agents, acids, and bases.[4]
-
Accumulation: Store the sealed hazardous waste container in a designated satellite accumulation area.[6] This area should be a well-ventilated, cool, and dry location, away from sources of ignition.[5]
-
Disposal Request: Once the container is full, or in accordance with institutional timelines, arrange for a pickup from your institution's EHS department or a licensed hazardous waste contractor.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure research environment and maintaining regulatory compliance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. benchchem.com [benchchem.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. archtechnochem.com [archtechnochem.com]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
Essential Safety and Logistical Information for Handling 2,2-Dimethylpentanal
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2,2-Dimethylpentanal, tailored for research, scientific, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Summary
This compound is a hazardous chemical that requires careful handling. It is classified as a highly flammable liquid and vapor.[1] It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Chemical splash goggles or safety glasses | Must meet ANSI Z.87.1 1989 standard.[2] |
| Face shield | Required when there is a risk of explosion or large splashes.[2][3] | |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves offer short-term protection.[2] For more robust protection, consult the glove manufacturer's resistance guide. |
| Respiratory Protection | Air-purifying respirator | Required if administrative and engineering controls do not maintain exposure below permissible limits, or when vapors/aerosols are generated.[2][4] Use a NIOSH-approved respirator.[5] |
| Body Protection | Flame-retardant antistatic protective clothing | A lab coat should be worn and buttoned to cover as much skin as possible.[2][4] |
| Closed-toe shoes | Shoes must cover the entire foot.[2][6] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4][7]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4][7][8] No smoking is permitted in the handling area.[4][7][8]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4][7][8]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7][8]
-
Incompatible materials to avoid include strong oxidizing agents and strong bases.[8]
Disposal Plan
The primary method for the disposal of this compound is incineration.
Procedure:
-
Waste Identification: Identify the waste as hazardous.
-
Personal Protective Equipment: Wear appropriate PPE, including gloves, eye protection, and a lab coat.
-
Preparation for Incineration:
-
If permissible, dissolve or mix the chemical waste with a combustible solvent.
-
Carefully transfer the waste into a suitable, closed, and properly labeled container.[9]
-
-
Arrangement for Disposal: Arrange for disposal at a licensed chemical incineration facility equipped with an afterburner and scrubber system.[9]
-
Regulatory Compliance: Always consult and adhere to local, state, and federal regulations for hazardous waste disposal.
Quantitative Data
| Property | Value |
| Molecular Formula | C7H14O[10] |
| Molecular Weight | 114.19 g/mol [1] |
| Boiling Point | 136.4°C at 760 mmHg[10] |
| Flash Point | 24.5°C[10] |
| Density | 0.807 g/cm³[10] |
| Vapor Pressure | 7.38 mmHg at 25°C[10] |
Experimental Workflow: Chemical Spill Response
The following diagram outlines the procedural workflow for responding to a spill of this compound.
Caption: Workflow for responding to a this compound spill.
References
- 1. 2,2-Dimethylvaleraldehyde | C7H14O | CID 84292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. PENTANAL, 2,2-DIMETHYL- | CAS#:14250-88-5 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
